molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No.: B082381
CAS No.: 13257-67-5
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-methylpropanoate, often handled as its hydrochloride salt (H-Aib-OMe·HCl), is a protected amino acid ester that serves as a valuable building block in synthetic organic and peptide chemistry . The structure features a sterically hindered, quaternary alpha-carbon and a methyl ester group, making it a versatile precursor for the synthesis of peptides and other complex molecules. Researchers utilize this compound to introduce the 2-aminoisobutyric acid (Aib) residue, which is known to induce specific conformational restraints in peptide chains. The incorporation of Aib is crucial for studying helix stabilization and for designing peptidomimetics with enhanced metabolic stability and distinct biological activity profiles. The methyl ester functionality provides a handle for further chemical transformations, including hydrolysis to the free acid or ammonolysis to the amide, facilitating its use in structure-activity relationship (SAR) studies. This reagent is exclusively for use in laboratory research.

Properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 2-amino-2-methylpropanoate: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester, serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its gem-dimethyl substitution provides unique conformational constraints, making it a valuable component in drug design. This guide provides a comprehensive overview of the principal synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Introduction: The Significance of this compound

This compound, also known as the methyl ester of α-aminoisobutyric acid (Aib), is a derivative of the naturally occurring amino acid alanine.[1] Its key structural feature, the two methyl groups on the α-carbon, imparts significant steric hindrance. This unique characteristic plays a crucial role in influencing the secondary structure of peptides, promoting helical conformations.[2] Consequently, this compound and its parent amino acid are of great interest in the development of novel therapeutics, including enzyme inhibitors and receptor ligands, where precise conformational control is paramount. This guide will explore the most reliable and commonly employed methods for its synthesis, providing the necessary detail for practical application in a research and development setting.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be broadly approached via three primary routes, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as starting material availability, desired scale, and laboratory capabilities.

Synthetic Route Starting Materials Key Intermediates Primary Advantages Primary Disadvantages
Strecker Synthesis Acetone, Ammonia, Cyanide Sourceα-aminonitrileCost-effective, readily available starting materials.Use of highly toxic cyanide, can be lengthy.
Bucherer-Bergs Reaction Acetone, KCN, (NH₄)₂CO₃5,5-dimethylhydantoinGood yields, avoids direct handling of HCN gas.Multi-step process, requires hydantoin hydrolysis.
Direct Esterification 2-amino-2-methylpropanoic acid, MethanolNoneStraightforward final step if the amino acid is available.Availability and cost of the starting amino acid.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[3] For this compound, the synthesis commences with acetone.

Mechanistic Rationale

The reaction proceeds in two main stages. First, acetone reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile to yield an α-aminonitrile. The subsequent hydrolysis of the nitrile group affords the corresponding α-amino acid, 2-amino-2-methylpropanoic acid. This amino acid is then esterified to yield the final product. The use of a ketone as a starting material leads to the formation of an α,α-disubstituted amino acid.[4]

Strecker_Synthesis Acetone Acetone Imine Imine Intermediate Acetone->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile AminoAcid 2-Amino-2-methylpropanoic Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid Hydrolysis (H₃O⁺) FinalProduct This compound AminoAcid->FinalProduct Esterification Esterification Esterification (MeOH, H⁺)

Figure 1: Simplified workflow of the Strecker Synthesis.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-2-methylpropanoic Acid via Strecker Reaction

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Acetone: Acetone is added to the cooled ammonium chloride solution with continuous stirring.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) in water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • Reaction Progression: The mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

  • Hydrolysis: The α-aminonitrile intermediate is hydrolyzed by the addition of a strong acid (e.g., concentrated HCl) and heating the mixture under reflux for several hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the crude 2-amino-2-methylpropanoic acid is isolated. Purification can be achieved by recrystallization.

Step 2: Fischer Esterification

This step will be detailed in Route 3, as it is common to all pathways where the amino acid is an intermediate.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone and proceeding through a hydantoin intermediate.[5] This method is often favored for its good yields and avoidance of handling hydrogen cyanide gas directly.[6]

Mechanistic Rationale

In this multi-component reaction, acetone condenses with potassium cyanide and ammonium carbonate. The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a hydantoin ring system. This stable intermediate, 5,5-dimethylhydantoin, is then isolated and subsequently hydrolyzed under basic or acidic conditions to yield the desired 2-amino-2-methylpropanoic acid.

Bucherer_Bergs_Reaction Acetone Acetone Hydantoin 5,5-Dimethylhydantoin Acetone->Hydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin AminoAcid 2-Amino-2-methylpropanoic Acid Hydantoin->AminoAcid Hydrolysis Hydrolysis Hydrolysis (e.g., Ba(OH)₂) FinalProduct This compound AminoAcid->FinalProduct Esterification Esterification Esterification (MeOH, H⁺)

Figure 2: Key stages of the Bucherer-Bergs synthesis pathway.
Detailed Experimental Protocol

Step 1: Synthesis of 5,5-Dimethylhydantoin

  • Reaction Setup: In a round-bottom flask, combine acetone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) in a mixture of ethanol and water.

  • Heating: The mixture is heated to approximately 60-70°C with stirring in a well-ventilated fume hood. The reaction is typically maintained at this temperature for several hours.

  • Isolation of Hydantoin: Upon cooling, the 5,5-dimethylhydantoin often crystallizes from the reaction mixture. The crude product is collected by filtration and can be recrystallized from water or ethanol to improve purity. A yield of around 80-85% can be expected.

Step 2: Hydrolysis of 5,5-Dimethylhydantoin

  • Reaction Setup: The purified 5,5-dimethylhydantoin is suspended in water in a pressure vessel.

  • Base Hydrolysis: A strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH), is added to the suspension.

  • Heating: The vessel is sealed and heated to a temperature typically ranging from 140 to 180°C for several hours to drive the hydrolysis.

  • Work-up: After cooling, the reaction mixture is treated with a calculated amount of sulfuric acid to precipitate the barium as barium sulfate, which is then removed by filtration. The filtrate containing the amino acid is then further purified. Alternatively, if NaOH is used, the solution is acidified to precipitate the amino acid.

Step 3: Fischer Esterification

The resulting 2-amino-2-methylpropanoic acid is esterified as described in Route 3.

Route 3: Direct Fischer Esterification

If 2-amino-2-methylpropanoic acid is commercially available or has been synthesized via one of the preceding routes, the final step is a direct esterification. The Fischer esterification is a classic and cost-effective method for this transformation, particularly on a larger scale.[2][7][8]

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] The reaction is typically driven to completion by using a large excess of the alcohol (methanol in this case) and/or by removing the water that is formed as a byproduct.[2][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification AminoAcid 2-Amino-2-methylpropanoic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate AminoAcid->ProtonatedCarbonyl Methanol Methanol (excess) TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate EsterWater Ester + Water TetrahedralIntermediate->EsterWater FinalProduct This compound EsterWater->FinalProduct

Figure 3: Mechanistic overview of the Fischer Esterification.
Detailed Experimental Protocol
  • Reaction Setup: Suspend 2-amino-2-methylpropanoic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry hydrogen chloride (HCl) gas through the solution. An alternative is the use of thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in water and neutralize the acid with a base such as sodium carbonate or ammonia solution.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure it meets the standards required for research and drug development.

  • Purification:

    • Distillation: Given that this compound is a liquid at room temperature, vacuum distillation is an effective method for purification on a larger scale.

    • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a suitable technique.

  • Characterization (A Self-Validating System):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show a singlet for the two equivalent α-methyl groups, a singlet for the methyl ester protons, and a broad singlet for the amine protons. The ¹³C NMR will show distinct signals for the quaternary α-carbon, the methyl carbons, the ester carbonyl carbon, and the methoxy carbon.

    • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and a strong C=O stretch for the ester carbonyl group.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Strecker and Bucherer-Bergs syntheses offer cost-effective routes from simple starting materials, while direct esterification is a straightforward option if the parent amino acid is readily available. The choice of synthesis will ultimately be guided by the specific requirements of the research, including scale, cost, and safety considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently produce this valuable building block for their advanced applications.

References

  • PubChem. This compound.
  • Wikipedia. 2-Aminoisobutyric acid. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • Organic Syntheses. 5,5-Dimethylhydantoin. [Link]
  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
  • Chemistry Steps.
  • Wikipedia. Bucherer–Bergs reaction. [Link]
  • Kralj, M. et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26(15), 4587. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
  • Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]
  • OperaChem.
  • MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
  • PMC.
  • MiMeDB.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
  • ResearchGate. Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes. [Link]

Sources

Methyl 2-amino-2-methylpropanoate chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-2-methylpropanoate: Synthesis, Structure, and Analysis

Introduction: The Unique Role of a Constrained Amino Acid Ester

This compound, also known as the methyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of peptide chemistry and drug development.[1] Its core structure is distinguished by the presence of two methyl groups at the alpha-carbon, a feature that imparts significant conformational rigidity. This steric hindrance restricts the dihedral angles (φ, ψ) of the peptide backbone, promoting the formation of stable helical structures, such as the 3₁₀-helix.[1]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. We will explore the causality behind synthetic choices and analytical methodologies, offering field-proven insights to empower its effective use in research and development. Its applications are diverse, ranging from its use as a synthetic intermediate in organic chemistry to a crucial building block in pharmaceuticals targeting the central nervous system.[1] Furthermore, its incorporation into peptides has been shown to enhance membrane permeability, a highly desirable trait for drug delivery applications.[1]

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is a liquid at room temperature, and its key identifiers and properties are summarized below.[2]

PropertyValueSource
IUPAC Name This compound[1][3]
CAS Number 13257-67-5[1][2][4]
Molecular Formula C₅H₁₁NO₂[1][3]
Molecular Weight 117.15 g/mol [1][3]
Canonical SMILES CC(C)(C(=O)OC)N[1][3]
InChI Key HMZHEECHJWHZJX-UHFFFAOYSA-N[1][2][3]
Physical Form Liquid[2]
Boiling Point 125-130°C at 760 Torr[5]
Storage 2-8°C, inert atmosphere, keep in dark place[2]

Section 2: Synthesis Methodologies: From Precursor to Final Product

The synthesis of this compound is typically a two-stage process: first, the synthesis of the parent α-amino acid, 2-amino-2-methylpropanoic acid (Aib), followed by its esterification.

Synthesis_Workflow cluster_0 Precursor Synthesis (Aib) cluster_1 Esterification Ketone Acetone (Ketone Starting Material) Strecker Strecker Synthesis (NH4Cl, KCN then H3O+) Ketone->Strecker Bucherer Bucherer-Bergs Synthesis (KCN, (NH4)2CO3 then H3O+) Ketone->Bucherer Aib 2-Amino-2-methylpropanoic Acid (Aib) Strecker->Aib Bucherer->Aib Esterification Fischer Esterification (Methanol, H2SO4 catalyst) Aib->Esterification FinalProduct This compound Esterification->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.
Synthesis of the Precursor: 2-Amino-2-methylpropanoic Acid (Aib)

The industrial synthesis of α,α-disubstituted amino acids like Aib often relies on robust, classic reactions that utilize simple starting materials.

Method A: The Strecker Synthesis The Strecker synthesis is a powerful, two-step method for producing α-amino acids from aldehydes or ketones.[6][7][8] It begins with the reaction of a ketone (in this case, acetone) with ammonia and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid.[9][10]

  • Causality: The choice of acetone as the starting material directly leads to the desired α,α-dimethyl substitution pattern. The reaction is efficient because it is a one-pot multicomponent reaction where an imine is formed in situ and immediately attacked by the cyanide nucleophile.[6][9] Modern protocols often use ammonium chloride (NH₄Cl) and potassium cyanide (KCN) as safer, solid sources of ammonia and cyanide, respectively.[9]

Method B: The Bucherer-Bergs Reaction This is another multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[11][12] The resulting hydantoin is then hydrolyzed to produce the α-amino acid.

  • Causality: The Bucherer-Bergs reaction is advantageous as it often produces high yields and the intermediate hydantoin is a stable, crystalline solid that can be easily purified.[13][14] This method provides an alternative pathway that can be more suitable depending on the available reagents and desired scale.[15]

Esterification of 2-Amino-2-methylpropanoic Acid

The most direct and common method for preparing this compound is the Fischer esterification of the parent amino acid.[1]

  • Expertise & Trustworthiness: This acid-catalyzed reaction is a cornerstone of organic synthesis. Using an excess of methanol serves both as a reagent and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate.[1]

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 - 1.5 eq) dropwise while stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Section 3: Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Quantification Sample This compound (Synthesized Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization HPLC HPLC Sample->HPLC GC Gas Chromatography (GC) Derivatization->GC Analysis Purity Assessment & Quantification GC->Analysis HPLC->Analysis

Figure 2: A comprehensive analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent α-methyl groups will appear as a single sharp singlet. The methyl ester group will also produce a distinct singlet. The two protons of the primary amine group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Distinct signals are expected for the quaternary α-carbon, the equivalent α-methyl carbons, the ester carbonyl carbon, and the ester methyl carbon.

Expected NMR Data (in CDCl₃) ¹H NMR ¹³C NMR
Assignment δ (ppm), Multiplicity δ (ppm)
α-CH ₃ (6H)~1.3, s~25
-NH ₂ (2H)~1.5-2.5, br sN/A
-OCH ₃ (3H)~3.7, s~52
C (CH₃)₂N/A~55
C =ON/A~177
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 117 would be expected. A characteristic and often dominant fragment is the loss of the methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z = 58.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands
Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3400 (typically two bands for -NH₂)
C-H Stretch (alkane)2850-3000
C=O Stretch (ester)1730-1750 (strong)
N-H Bend (amine)1590-1650
C-O Stretch (ester)1100-1300
Chromatographic Techniques

Chromatography is essential for assessing the purity of the compound and for quantitative analysis.

Gas Chromatography (GC) Amino acid esters can be analyzed by GC, but derivatization is often required to improve volatility and thermal stability.[16][17] A common method involves acylation of the amine group.[18][19]

  • Causality: The free amino group can interact with the stationary phase, leading to poor peak shape and resolution. Converting it to a less polar trifluoroacetyl (TFA) group, for example, mitigates these issues, allowing for sharp, symmetrical peaks and reproducible quantification.[16]

Experimental Protocol: GC Analysis (with Derivatization)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).

  • Derivatization: Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalyst like pyridine. Heat the mixture gently (e.g., 100°C for 10 minutes) in a sealed vial.

  • Injection: Cool the sample and inject a small volume (e.g., 1 µL) into the GC, which is typically equipped with a Flame Ionization Detector (FID).

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[20] Employ a temperature program starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C) to ensure separation from any impurities or side products.

High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for purity assessment.[21][22] Reversed-phase HPLC is commonly used. Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) can be used, but for higher sensitivity and specificity, derivatization to introduce a fluorescent or strongly UV-absorbing tag is preferred.[23][24]

  • Expertise: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol reacts with the primary amine to form a highly fluorescent isoindole derivative, allowing for sensitive detection using a fluorescence detector.[21][22] This is a standard, validated method for amino acid analysis.

Section 4: Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable tool for medicinal chemists and peptide scientists.

  • Peptide Modification: As previously mentioned, its incorporation into peptide sequences enforces a helical conformation. This is a key strategy in drug design to create peptidomimetics with improved biological activity and stability against proteolytic degradation.[1]

  • Pharmaceutical Intermediate: The bifunctional nature of the molecule—a nucleophilic amine and an ester group that can be hydrolyzed or reduced—makes it a versatile building block for more complex pharmaceutical agents.[1][25]

  • The "Magic Methyl" Effect: The gem-dimethyl group is a classic example of the "magic methyl" effect in drug design, where the addition of a methyl group can significantly improve a compound's pharmacokinetic or pharmacodynamic properties through conformational restriction or by blocking metabolic sites.[26][27]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for molecular design. Its synthesis is achievable through well-established and robust chemical reactions, and its characterization relies on a suite of standard analytical techniques. By understanding the rationale behind the selection of synthetic routes and analytical protocols—from the choice of a Strecker synthesis for the precursor to the necessity of derivatization for chromatographic analysis—researchers can confidently synthesize, purify, and apply this compound. Its ability to rigidly control conformation will ensure its continued importance in the development of novel peptides, probes, and pharmaceutical agents.

References

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Moodie, I. M. (n.d.). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
  • Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. [Link]
  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
  • Thomas, L. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]
  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Chemistry Notes. (2021, July 27).
  • PubChem.
  • Kim, K. R., Kim, J. H., Oh, S. H., & Mab, K. S. (1995). Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives.
  • Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry, 36(7), 1191-1197. [Link]
  • D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Abound.
  • D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu synthesized with absolute ethanol. [Link]
  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. [Link]
  • D'hooghe, M., & De Kimpe, N. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13). [Link]
  • ACS Publications. (n.d.). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. [Link]
  • Capot Chemical. (n.d.).
  • PubChem.
  • Matrix Fine Chemicals. 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]
  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Digital Commons @ Liberty University. [Link]
  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • Waskiewicz, A., Głowinski, J., & Zabel, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • precisionFDA.
  • Rohman, A., & Nugroho, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 55-61. [Link]
  • Siddiqui, A. A., Al-Othman, Z. A., & Rahman, N. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 40(12), 595-608. [Link]
  • PharmaCompass. 2-amino-2-methyl-propionic acid. [Link]
  • BIOSYNCE.
  • Yeast Metabolome Database.
  • Wang, L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
  • de Lemos, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. [Link]

Sources

A Spectroscopic Guide to Methyl 2-amino-2-methylpropanoate: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-amino-2-methylpropanoate (C₅H₁₁NO₂), a key building block in organic synthesis and pharmaceutical development. As a non-proteinogenic amino acid ester, its precise structural characterization is paramount for its application in peptide synthesis and the development of novel therapeutics. This document, crafted from the perspective of a Senior Application Scientist, offers not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, also known as methyl 2-methylalaninate, possesses a simple yet informative structure for spectroscopic analysis. The molecule contains a quaternary carbon, two equivalent methyl groups, an amino group, and a methyl ester functionality. Each of these features gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous structural confirmation.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum (16 scans) lock->acquire process Process Data (FT, Phase, Integrate) acquire->process reference Reference Spectrum process->reference interpret Interpret Peaks reference->interpret

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~25C(CH₃)₂
~52OCH₃
~55C(CH₃)₂
~177C=O

Data sourced from the Spectral Database for Organic Compounds (SDBS). Chemical shifts can vary slightly based on experimental conditions.

Interpretation:

  • ~25 ppm: This upfield signal corresponds to the two equivalent methyl carbons attached to the quaternary carbon.

  • ~52 ppm: This signal is assigned to the carbon of the methyl ester group.

  • ~55 ppm: This signal represents the quaternary carbon atom, which is deshielded by the adjacent amino and carbonyl groups.

  • ~177 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Sample Preparation: Use a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A significantly larger number of scans (e.g., 1024 or more) is usually required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretching (amine)
2850-2960Medium-StrongC-H stretching (alkane)
1730-1750StrongC=O stretching (ester)
1100-1300StrongC-O stretching (ester)

Note: This is a predicted spectrum based on characteristic functional group frequencies. Experimental values may vary slightly.

Interpretation:

  • 3300-3400 cm⁻¹: The broad absorption in this region is indicative of the symmetric and asymmetric stretching vibrations of the primary amine (N-H) group.

  • 2850-2960 cm⁻¹: These sharp peaks are due to the C-H stretching vibrations of the methyl groups.

  • 1730-1750 cm⁻¹: A strong, sharp absorption band in this region is a clear indication of the carbonyl (C=O) group of the ester functionality.

  • 1100-1300 cm⁻¹: The strong absorption in this fingerprint region corresponds to the C-O stretching vibrations of the ester group.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample):

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place a small drop of the liquid onto one salt plate and gently place a second plate on top to create a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 117 (corresponding to the molecular weight of C₅H₁₁NO₂)

  • Key Fragments:

    • m/z = 102: Loss of a methyl group (•CH₃)

    • m/z = 58: Cleavage of the ester group to form the [C(CH₃)₂NH₂]⁺ fragment. This is often a prominent peak due to the stability of the resulting cation.

    • m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.

Interpretation of Fragmentation:

The fragmentation of this compound upon electron ionization is expected to be driven by the presence of the heteroatoms (nitrogen and oxygen) and the quaternary carbon. The most likely fragmentation pathways involve the loss of a methyl radical and the cleavage of the bond between the quaternary carbon and the carbonyl carbon.

MS_Fragmentation M [C₅H₁₁NO₂]⁺˙ m/z = 117 frag1 [C₄H₈NO₂]⁺ m/z = 102 M->frag1 - •CH₃ frag2 [C₃H₈N]⁺ m/z = 58 M->frag2 - •COOCH₃ frag3 [C₂H₃O₂]⁺ m/z = 59 M->frag3 - •C(CH₃)₂NH₂

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or through a gas chromatograph (GC-MS) is suitable.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a detailed and unambiguous structural confirmation of this compound. The characteristic signals and absorption bands are directly correlated with the specific functional groups and atomic arrangement within the molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. By understanding and applying these spectroscopic techniques, researchers can confidently verify the identity and purity of this important chemical building block.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
  • Iowa State University, Chemical Instrumentation Facility.

Methyl 2-amino-2-methylpropanoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 2-amino-2-methylpropanoate as a Foundational Building Block in Organic Synthesis

Abstract

This compound, the methyl ester of 2-aminoisobutyric acid (Aib), is a non-proteinogenic, α,α-disubstituted amino acid derivative that has emerged as an indispensable tool in modern organic synthesis and medicinal chemistry. Its unique structural feature—the gem-dimethyl group at the α-carbon—imparts significant steric hindrance that profoundly influences molecular conformation, reactivity, and metabolic stability. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its strategic application as a building block in the construction of conformationally constrained peptides, complex small molecules, and pharmaceutical agents. We will dissect the causality behind its utility, present validated experimental protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of Steric Hindrance

In the vast toolkit of synthetic chemistry, building blocks are chosen for the specific properties they impart to a target molecule. This compound is valued for a seemingly simple trait: its bulk. As a derivative of 2-aminoisobutyric acid (Aib), it belongs to a class of α,α-disubstituted amino acids that are rarely found in nature but are of immense interest in synthetic applications.[1]

The presence of two methyl groups on the α-carbon creates a quaternary stereocenter, which fundamentally restricts the rotational freedom around the adjacent peptide bonds. This steric constraint, often explained by the Thorpe-Ingold effect, makes this building block a powerful inducer of helical conformations in peptides.[1] For drug developers, this is a critical advantage. Peptides are highly specific biological regulators, but their therapeutic use is often hampered by rapid degradation by proteases and poor conformational stability.[2] Incorporating building blocks like this compound can enforce a desired bioactive conformation and shield the peptide backbone from enzymatic cleavage, thereby enhancing drug-like properties.[3][4]

Beyond peptides, its unique stereoelectronic properties make it a valuable precursor for a variety of organic compounds, serving as an intermediate in the synthesis of agrochemicals, specialty chemicals, and pharmaceuticals targeting the central nervous system.[1] This guide will illuminate the practical synthesis and application of this versatile molecule.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms Methyl 2-aminoisobutyrate, H-Aib-OMe[5][6]
CAS Number 13257-67-5[1][5]
Molecular Formula C₅H₁₁NO₂[1][5]
Molecular Weight 117.15 g/mol [1][5]
Appearance Liquid[7]
Boiling Point 125-130°C / 760 Torr[6]
Purity Typically ≥98%[7][8]
Storage 2-8°C, inert atmosphere, keep in dark place[7]
Safety Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[7]

Handling Advisory: Due to its corrosive and flammable nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[6][9]

Synthesis of the Building Block

The most direct and common route to this compound is the Fischer esterification of its parent amino acid, 2-amino-2-methylpropanoic acid (Aib). This acid-catalyzed reaction is efficient and scalable.

G cluster_reactants Reactants Aib 2-Amino-2-methylpropanoic Acid (Aib) Reflux Reflux Conditions Aib->Reflux MeOH Methanol (Solvent/Reagent) MeOH->Reflux Acid Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid->Reflux Workup Aqueous Workup & Purification Reflux->Workup Esterification Product This compound Workup->Product Isolation

Caption: Synthesis of this compound via Fischer Esterification.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for using a strong acid catalyst is to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent ensures a large excess, driving the reaction equilibrium towards the product, as per Le Châtelier's principle.

Materials:

  • 2-amino-2-methylpropanoic acid (Aib)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: Suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of Aib) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring. Alternative: Thionyl chloride (1.1-1.5 eq) can be used, which has the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Esterification: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup & Neutralization: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation to afford pure this compound.

Application in Peptide Synthesis: The Helix Inducer

The primary application of this compound is in peptide chemistry, where it serves as a potent helix-promoting residue.[1] Its incorporation into a peptide chain is typically achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

G Resin Solid Support (Resin) Rink Amide Linker Growing Peptide Chain-NH₂ Coupling Coupling Resin:f2->Coupling FmocAib Fmoc-Aib-OH Fmoc Protecting Group Carboxylic Acid Activation Activation (HBTU/DIEA) FmocAib->Activation Activation->Coupling NewPeptide Resin Linker Aib-Peptide Chain-NH-Fmoc Coupling->NewPeptide Amide Bond Formation Deprotection Fmoc Deprotection (Piperidine/DMF) FinalPeptide Resin Linker Aib-Peptide Chain-NH₂ Deprotection->FinalPeptide Ready for next cycle NewPeptide->Deprotection

Caption: Workflow for incorporating Aib into a peptide chain via SPPS.

Protocol 2: Incorporation of Aib into a Peptide using Fmoc-SPPS

This protocol outlines the coupling of Fmoc-Aib-OH (the N-protected form of the parent acid) onto a resin-bound peptide with a free N-terminal amine. The use of a carbodiimide or uronium-based coupling reagent like HBTU is crucial for efficiently forming the amide bond, especially with a sterically hindered amino acid like Aib.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-Aib-OH (3-5 eq relative to resin loading)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (0.95 eq relative to Fmoc-Aib-OH)

  • N,N-Diisopropylethylamine (DIEA) (2 eq relative to HBTU)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH and HBTU in DMF. Add DIEA to the solution. This mixture is pre-activated for ~2 minutes. The DIEA base is essential to activate the HBTU and to neutralize the protonated amine on the resin.

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is often necessary to overcome the steric hindrance of the Aib residue.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating the reaction has gone to completion. If the test is positive, a second coupling may be required.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.

  • Continuation: The resulting resin-bound peptide, now one residue longer, is ready for the next deprotection and coupling cycle.

Utility in Small Molecule Synthesis

While its role in peptides is prominent, this compound is also a versatile intermediate for non-peptidic small molecules. Its two functional handles—the primary amine and the methyl ester—can be selectively manipulated.[1]

  • N-Functionalization: The amino group can undergo standard transformations like acylation, reductive amination, and sulfonylation to build more complex scaffolds.

  • Ester Reduction: The methyl ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol, 2-amino-2-methyl-1-propanol, a valuable building block in its own right.[1]

  • Heterocycle Formation: The bifunctional nature of the molecule makes it a precursor for various heterocyclic systems, such as oxazolines or imidazolines, which are common motifs in medicinal chemistry.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic building block for introducing conformational rigidity and metabolic stability. Its straightforward synthesis and well-defined reactivity make it accessible for a wide range of applications. For peptide chemists, it is a primary tool for designing stable, helical structures with enhanced therapeutic potential. For medicinal and organic chemists, it provides a robust scaffold for creating novel small molecules and pharmaceutical intermediates. The foundational principles of steric control that this molecule embodies will ensure its continued and expanding role in the future of synthetic chemistry and drug discovery.

References

  • Smolecule. (2023, August 15).
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PubChem.
  • Zhang, Y., et al. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2006, August 1). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing.
  • Zhang, Y., et al. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • AChemBlock.
  • BIOSYNCE.
  • CymitQuimica. Methyl 2-amino-3-(1H-indol-3-yl)
  • ResearchGate. (2025, October 7). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks | Request PDF.
  • Capot Chemical.
  • Sharma, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Sigma-Aldrich.

Sources

role of Methyl 2-amino-2-methylpropanoate in medicinal chemistry

Beyond peptide modification, this compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds. [2]Its amino and ester functionalities allow for diverse chemical transformations, making it a valuable starting material for creating libraries of small molecules for high-throughput screening. It has been utilized in the synthesis of compounds with H1 antihistamine activity and in the development of agents targeting the central nervous system. [2]

Future Perspectives

The unique properties of this compound continue to make it a highly relevant building block in medicinal chemistry. Its role is expanding beyond traditional peptide chemistry into the realm of peptidomimetics and foldamers, where the precise control of molecular architecture is paramount. [9][10]Furthermore, its application in materials science, such as in the creation of low-fouling, self-assembled monolayers for biomedical devices, highlights its versatility. [2]As our understanding of the relationship between molecular conformation and biological activity deepens, the strategic use of conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • LifeTein Peptide Blog. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
  • PubMed. (2007, October 5). Conformational manifold of alpha-aminoisobutyric acid (Aib)
  • PubMed. (1994, December). Conformational Preferences of Oligopeptides Rich in Alpha-Aminoisobutyric Acid. III. Design, Synthesis and Hydrogen Bonding in 3(10)-helices. [Link]
  • J-Stage. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. [Link]
  • PMC - NIH. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. [Link]
  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]
  • ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]
  • Journal of the American Chemical Society. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. [Link]
  • MDPI.
  • PubMed. Sterically hindered C(alpha, alpha)
  • PubChem. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822. [Link]
  • Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • PubChem - NIH.
  • PubChem.
  • ResearchGate. (2019, October 24). (PDF)
  • BIOSYNCE.
  • PubMed. Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. [Link]
  • FooDB. (2015, May 7). Showing Compound (R)
  • ResearchGate. (2025, August 7). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF. [Link]
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
  • SciTechnol.
  • MDPI.
  • MiMeDB.
  • PubMed. Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. [Link]
  • Google Patents.
  • PubMed. (1991, July 1). 2-amino-3-(methylamino)-propanoic acid (BMAA)
  • PMC - PubMed Central. Current trends in drug metabolism and pharmacokinetics. [Link]

The Biological Versatility of Methyl 2-amino-2-methylpropanoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Constrained Scaffold

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that confer enhanced biological activity, stability, and selectivity is perpetual. Among the myriad of building blocks available to the synthetic chemist, non-proteinogenic amino acids have garnered significant attention for their unique structural properties. Methyl 2-amino-2-methylpropanoate, the methyl ester of α-aminoisobutyric acid (Aib), represents a particularly intriguing starting point for the development of new therapeutic agents. Its gem-dimethyl group at the α-carbon introduces a significant conformational constraint, predisposing derivatives to adopt specific secondary structures, which can profoundly influence their biological activity.[1]

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound. We will delve into their synthesis, diverse therapeutic applications—ranging from oncology to infectious diseases and neuroprotection—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate the translation of these promising molecules from the laboratory to clinical applications.

The Core Structure: Synthesis and Physicochemical Properties of this compound

This compound (MeAib) serves as a versatile and readily accessible starting material for a wide array of chemical modifications. Its synthesis is most commonly achieved through the esterification of 2-amino-2-methylpropanoic acid with methanol, typically under acidic conditions.[2]

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₅H₁₁NO₂[3]
Molecular Weight117.15 g/mol [3]
IUPAC NameThis compound[3]
SynonymsMethyl 2-aminoisobutyrate, 2-methyl-alanine methyl ester[3]

The presence of both a primary amine and a methyl ester group provides two reactive handles for further derivatization, allowing for the construction of diverse chemical libraries.[2]

Anticancer Activity: Harnessing Conformational Rigidity for Selective Cytotoxicity

The incorporation of the Aib scaffold, often originating from MeAib, into peptide structures has been a successful strategy in the design of potent anticancer agents. The conformational rigidity imparted by the gem-dimethyl group helps to stabilize helical structures, which are crucial for the interaction of these peptides with cancer cell membranes.[4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many amino acid-derived anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, some synthetic amino acid derivatives can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5][6]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes release of Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Executioner Caspases (e.g., Caspase-3) Activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis MeAib Derivative MeAib Derivative MeAib Derivative->Bcl-2 Downregulates MeAib Derivative->Bax Upregulates

Caption: Intrinsic and extrinsic apoptosis pathways activated by MeAib derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel this compound derivatives are typically evaluated against a panel of cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: IC50 Values of Selected Amino Acid Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Pterostilbene-Tryptophan ConjugateMDA-MB-231 (Breast)~10-20[7]
Dibenzo[b,f]thiepine DerivativeMCF-7 (Breast)1.33[8]
Dibenzo[b,f]thiepine DerivativeMDA-MB-231 (Breast)5[8]
Mycophenolic Acid-Threonine Methyl EsterA375 (Melanoma)More active than MPA[9][10]
2-alkenylimidazo[1,2-a]pyrimidineA549 (Lung)5.988[11]
N-alkyl diamine amino acid derivativeB16F10 (Melanoma)1.7-6.1[12]
Quercetin-based hybrid 2HCT116 (Colon)0.34[13]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[13]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff base derivatives and those incorporated into peptides, have shown promising activity against a range of pathogenic bacteria.[15][16][17]

Mechanism of Action: Membrane Disruption and Beyond

For peptide-based derivatives containing the Aib scaffold, a primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. The amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of bacterial membranes over the zwitterionic membranes of mammalian cells. This interaction can lead to the formation of pores or channels, causing leakage of cellular contents and ultimately cell death.[18]

For small molecule derivatives, such as Schiff bases, the mechanism may involve interference with essential bacterial processes like DNA replication or cell wall synthesis.[19] The lipophilicity of these derivatives can be a key factor in their ability to penetrate the bacterial cell wall and exert their effects.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Testing cluster_mechanism Mechanism of Action Study MeAib This compound Schiff_Base_Formation Schiff Base Formation MeAib->Schiff_Base_Formation Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base_Formation Derivative Schiff Base Derivative Schiff_Base_Formation->Derivative MIC_Assay MIC Assay (Broth Microdilution) Derivative->MIC_Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Bacterial_Culture->MIC_Assay Results Determine MIC Value MIC_Assay->Results Membrane_Permeability Membrane Permeability Assay Results->Membrane_Permeability DNA_Binding DNA Binding Assay Results->DNA_Binding Mechanism Elucidate Mechanism Membrane_Permeability->Mechanism DNA_Binding->Mechanism

Caption: Workflow for the development of antimicrobial MeAib derivatives.

Quantitative Analysis of Antimicrobial Activity

The potency of antimicrobial compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: MIC Values of Selected Amino Acid Derivatives against Pathogenic Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Schiff Base of AminophenazoneEscherichia coli6.25[17]
Schiff Base of AminophenazoneStaphylococcus aureus6.25[17]
Imidazole DerivativeStaphylococcus aureus4-8[19]
Mycophenolic Acid-Amino Acid EsterGram-positive & Gram-negative strainsGenerally more active than parent compound[10]
Aib-containing peptideGram-positive bacteriaPotent activity[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound derivative required to inhibit the growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom microtiter plates

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Disorders

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Small molecules that can cross the blood-brain barrier and protect neurons from damage are of significant therapeutic interest. While research in this area for direct derivatives of this compound is still emerging, the foundational Aib structure and related small molecules have shown promise in preclinical models.

Mechanisms of Neuroprotection

The potential neuroprotective mechanisms of this compound derivatives are likely multifaceted and may include:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. Derivatives that can scavenge reactive oxygen species (ROS) or boost the endogenous antioxidant defenses of neurons, such as increasing glutathione (GSH) levels, could be neuroprotective.[20]

  • Anti-excitotoxicity: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal death, a process known as excitotoxicity. Compounds that can modulate glutamate receptor activity or downstream signaling pathways may prevent this damage.[21]

  • Modulation of Apoptotic Pathways: Similar to their anticancer effects, these derivatives could protect neurons by inhibiting apoptotic signaling cascades.

Neuroprotection_Mechanisms Neuronal Stress Neuronal Stress ROS Production Increased ROS Neuronal Stress->ROS Production Glutamate Release Excess Glutamate Neuronal Stress->Glutamate Release Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage Glutamate Release->Neuronal Damage MeAib Derivative MeAib Derivative Antioxidant Effects Antioxidant Effects MeAib Derivative->Antioxidant Effects Promotes Anti-excitotoxic Effects Anti-excitotoxic Effects MeAib Derivative->Anti-excitotoxic Effects Promotes Antioxidant Effects->ROS Production Inhibits Anti-excitotoxic Effects->Glutamate Release Modulates

Caption: Potential neuroprotective mechanisms of MeAib derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of a this compound derivative to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Complete culture medium

  • 24- or 48-well plates

  • Test compound

  • Hydrogen peroxide (H₂O₂)

  • Reagents for a cell viability assay (e.g., MTT, LDH assay)

Procedure:

  • Cell Seeding: Plate neuronal cells in a 24- or 48-well plate and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Add a predetermined concentration of H₂O₂ to the wells (except for the control group) and incubate for a duration known to cause significant cell death (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a suitable assay. For example, an LDH assay can be used to measure the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration compared to the H₂O₂-only treated group.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds with a broad spectrum of potential therapeutic applications. The inherent conformational constraint provided by the α-aminoisobutyric acid scaffold is a key determinant of their biological activity, particularly in the context of peptide-based drugs. However, the exploration of small molecule derivatives is an equally exciting and potentially fruitful area of research.

Future work should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular pathways involved will facilitate rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, eventually, clinical success.

References

  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC - NIH. (n.d.).
  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.).
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PubMed Central. (n.d.).
  • Small molecule anticonvulsant agents with potent in vitro neuroprotection - PubMed - NIH. (n.d.).
  • Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed. (n.d.).
  • Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives - SciELO. (n.d.).
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - NIH. (2015, July 15).
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed. (n.d.).
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.).
  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE - AJOL.info. (2022, June 1).
  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC - NIH. (n.d.).
  • This compound | C5H11NO2 | CID 4186341 - PubChem. (n.d.).
  • Neuroprotective actions of novel and potent ligands of group I and group II metabotropic glutamate receptors - PubMed. (n.d.).
  • Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. (n.d.).
  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022, December 1).
  • Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - MOST Wiedzy. (n.d.).
  • A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer - PubMed. (2024, July 15).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).

Sources

A Technical Guide to Methyl 2-amino-2-methylpropanoate and its Foundational Role in the Chemistry of 2-Aminoisobutyric Acid (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a powerful tool in peptide chemistry and drug design. Its defining structural feature—a gem-dimethyl group at the α-carbon—imposes significant conformational constraints on the peptide backbone, strongly favoring helical secondary structures.[1][2][3] This inherent bias towards helicity profoundly influences the physicochemical and biological properties of peptides, leading to enhanced proteolytic stability, refined receptor binding affinity, and improved pharmacokinetic profiles.[1][4] This technical guide provides an in-depth exploration of the synthesis and application of Methyl 2-amino-2-methylpropanoate, the key esterified precursor for Aib's incorporation into peptide sequences. We present detailed, field-proven experimental protocols for the synthesis of the Aib methyl ester, its subsequent N-protection and coupling, and the final deprotection, offering researchers the practical knowledge to leverage this unique amino acid in therapeutic peptide development.

The Enigma of 2-Aminoisobutyric Acid (Aib): A Conformationally Locked Building Block

Peptides represent a versatile class of biomolecules with immense therapeutic potential. However, their clinical application is often hindered by conformational flexibility and susceptibility to enzymatic degradation.[3] The incorporation of unnatural amino acids is a cornerstone strategy to overcome these limitations. Among these, 2-aminoisobutyric acid (Aib) is preeminent due to its profound and predictable impact on peptide structure.[3]

Unique Structural Properties

Aib, also known as α-methylalanine, is the simplest α,α-disubstituted amino acid.[2] Its structure is characterized by a quaternary α-carbon bonded to two methyl groups, which eliminates chirality.[1] This gem-dimethyl arrangement introduces significant steric hindrance, which is the source of its unique properties.[1] This steric bulk severely restricts the available Ramachandran space for its φ and ψ dihedral angles, preventing free rotation around the Cα–Cβ bond and locking the peptide backbone into a limited set of conformations.[1]

Impact on Peptide Secondary Structure

The primary utility of Aib lies in its remarkable ability to induce and stabilize helical structures.[1][5] Due to the Thorpe–Ingold effect of its gem-dimethyl group, Aib acts as a potent helix promoter.[2][5] Peptides with a high density of Aib residues commonly adopt tight 3₁₀-helical conformations, while also being capable of stabilizing the canonical α-helix.[2][6] Even a single Aib substitution can significantly reduce the conformational flexibility of a peptide, minimizing the entropic penalty upon target binding and reducing tendencies for unwanted aggregation.[1]

Therapeutic and Pharmacokinetic Advantages

The structural rigidity conferred by Aib translates directly into therapeutic benefits:

  • Proteolytic Resistance: The sterically hindered nature of the Aib residue protects adjacent peptide bonds from cleavage by proteases, significantly extending the peptide's in-vivo half-life.[1] This is a critical advantage for drug development, as seen in GLP-1 analogs like semaglutide, where an Aib substitution for the native alanine enhances stability against DPP-4 enzymatic degradation.[4]

  • Enhanced Bioavailability: The stabilized, often more hydrophobic, helical structures can improve membrane permeability.[1] Aib's incorporation has been shown to facilitate penetration of the blood-brain barrier, making it a valuable tool for developing CNS-targeting therapeutics.[1]

  • Improved Potency: By pre-organizing a peptide into its bioactive helical conformation, Aib reduces the entropic cost of binding to a receptor, which can lead to higher binding affinity and greater potency.[1]

This compound: The Versatile Precursor for Aib Incorporation

While Aib offers compelling advantages, its direct use in solid-phase or solution-phase peptide synthesis presents challenges. The carboxylic acid of one Aib residue and the amino group of another are both sterically hindered, making peptide bond formation difficult with standard coupling reagents.[7][8] To facilitate its use, Aib is typically introduced via its methyl ester, this compound, which serves as a key synthetic intermediate.

Synthesis and Physicochemical Properties

This compound is most commonly synthesized via the acid-catalyzed esterification of 2-aminoisobutyric acid with methanol.[5] This straightforward reaction provides the target compound, which can be protected at the N-terminus for subsequent coupling reactions.

Table 1: Physicochemical Properties of Aib and its Methyl Ester

Property2-Aminoisobutyric Acid (Aib)This compound
Molecular Formula C₄H₉NO₂C₅H₁₁NO₂[9]
Molecular Weight 103.12 g/mol 117.15 g/mol [9]
Appearance White crystalline solidLiquid
CAS Number 62-57-713257-67-5[9]
IUPAC Name 2-Aminoisobutyric acidThis compound[9]
Role as a Key Synthetic Intermediate

Using the methyl ester of Aib provides a critical strategic advantage. It allows for the N-terminal amine to be protected (e.g., with Boc or Fmoc groups) and then coupled to the free amine of a growing peptide chain. The C-terminal methyl ester is a relatively robust protecting group that can be carried through several synthesis steps before being removed via saponification to reveal the free carboxylic acid, enabling further chain elongation from the C-terminus if required.[10][11]

Core Methodologies: Synthesis and Peptide Integration

The following protocols provide a validated framework for the preparation of this compound and its incorporation into a peptide sequence.

Protocol 1: Esterification of 2-Aminoisobutyric Acid

This protocol describes the synthesis of this compound hydrochloride via a classic acid-catalyzed esterification.

Causality: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification. The reaction is typically run under reflux to drive the equilibrium towards the product. The hydrochloride salt of the product is conveniently isolated by precipitation.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-aminoisobutyric acid (1.0 eq) and dry methanol (approx. 5-10 mL per gram of Aib).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, then concentrate it under reduced pressure to obtain a solid or oil.

  • Purification: Triturate the residue with cold diethyl ether. The product, this compound hydrochloride, will precipitate as a white solid.[12]

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Terminal Protection and Peptide Coupling

This protocol details the N-protection of Aib-OMe followed by its coupling to an amino acid or peptide, highlighting the use of advanced coupling reagents necessary to overcome steric hindrance.

Causality: The steric bulk of Aib necessitates the use of highly efficient coupling reagents. Standard carbodiimides like DCC often result in poor yields.[7] Urionium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyAOP are highly effective because they rapidly form activated esters that are less susceptible to side reactions and can overcome the steric barrier.[1][7][13] The choice of a non-nucleophilic base like DIPEA is critical to prevent side reactions.

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and act as a base.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield Boc-Aib-OMe.

  • Peptide Coupling (Example: Coupling Boc-Aib-OMe to H-Leu-OMe):

    • Note: This protocol assumes prior synthesis and deprotection of the coupling partner (e.g., H-Leu-OMe). For this example, we will first hydrolyze Boc-Aib-OMe to Boc-Aib-OH.

    • Saponification of Boc-Aib-OMe: Dissolve Boc-Aib-OMe (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete. Acidify the mixture and extract with an organic solvent to isolate Boc-Aib-OH.

    • Activation & Coupling: In an inert atmosphere, dissolve Boc-Aib-OH (1.0 eq), H-Leu-OMe (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution in an ice bath and add DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 6-12 hours. The high efficiency of HATU helps drive the coupling despite the steric hindrance of the Aib residue.[1][13]

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide (Boc-Aib-Leu-OMe) by flash column chromatography on silica gel.

  • Validation: Characterize the purified product by NMR and high-resolution mass spectrometry to confirm its identity and purity.

Protocol 3: C-Terminal Deprotection (Saponification)

This protocol describes the hydrolysis of the C-terminal methyl ester to yield the free carboxylic acid, a necessary step for further C-terminal elongation or for obtaining the final peptide acid.

Causality: Saponification of peptide methyl esters is a standard transformation.[11] Using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/water or Dioxane/water) is a common and effective method.[14] The reaction must be carefully monitored to avoid side reactions, such as racemization of the C-terminal amino acid, although this is not a concern for the achiral Aib residue.[11]

Step-by-Step Methodology:

  • Setup: Dissolve the Aib-containing peptide methyl ester (e.g., Boc-Ala-Leu-Aib-OMe) (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).[10][14]

  • Reagent Addition: Add an aqueous solution of LiOH (1.5-2.0 eq) to the peptide solution.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the hydrolysis by TLC or LC-MS. Saponification of hindered esters may require longer reaction times.

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to pH ~3 with a cold, dilute acid (e.g., 1N HCl or 5% citric acid).

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the peptide acid (e.g., Boc-Ala-Leu-Aib-OH).[10]

  • Validation: Confirm the identity of the product by mass spectrometry and assess its purity by HPLC.

Workflow and Characterization

Integrated Synthetic Workflow

The overall process for incorporating an Aib residue into a peptide using its methyl ester derivative follows a logical and validated pathway.

G cluster_start Starting Materials cluster_synthesis Precursor Synthesis cluster_peptide_build Peptide Elongation cluster_final Final Peptide Modification Aib 2-Aminoisobutyric Acid (Aib) Ester Protocol 1: Esterification (SOCl₂, Reflux) Aib->Ester MeOH Methanol MeOH->Ester AibOMe H-Aib-OMe • HCl (this compound HCl) Ester->AibOMe Protect N-Terminal Protection (e.g., Boc₂O) AibOMe->Protect BocAibOMe N-Boc-Aib-OMe Protect->BocAibOMe Sapon1 Saponification (LiOH) BocAibOMe->Sapon1 BocAibOH N-Boc-Aib-OH Sapon1->BocAibOH Couple Protocol 2: Peptide Coupling (HATU, DIPEA) BocAibOH->Couple Peptide Peptide Chain (H₂N-Peptide-R) Peptide->Couple CoupledPeptide Boc-Aib-Peptide-R Couple->CoupledPeptide Sapon2 Protocol 3: Saponification (LiOH) CoupledPeptide->Sapon2 FinalPeptide Boc-Aib-Peptide-OH Sapon2->FinalPeptide

Caption: Synthetic workflow for Aib incorporation.

Analytical Validation

Each step of the synthesis must be validated to ensure the integrity of the final product.

  • Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess the purity of isolated intermediates and the final peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized Aib-OMe precursor and the final peptide, verifying the presence of the gem-dimethyl group and the correct sequence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular weight of all intermediates and the final product, verifying that the correct modifications and couplings have occurred.

Conclusion

This compound is an indispensable intermediate for the incorporation of the conformationally rigid 2-aminoisobutyric acid into peptide sequences. The steric hindrance imparted by Aib's gem-dimethyl group, while challenging for peptide synthesis, is also the source of its power to stabilize helical structures, enhance proteolytic resistance, and improve the pharmacokinetic properties of therapeutic peptides.[1][3] The methodologies detailed in this guide—from the initial esterification of Aib to its targeted coupling and final deprotection—provide a robust and validated pathway for researchers and drug developers. Mastery of these techniques enables the rational design of novel peptide-based therapeutics with precisely engineered structures and superior biological performance.

References

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • LifeTein Peptide Blog. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10691-10694. doi:10.1039/D0CC04698A.
  • PubChem. This compound | C5H11NO2 | CID 4186341.
  • Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic Letters, 6(4), 521-524.
  • Wikipedia. 2-Aminoisobutyric acid.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. doi:10.1021/jo0704255.
  • Karle, I. L. (2002). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 60(5), 351-65.
  • Kumar, S., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. The Journal of Organic Chemistry, 86(17), 11635-11646.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). 2.2 Carboxy Group.
  • Higashimoto, Y., et al. (2022). Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega, 7(22), 18567-18575.
  • Capot Chemical. Specifications of this compound hydrochloride.
  • Nájera, C., et al. (2011). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synlett, 2011(13), 1842-1846.

Sources

A Technical Guide to Methyl 2-amino-2-methylpropanoate: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a therapeutic program. Methyl 2-amino-2-methylpropanoate, also known as methyl 2-aminoisobutyrate, is a non-proteinogenic amino acid ester that has emerged as a important component in the design of novel therapeutics, particularly in the realm of peptide-based drugs. Its unique structural feature, a gem-dimethyl group at the alpha-carbon, imparts significant conformational constraints on peptide backbones, leading to enhanced metabolic stability and bioactivity.

This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and strategic applications of this compound, offering field-proven insights to inform sourcing decisions and synthetic strategies.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. The compound is typically offered as the free base (a liquid) or as a more stable hydrochloride salt (a solid).

Major Suppliers and Purity Grades

A survey of the market reveals several key suppliers for both research and commercial scales. The typical purity offered is ≥98%, with higher grades available upon request. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) to understand the impurity profile and the analytical methods used for verification.

Supplier CategoryProminent SuppliersTypical PurityAvailable FormsScale
Global Research & Specialty Chemicals Sigma-Aldrich (Merck), TCI Chemicals, AK Scientific, AChemBlock≥98%Free Base, HCl SaltResearch to Bulk
Manufacturers & Bulk Suppliers Biosynce, Capot Chemical, Manchester Organics≥98%Free Base, HCl SaltBulk
Chemical Marketplaces Echemi, PubChemVaries by ListerFree Base, HCl SaltResearch to Bulk

Expert Insight: When selecting a supplier, particularly for cGMP applications, it is imperative to assess their quality management systems, regulatory compliance, and ability to provide comprehensive documentation, including detailed Certificates of Analysis with traceability. For early-stage research, a supplier offering readily available stock and detailed technical data is often preferred.

Quality Control and Typical Specifications

The quality of this compound is paramount for its successful application, especially in peptide synthesis where impurities can interfere with chain elongation and purification. Reputable suppliers will provide a Certificate of Analysis detailing the purity and the methods used for its determination.

Key Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect residual solvents and other impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Common Impurities:

  • Unreacted 2-amino-2-methylpropanoic acid: The starting material for the esterification.

  • Residual Methanol and Acid Catalyst: From the synthesis process.

  • Byproducts of side reactions: Dependent on the specific synthetic route employed.

Synthesis of this compound: A Practical Approach

The most prevalent and straightforward method for the synthesis of this compound is the direct esterification of 2-amino-2-methylpropanoic acid with methanol, catalyzed by a strong acid.[3] This section provides a detailed, self-validating experimental protocol.

Fischer Esterification: A Step-by-Step Protocol

This protocol is based on a general and robust method for the synthesis of amino acid methyl esters.

Reaction Scheme:

G 2-Amino-2-methylpropanoic_Acid 2-Amino-2-methylpropanoic Acid Reaction_Vessel Reaction at Room Temp to Reflux 2-Amino-2-methylpropanoic_Acid->Reaction_Vessel Methanol Methanol (Solvent/Reagent) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or TMSCl) Acid_Catalyst->Reaction_Vessel Workup Work-up (Neutralization & Extraction) Reaction_Vessel->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Materials and Reagents:

  • 2-amino-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-methylpropanoic acid in anhydrous methanol. The choice of flask size should accommodate a significant volume of methanol, which acts as both solvent and reagent.

  • Acid Addition: Slowly add the acid catalyst to the stirred suspension at room temperature. If using TMSCl, it will react with methanol to form HCl in situ, driving the esterification.[4] If using concentrated H₂SO₄, add it dropwise as the reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by distillation under reduced pressure (for the free base) or by recrystallization (for the hydrochloride salt).

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The addition of a base is crucial to quench the reaction and to allow for the extraction of the free base form of the product into an organic solvent.

Applications in Drug Development: A Non-Proteinogenic Powerhouse

The primary utility of this compound in drug discovery lies in its role as a precursor to 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The gem-dimethyl group of Aib introduces a strong conformational bias, promoting the formation of helical structures (specifically 3₁₀-helices) in peptides.[5][6] This structural constraint offers several advantages in drug design:

  • Enhanced Proteolytic Stability: The sterically hindered backbone at the Aib residue is resistant to cleavage by proteases, significantly extending the in-vivo half-life of peptide therapeutics.[7]

  • Improved Receptor Binding: By pre-organizing the peptide into a bioactive conformation, Aib can enhance binding affinity and selectivity for its target receptor.

  • Increased Membrane Permeability: The conformational rigidity imparted by Aib can improve the passive diffusion of peptides across cell membranes.[3]

Case Studies: Aib in FDA-Approved and Investigational Drugs

The strategic incorporation of Aib has been instrumental in the development of several successful and promising therapeutics, particularly in the metabolic disease space.

  • Semaglutide (Ozempic®, Wegovy®, Rybelsus®): A blockbuster GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity. Semaglutide incorporates an Aib residue at position 8 to protect against degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[7]

  • Retatrutide (LY-3437943): An investigational triple agonist for the GIP, GLP-1, and glucagon receptors for the treatment of obesity. Retatrutide also features an Aib residue at a critical position to enhance its stability and duration of action.[8]

G cluster_0 This compound cluster_1 Peptide Synthesis cluster_2 Therapeutic Peptide cluster_3 Pharmacological Benefits MAM This compound (Building Block) SPPS Solid-Phase Peptide Synthesis (SPPS) MAM->SPPS Incorporation as Aib Peptide Aib-Containing Peptide (e.g., Semaglutide, Retatrutide) SPPS->Peptide Stability Enhanced Metabolic Stability Peptide->Stability Activity Improved Bioactivity Peptide->Activity

Figure 2: The role of this compound as a precursor to Aib in enhancing the properties of therapeutic peptides.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)
  • GHS Classification: While the free base may not be classified as hazardous under GHS, it is prudent to handle it with care. The hydrochloride salt may cause skin and eye irritation.[9] Always consult the supplier-specific Safety Data Sheet (SDS).

  • Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Storage and Stability
  • Free Base (Liquid): Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Hydrochloride Salt (Solid): Store in a tightly sealed container in a cool, dry place. The salt form is generally more stable and less volatile than the free base.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a commercially accessible and synthetically straightforward building block that plays a pivotal role in modern drug discovery. Its ability to introduce the conformationally constrained 2-aminoisobutyric acid residue into peptide scaffolds has proven to be a powerful strategy for enhancing the metabolic stability and therapeutic efficacy of peptide-based drugs. A thorough understanding of its sourcing, synthesis, and quality control is essential for researchers and drug development professionals seeking to leverage the unique properties of this valuable compound.

References

  • Bionity. (n.d.). 2-Aminoisobutyric acid.
  • Wikipedia. (2023). 2-Aminoisobutyric acid.
  • Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • Wikipedia. (2023). Retatrutide.
  • PubChem. (n.d.). Aminoisobutyric acid.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Occupational Safety and Health Administration. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m.
  • BIOSYNCE. (n.d.). This compound CAS 13257-67-5.
  • Eureka | Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
  • The Dow Chemical Company. (2005). Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic.
  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • PubChem. (n.d.). 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • Digital Commons @ University of the Pacific. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • CDN. (n.d.). Strategies for Peptide Synthesis: An Overview.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • DSpace@MIT. (2014). Rapid Flow-Based Peptide Synthesis.
  • IJRPR. (n.d.). SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD.
  • MDPI. (n.d.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

Sources

Navigating the Ambiguities: A Technical Guide to the Safe Laboratory Handling of Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling and use of Methyl 2-amino-2-methylpropanoate (CAS No. 13257-67-5) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may utilize this non-proteinogenic amino acid ester in their work. A critical analysis of available safety data reveals significant discrepancies in hazard classification, necessitating a conservative, safety-first approach to its management.

The Challenge of Contradictory Safety Data

A thorough review of publicly available safety information for this compound reveals conflicting classifications. While some sources, such as the PubChem database, report that the compound is not classified as hazardous under the Globally Harmonized System (GHS)[1], other major chemical suppliers provide starkly different information. For instance, a Safety Data Sheet (SDS) available through Sigma-Aldrich classifies the substance as highly flammable and capable of causing severe skin burns and eye damage[2].

This discrepancy underscores a critical principle in laboratory safety: always consult the specific SDS provided by the chemical supplier for the exact material being used. In the absence of a definitive, universally accepted classification, or when faced with conflicting data, a scientist must adopt the most stringent safety precautions as a matter of due diligence. Therefore, this guide will proceed based on the more severe hazard classification, treating this compound as a flammable and corrosive substance.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 13257-67-5PubChem[1]
Molecular Formula C5H11NO2PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich[2]
Storage Temperature 2-8°C, under inert atmosphere, in the darkSigma-Aldrich[2]
Toxicological Overview

Detailed toxicological data for this compound is not extensively documented in readily available literature. However, based on the more severe GHS classification, the primary toxicological concerns are its potential for severe skin and eye damage upon contact[2]. The safety data for structurally related compounds, such as 2-amino-2-methyl-1-propanol, also indicate risks of serious eye irritation and skin irritation[3][4]. Inhalation of vapors or aerosols may also cause respiratory irritation[5].

Hazard Identification and GHS Classification

Based on the conservative approach outlined above, the following GHS classification should be assumed when handling this compound.

  • Signal Word: Danger[2]

  • Pictograms:

    • Flame (GHS02)

    • Corrosion (GHS05)

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor[2].

    • H314: Causes severe skin burns and eye damage[2].

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking[2][6].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[2][5][6].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][7].

    • P310: Immediately call a POISON CENTER or doctor/physician[2].

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

risk_assessment_workflow Risk Assessment Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response A Identify Hazards: - Flammable Liquid (H225) - Corrosive (H314) - Potential Inhalation Hazard B Evaluate Risks: - Quantity of substance - Duration of handling - Potential for splashes or aerosol generation A->B Assess likelihood and severity C Engineering Controls: - Chemical Fume Hood - Grounding for bulk transfers - Emergency eyewash and shower B->C Implement primary controls D Personal Protective Equipment (PPE): - Chemical splash goggles/face shield - Chemical-resistant gloves (e.g., nitrile, neoprene) - Flame-retardant lab coat C->D Supplement with PPE E Administrative Controls: - Standard Operating Procedure (SOP) - Designated work area - Training on specific hazards D->E Formalize procedures F Execute Experiment E->F Proceed with caution G Spill, Fire, or Exposure Occurs F->G If incident occurs H Follow Emergency Procedures: - Evacuate if necessary - Use appropriate fire extinguisher - Administer first aid - Notify supervisor G->H

Caption: A logical workflow for risk assessment and control.

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes or releases[8].

  • Ignition Sources: Due to its flammability, all potential ignition sources (e.g., hot plates, Bunsen burners, static electricity) must be eliminated from the work area[4][9]. When transferring larger quantities, containers and equipment should be properly grounded to prevent static discharge[6].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in good working order in the immediate vicinity of where the chemical is handled[8].

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound.

Body PartProtectionStandard/SpecificationJustification
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1Protects against splashes of corrosive material[10].
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374Provides a barrier against skin contact with the corrosive liquid. Check glove manufacturer's compatibility data.
Body Flame-retardant lab coatNFPA 2112Protects against splashes and provides a layer of protection in case of a flash fire.
Respiratory Not required if handled in a fume hoodN/AA fume hood provides adequate respiratory protection from vapors.
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the this compound.

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the chemical fume hood.

    • Use a secondary container when transporting the chemical from storage to the work area[10].

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • Use in Reactions:

    • Set up the reaction apparatus within the fume hood.

    • If the reaction is exothermic, ensure adequate cooling is in place.

    • Be aware of potential incompatibilities with strong oxidizing agents and acids[4].

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Properly dispose of all waste as described in Section 7.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[5][6].

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention[5][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5][6].

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • For large spills, evacuate the area and contact emergency personnel.

    • Ensure there are no ignition sources in the vicinity of the spill.

    • Collect the absorbed material in a sealed container for proper disposal[5][9].

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire[6].

    • If the fire is large or cannot be easily extinguished, evacuate the area and call the fire department.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames[2][6][9]. It should be stored in a designated flammable liquids cabinet and away from incompatible materials such as strong oxidizing agents and acids[4]. The recommended storage temperature is between 2-8°C[2].

  • Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain[7][9].

Conclusion

The safe handling of this compound in a laboratory setting requires a diligent and cautious approach, particularly in light of the conflicting safety information available. By adopting the more stringent GHS classification of a flammable and corrosive substance, researchers can ensure they are taking the necessary precautions to protect themselves and their colleagues. Adherence to the engineering controls, personal protective equipment recommendations, and detailed handling protocols outlined in this guide will provide a robust framework for the safe and effective use of this compound in research and development.

References

  • PubChem. This compound.
  • Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol. [Link]
  • Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol. [Link]
  • SmartLabs.
  • Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. U.S. Department of Labor. [Link]
  • Abound.
  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Regulations.gov. 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). [Link]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
  • Bio-Rad Laboratories. Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Link]
  • Capot Chemical.

Sources

Methyl 2-amino-2-methylpropanoate CAS number 13257-67-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-2-methylpropanoate (CAS 13257-67-5)

Abstract

This compound, the methyl ester of 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and materials science. Its unique structural feature—a gem-dimethyl group at the α-carbon—imparts severe conformational constraints on molecules into which it is incorporated. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and core applications, with a particular focus on its role as a potent helix-inducer in peptide design. Detailed protocols and safety information are provided to support its practical application in a research and development setting.

Introduction and Strategic Importance

This compound (CAS: 13257-67-5) is a pivotal building block in synthetic chemistry.[1][2] While a simple molecule, its strategic importance lies in its parentage: it is a derivative of 2-aminoisobutyric acid (Aib), an achiral amino acid known for its profound impact on peptide secondary structure.[3] The gem-dimethyl substitution on the α-carbon sterically restricts the available Ramachandran angles (φ, ψ), compelling peptide backbones to adopt well-defined helical conformations, most commonly the 3₁₀-helix.[3]

This ability to enforce specific, stable secondary structures makes the Aib moiety, and by extension its ester derivatives like this compound, an invaluable tool in rational drug design.[3] By creating conformationally constrained peptides (peptidomimetics), researchers can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability. Its applications extend beyond peptides, serving as a versatile intermediate in the synthesis of various organic compounds, agrochemicals, and specialty chemicals.[2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of this compound are well-documented, enabling its reliable identification and use.

Chemical and Physical Properties

The compound is typically a colorless to pale yellow liquid at room temperature.[2][4] Key identifying information and physical properties are summarized in Table 1.

PropertyValueSource
CAS Number 13257-67-5[1][2][3][4][5][6]
Molecular Formula C₅H₁₁NO₂[3][5][6]
Molecular Weight 117.15 g/mol [3][4][5][6]
IUPAC Name This compound[3][5]
Synonyms Methyl 2-aminoisobutyrate, 2-Amino-2-methylpropionic acid methyl ester, H-Aib-OMe[1][5]
Boiling Point 125-130°C at 760 Torr[1]
Density ~0.9787 g/cm³[1]
SMILES CC(C)(C(=O)OC)N[3][5]
InChIKey HMZHEECHJWHZJX-UHFFFAOYSA-N[3][4][5]
Structural Representation

The structure features a central quaternary α-carbon bonded to two methyl groups, an amine group, and a methyl ester group.

Caption: Chemical Structure of this compound.

Analytical Characterization

While raw spectra are not publicly available in the search results, a robust analytical profile can be constructed based on established principles of spectroscopy for a molecule with this structure.

TechniqueExpected Observations
¹H NMR A singlet integrating to 6H for the two equivalent Cα-methyl groups (approx. 1.2-1.5 ppm). A singlet integrating to 3H for the ester methyl group (approx. 3.6-3.8 ppm). A broad singlet for the amine protons (-NH₂), which is D₂O exchangeable (variable chemical shift).
¹³C NMR A quaternary carbon signal for Cα. A signal for the two equivalent Cα-methyl carbons. A signal for the ester carbonyl carbon (approx. 170-175 ppm). A signal for the ester methyl carbon.
IR Spectroscopy Strong, sharp C=O stretch of the ester group around 1735-1745 cm⁻¹. C-O stretching vibrations in the 1300-1000 cm⁻¹ region. N-H stretching of the primary amine as one or two bands around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.[7][8]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z = 117. Key fragmentation patterns would include the loss of the methoxy radical (•OCH₃) to give a peak at m/z = 86, and loss of the carbomethoxy group (•COOCH₃) to give a peak at m/z = 58.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fischer esterification of the parent amino acid, 2-amino-2-methylpropanoic acid.[3] This method is reliable, scalable, and utilizes readily available starting materials. For industrial-scale production, continuous flow processes are sometimes employed to improve efficiency and control.[3]

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 2-Amino-2-methylpropanoic Acid C H₂SO₄ (Catalyst) B Methanol (Solvent & Reagent) D Reflux (Heat) E Neutralization (e.g., NaHCO₃) D->E Reaction F Extraction (e.g., Diethyl Ether) E->F G Drying & Evaporation F->G H Distillation / Chromatography G->H I Product: This compound H->I

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for key steps is explained to ensure a deep understanding of the process.

Materials:

  • 2-amino-2-methylpropanoic acid (1.0 eq)

  • Methanol (anhydrous, ~10-20 mL per gram of amino acid)

  • Sulfuric acid (concentrated, catalytic amount, e.g., 0.1-0.2 eq) or Thionyl chloride (1.2-2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-2-methylpropanoic acid in anhydrous methanol.

    • Causality: Methanol serves as both the solvent and the reactant. Anhydrous conditions are preferred to prevent the reverse reaction (hydrolysis) and to avoid side reactions if using a water-sensitive catalyst like SOCl₂.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirred mixture.

    • Causality: The reaction is exothermic; cooling prevents uncontrolled boiling. The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C for methanol). Maintain reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

    • Causality: Heating provides the necessary activation energy and drives the equilibrium-controlled esterification reaction towards the product side (Le Châtelier's principle), as water is formed as a byproduct.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, chilled saturated solution of sodium bicarbonate.

    • Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective salts, which are soluble in the aqueous phase.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

    • Causality: The desired ester product is significantly more soluble in the organic solvent than in the aqueous salt solution, allowing for its physical separation.

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: This removes residual water from the organic phase. Evaporation of the low-boiling organic solvent leaves the crude product.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature (amine and ester) and, more importantly, its inherent conformational rigidity.[2]

Peptide Chemistry and Drug Design

The primary application is in peptide synthesis.[3] Incorporating the Aib moiety into a peptide sequence acts as a "helix nucleator."

  • Conformational Constraint: The gem-dimethyl groups prevent the peptide backbone from adopting extended β-sheet or random coil conformations. This steric hindrance forces the local dihedral angles into the helical region of the Ramachandran plot, promoting the formation of stable 3₁₀- or α-helices.[3]

  • Enhanced Stability: By locking the peptide into a specific conformation, the molecule is often rendered less susceptible to proteolytic degradation by enzymes, thereby increasing its in-vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: It serves as a tool to probe the required bioactive conformation of a peptide ligand. If incorporating an Aib residue and inducing helicity enhances biological activity, it strongly suggests that a helical structure is preferred for receptor binding.

Caption: Impact of Aib incorporation on peptide conformational freedom.

Intermediate in Organic Synthesis

Beyond peptides, this compound is a valuable bifunctional intermediate.[1][2]

  • Oxidation: The amino group can be oxidized to form other nitrogen-containing functional groups.[3]

  • Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding primary alcohol, 2-amino-2-methyl-1-propanol, another important chemical intermediate.[3][9]

  • Amidation: The ester can undergo reaction with amines to form amides, providing a route to more complex structures.[3]

It serves as a precursor in the synthesis of molecules targeting the central nervous system and other bioactive compounds.[3]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. While some sources report it as "Not Classified" under GHS, others indicate potential hazards.[5] It is prudent to handle it with the care afforded to all laboratory chemicals.

  • Hazard Identification: May be associated with GHS pictograms for "Flame" (flammable liquid) and "Corrosion" (causes severe skin burns and eye damage).[4]

    • Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]

  • Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]

    • Handling: Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[1] Do not inhale vapors.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

    • Inhalation: Move person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage conditions are often under an inert atmosphere at 2-8°C and protected from light.[4][6]

Conclusion

This compound is more than a simple amino acid ester; it is a powerful tool for molecular design. Its ability to impart conformational rigidity has cemented its role in the development of stabilized, bioactive peptides and peptidomimetics. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, enables researchers to fully leverage its unique properties in the pursuit of novel therapeutics and advanced materials.

References

  • This compound CAS 13257-67-5 - BIOSYNCE. BIOSYNCE. [Link]
  • This compound | C5H11NO2 | CID 4186341 - PubChem.
  • Specifications of this compound hydrochloride - Capot Chemical. Capot Chemical. [Link]
  • Methyl 2-amino-2-methylpropano
  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
  • Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. Carl ROTH. [Link]
  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.
  • infrared spectrum of methyl propanoate - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
  • INFRARED SPECTRUM OF METHYL PROPANOATE - ResearchGate.

Sources

An In-depth Technical Guide to the Stability and Reactivity of Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Position of a Hindered Amino Acid Ester in Modern Chemistry

Methyl 2-amino-2-methylpropanoate, the methyl ester of 2-aminoisobutyric acid (Aib), is more than a simple amino acid derivative.[1] Its gem-dimethyl group introduces significant steric hindrance, a feature that imparts unique conformational properties and enhanced stability to molecules into which it is incorporated.[1] This guide provides a comprehensive technical overview of the chemical stability and reactivity of this compound, offering insights for researchers, scientists, and drug development professionals who seek to leverage its distinctive characteristics. We will delve into the causality behind its behavior, grounding our discussion in established chemical principles and providing practical, field-proven insights.

Physicochemical Properties and Structural Significance

At its core, the behavior of this compound is dictated by its structure: a quaternary alpha-carbon bonded to an amine, a methyl ester, and two methyl groups. This arrangement has profound implications for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[2]
Molecular Weight 117.15 g/mol PubChem[2]
CAS Number 13257-67-5Sigma-Aldrich[3]
Physical Form LiquidSigma-Aldrich[3]
Purity Typically >95%AChemBlock[4], Sigma-Aldrich[3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich[3]

The most critical structural feature is the steric hindrance around the α-carbon. This "Thorpe-Ingold effect" restricts the rotational freedom of the molecule, making it a potent inducer of helical conformations in peptides.[1] This property is invaluable in the design of peptides with specific secondary structures, which can be crucial for their biological activity, such as inhibiting protein-protein interactions.[1]

Chemical Stability: A Double-Edged Sword

The stability of this compound is a key consideration in its storage, handling, and application. While generally stable under standard ambient conditions, its ester and amino functionalities are susceptible to degradation under certain conditions.

Hydrolytic Stability

The ester linkage is the primary site of hydrolytic instability. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester can be hydrolyzed back to 2-amino-2-methylpropanoic acid and methanol. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of the carboxylate salt and methanol. The steric hindrance from the gem-dimethyl groups can slow the rate of hydrolysis compared to less hindered amino acid esters. Studies on related α-amino acid esters have shown that complexation with metal ions like Cu(II) can significantly accelerate base hydrolysis.[5]

Thermal and Oxidative Stability

While specific studies on the thermal and oxidative degradation of this compound are not extensively documented in the provided search results, we can infer potential pathways from the well-studied degradation of the structurally similar compound, 2-amino-2-methyl-1-propanol (AMP).[6][7][8]

Under thermal stress, particularly in the presence of CO₂, cyclization reactions can be anticipated. For AMP, this leads to the formation of oxazolidinones.[6][9] A similar intramolecular reaction for this compound could potentially occur, though the reaction pathway would differ due to the ester functionality.

Oxidative degradation, especially in the presence of oxygen and at elevated temperatures, can lead to the formation of various byproducts. For AMP, oxidative degradation products include acetone, 2,4-lutidine, and formic acid.[8][9] It is plausible that this compound could undergo similar oxidative pathways, potentially involving the amino group and the α-carbon.

Diagram: Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Potential Oxidative Degradation MAMP This compound Aib 2-Aminoisobutyric Acid MAMP->Aib H+ / H₂O MAMP->Aib OH- / H₂O MeOH Methanol MAMP_ox This compound Imine Imine Intermediate MAMP_ox->Imine [O] Fragments Smaller Carbonyl Fragments Imine->Fragments Further Oxidation

Caption: Potential degradation pathways for this compound.

Chemical Reactivity: The Nexus of Functionality and Hindrance

The reactivity of this compound is characterized by the interplay between its nucleophilic amino group, its electrophilic ester carbonyl, and the overarching steric hindrance.

Reactions at the Amino Group

The primary amine is a key reactive center, participating in a variety of common organic reactions.

  • Acylation and Peptide Coupling: The amino group readily reacts with activated carboxylic acids or acyl halides to form amides. This is the fundamental reaction in peptide synthesis.[10][11] However, the steric hindrance of the gem-dimethyl groups poses a significant challenge for peptide coupling.[12] Standard coupling reagents may be inefficient, necessitating the use of more potent activators like HATU, HBTU, or the generation of amino acid fluorides to achieve satisfactory yields.[10][11][12] The choice of coupling reagent and conditions is critical to avoid side reactions and ensure complete coupling to this hindered amino acid.[12]

  • Kabachnik-Fields Reaction: This three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[13] The sterically hindered nature of this compound could influence the reaction conditions required for this transformation.[13]

Reactions at the Ester Group

The methyl ester can undergo several transformations:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-amino-2-methyl-1-propanol (AMP).[1]

  • Substitution: Nucleophilic substitution at the ester carbonyl can occur with nucleophiles such as ammonia or other amines, typically under basic conditions, to yield the corresponding amides.[1]

The Impact on Peptide Properties

The most significant application of this compound is in peptide chemistry.[1] Its incorporation into a peptide chain confers several advantageous properties:

  • Proteolytic Stability: Peptides containing Aib residues exhibit remarkable resistance to enzymatic degradation.[1] The steric bulk of the gem-dimethyl group prevents the peptide from adopting the extended conformation required for protease binding and cleavage.[1] This can dramatically increase the in vivo half-life of therapeutic peptides.

  • Conformational Rigidity and Membrane Permeability: The induced helical conformation can enhance the peptide's ability to permeate cell membranes, a crucial factor for drug delivery.[1] The rigid structure can reduce the number of hydrogen bonds formed with water molecules at the membrane surface, facilitating passage.[1]

Diagram: Peptide Coupling Workflow

AA1 N-protected Amino Acid ActivatedAA Activated Amino Acid AA1->ActivatedAA + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA Dipeptide Protected Dipeptide ActivatedAA->Dipeptide + MAMP This compound MAMP->Dipeptide

Caption: A simplified workflow for peptide coupling with a hindered amino acid.

Experimental Protocols

Protocol: Peptide Coupling with a Sterically Hindered Amino Acid

This protocol provides a general methodology for coupling an N-protected amino acid to this compound, adapted from standard solid-phase peptide synthesis (SPPS) procedures.[11][14]

Materials:

  • N-Fmoc protected amino acid

  • This compound hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Solubilization: In a reaction vessel, dissolve the N-Fmoc protected amino acid (1.2 eq) and HATU (1.15 eq) in DMF.

  • Activation: Add DIPEA (2 eq) to the solution and stir for 2-5 minutes at room temperature to pre-activate the amino acid.

  • Neutralization and Addition: In a separate vessel, dissolve this compound hydrochloride (1 eq) in DMF and add DIPEA (1 eq) to neutralize the hydrochloride salt.

  • Coupling: Add the solution from step 3 to the activated amino acid solution from step 2.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. The progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale: The use of HATU, a potent uronium/aminium salt-based coupling reagent, is crucial for overcoming the steric hindrance of this compound.[11][12] DIPEA acts as a non-nucleophilic base to facilitate the reaction and neutralize the hydrochloride salt.

Safety and Handling

According to safety data, this compound is a flammable liquid and can cause severe skin burns and eye damage.[3][15] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[15][16] Store in a tightly sealed container in a cool, dry, and dark place.[3]

Conclusion

This compound is a unique and valuable building block in organic synthesis, particularly in the field of peptide chemistry. Its stability profile is largely governed by the reactivity of its ester and amino groups, while its reactivity is dominated by the significant steric hindrance imposed by the gem-dimethyl groups. This steric bulk, while presenting challenges in synthesis that necessitate specialized protocols, is also the source of its most desirable properties: the ability to induce helical conformations and impart exceptional proteolytic resistance to peptides. A thorough understanding of these characteristics is paramount for any scientist seeking to exploit the full potential of this versatile molecule in drug discovery and materials science.

References

  • PubChem.
  • ResearchGate. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-2-methyl-propan-1-ol. [Link]
  • ResearchGate.
  • National Institutes of Health. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
  • Yeast Metabolome Database.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • MDPI. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
  • Electronic Journal of Biotechnology.
  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
  • PubMed. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). [Link]

Sources

The Unseen Architect: Harnessing Methyl 2-amino-2-methylpropanoate for the Next Generation of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Peptide Bond

For decades, the unique structural implications of α,α-disubstituted amino acids have been a cornerstone of peptide chemistry, with 2-aminoisobutyric acid (Aib) and its derivatives celebrated for their ability to impose rigid, helical conformations. However, to confine the potential of these molecules to the realm of peptidomimetics is to overlook a vast and fertile landscape of material science innovation. This technical guide moves beyond the traditional, exploring the untapped potential of a key Aib derivative, Methyl 2-amino-2-methylpropanoate, as a fundamental building block for a new generation of advanced functional materials. We will delve into the synthetic strategies, unique material properties, and groundbreaking applications that position this humble monomer at the forefront of materials innovation, from biocompatible coatings to chiroptically active polymers.

The Monomer of Choice: Understanding this compound

This compound, the methyl ester of 2-aminoisobutyric acid, is a non-proteinogenic amino acid derivative with the chemical formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol .[1] Its significance as a monomer for novel materials stems from the presence of a gem-dimethyl group on the α-carbon. This structural feature is not a minor detail; it is the very architect of the unique properties of the resulting polymers.

The gem-dimethyl group introduces significant steric hindrance, which drastically restricts the conformational freedom of the polymer backbone. This "Thorpe-Ingold effect" is the driving force behind the strong propensity of polymers containing this monomer to adopt stable helical secondary structures, such as the 3₁₀- or α-helix.[2] This inherent rigidity is a key differentiator from materials derived from conventional, more flexible monomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂[1]
Molecular Weight117.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number13257-67-5[3]
AppearanceLiquid[4]

The synthesis of this compound is typically achieved through the straightforward esterification of 2-aminoisobutyric acid with methanol, often catalyzed by an acid such as trimethylchlorosilane, which allows for mild reaction conditions and excellent yields.[5]

Polymerization Pathways: From Monomer to Macromolecule

The transformation of this compound into high-performance materials can be achieved through several polymerization strategies. The choice of method is critical as it dictates the polymer's architecture, molecular weight, and ultimately, its functional properties.

Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): The Workhorse Method

The most prevalent and controlled method for polymerizing α-amino acids is the ring-opening polymerization (ROP) of their corresponding N-carboxyanhydrides (NCAs). For this compound, this involves the initial synthesis of 2-aminoisobutyric acid N-carboxyanhydride (Aib-NCA).

Synthesis_of_Aib_NCA Aib 2-Aminoisobutyric Acid reaction Aib->reaction Phosgene Phosgene (or equivalent) Phosgene->reaction Aib_NCA Aib-NCA HCl HCl reaction->Aib_NCA reaction->HCl

Caption: Synthesis of 2-aminoisobutyric acid N-carboxyanhydride (Aib-NCA).

The ROP of Aib-NCA is a living polymerization, which allows for precise control over the molecular weight and dispersity of the resulting poly(2-aminoisobutyric acid), or poly(Aib). This polymerization is typically initiated by a nucleophile, such as a primary amine.

ROP_of_Aib_NCA Aib_NCA Aib-NCA reaction Aib_NCA->reaction Initiator R-NH₂ (Initiator) Initiator->reaction Polymer Poly(Aib) CO2 CO₂ reaction->Polymer reaction->CO2

Caption: Ring-Opening Polymerization (ROP) of Aib-NCA to form Poly(Aib).

A remarkable feature of the ROP of Aib-NCA is the ability to control the helicity (the screw-sense) of the resulting polymer chain. While poly(Aib) is achiral, the use of a chiral amine initiator can induce a preferred right-handed (P) or left-handed (M) helical conformation in the polymer. This "sergeants-and-soldiers" effect opens the door to creating materials with tailored chiroptical properties.

Experimental Protocol: Synthesis of Aib-NCA and its Ring-Opening Polymerization

Part A: Synthesis of 2-Aminoisobutyric Acid N-Carboxyanhydride (Aib-NCA)

  • Materials: 2-aminoisobutyric acid, triphosgene, anhydrous tetrahydrofuran (THF), nitrogen atmosphere.

  • Procedure:

    • Suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the suspension becomes a clear solution.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure Aib-NCA crystals.

    • Characterize the product by FTIR (disappearance of the amino acid carboxyl peak and appearance of characteristic anhydride peaks at ~1850 and 1790 cm⁻¹) and ¹H NMR.

Part B: Ring-Opening Polymerization of Aib-NCA

  • Materials: Aib-NCA, anhydrous N,N-dimethylformamide (DMF), primary amine initiator (e.g., n-hexylamine), nitrogen atmosphere.

  • Procedure:

    • Dissolve Aib-NCA in anhydrous DMF under a nitrogen atmosphere to a desired concentration (e.g., 5-10 wt%).

    • Add the primary amine initiator at a specific monomer-to-initiator ratio to control the target degree of polymerization.

    • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the polymerization progress by FTIR by observing the disappearance of the NCA anhydride peaks.

    • Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

    • Characterize the polymer by GPC/SEC for molecular weight and dispersity, and by CD spectroscopy to determine the secondary structure.

Chemoenzymatic Polymerization: A Green Alternative

For applications where biocompatibility and sustainable synthesis are paramount, chemoenzymatic polymerization offers a compelling alternative. For instance, papain-catalyzed polymerization of a tripeptide ethyl ester containing Aib (L-Ala-Aib-L-Ala-OEt) in an aqueous medium has been demonstrated to produce Aib-containing polypeptides. This method circumvents the use of hazardous reagents like phosgene and organic solvents.

Poly(ester amide) Synthesis: Expanding the Polymer Backbone

This compound can also be envisioned as a valuable monomer for the synthesis of poly(ester amide)s (PEAs). In this approach, the amino and ester functionalities of the monomer can participate in polycondensation reactions with diacids and diols. This allows for the incorporation of the unique properties of the gem-dimethyl group into a wider range of biodegradable and functional polymer architectures. The resulting PEAs can exhibit a tunable balance of mechanical properties, degradability, and hydrophilicity.

Material Properties: The Impact of the Gem-Dimethyl Group

The incorporation of this compound imparts a unique set of properties to the resulting materials, driven primarily by the steric hindrance of the gem-dimethyl group.

  • Conformational Rigidity and Pre-organized Helical Structures: As previously mentioned, the most significant consequence of the gem-dimethyl group is the induction of a stable helical conformation in the polymer backbone. This leads to materials with high rigidity and predictable, well-defined three-dimensional structures.

  • Enhanced Enzymatic Stability: The steric bulk of the gem-dimethyl groups shields the amide bonds in the polymer backbone from enzymatic attack. This results in materials with significantly enhanced resistance to proteolytic degradation, a critical attribute for in-vivo biomedical applications.

  • Low-Fouling Surfaces: Surfaces coated with materials derived from this compound have demonstrated a remarkable ability to resist non-specific protein adsorption and biofouling. This is attributed to the formation of a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to protein adhesion.

  • Tunable Properties via the Methyl Ester Group: The methyl ester group is not merely a passive component. It offers several advantages:

    • Improved Solubility: The ester group can enhance the solubility of the monomer and the resulting polymer in organic solvents, facilitating processing and characterization.

    • Post-Polymerization Modification: The ester can be hydrolyzed to a carboxylic acid, introducing negative charges and providing sites for the covalent attachment of drugs, targeting ligands, or other functional molecules.[6][7] This allows for the fine-tuning of the material's properties after polymerization.

A New Frontier of Applications

The unique combination of properties offered by materials derived from this compound opens up a wide range of potential applications in advanced materials.

Biomedical Coatings and Devices

The excellent low-fouling and enzyme-resistant properties make these materials ideal candidates for coating medical devices such as implants, catheters, and biosensors. Such coatings can significantly improve the biocompatibility of these devices by reducing the foreign body response, preventing infections, and enhancing their long-term performance.

Advanced Hydrogels for Tissue Engineering and Drug Delivery

The rigid, helical structure of poly(Aib)-based polymers can be exploited to create highly ordered and stable hydrogels. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. Furthermore, the ability to functionalize the polymer via the ester group allows for the incorporation of bioactive molecules and the controlled release of therapeutic agents.

Chiral Materials for Separation and Catalysis

The ability to control the helical screw-sense of poly(Aib) through chiral initiation presents exciting opportunities for the development of novel chiral materials. These materials could be used as the stationary phase in chiral chromatography for the separation of enantiomers, or as chiral catalysts and ligands in asymmetric synthesis.

High-Performance Engineering Plastics and Fibers

The inherent rigidity and thermal stability of polymers rich in Aib units suggest their potential use in high-performance engineering applications. The ordered helical structures could lead to materials with high tensile strength and modulus, suitable for producing strong fibers and durable plastics.

Future Outlook: A Call for Exploration

The journey into the material science of this compound is just beginning. While its role in peptide chemistry is well-established, its potential as a versatile building block for a diverse range of novel materials is a largely unexplored frontier. The ability to precisely control the structure and properties of these materials at the molecular level, from their helical conformation to their surface functionality, provides a powerful toolkit for the rational design of the next generation of advanced materials. It is an invitation to researchers and scientists to look beyond the conventional and to harness the subtle power of steric hindrance to architect materials with unprecedented performance and functionality.

References

  • Amphiphilic Polypeptides Obtained by the Post-Polymerization Modification of Poly(Glutamic Acid) and Their Evaluation as Delivery Systems for Hydrophobic Drugs.
  • Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. White Rose eTheses Online. [Link]
  • Post-Polymerization Modification of Poly(l-glutamic acid) with d-(+)-Glucosamine.
  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
  • Amphiphilic Polypeptides Obtained by Post-Polymerization Modification of Poly-l-Lysine as Systems for Combined Delivery of Paclitaxel and siRNA. MDPI. [Link]
  • Polymerization of amino acid methyl esters via their copper complexes. PubMed. [Link]
  • This compound | C5H11NO2 | CID 4186341. PubChem. [Link]
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • Functional Monomers: Chemical moieties for all applic
  • 2-Aminoisobutyric acid. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Enhancing Peptide Proteolytic Resistance with Methyl 2-Amino-2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases.[1] This inherent instability leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[2][3] A leading strategy to overcome this challenge is the site-specific incorporation of non-proteinogenic amino acids designed to fortify the peptide backbone against enzymatic cleavage.[2][4]

This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 2-amino-2-methylpropanoate , a Cα,α-disubstituted amino acid, to engineer proteolytically resistant peptides. The presence of a gem-dimethyl group on the α-carbon provides a powerful steric shield, fundamentally disrupting the ability of proteases to recognize and cleave adjacent peptide bonds.[5][6] For the purposes of these protocols, we will refer to the Fmoc-protected building block as Fmoc-MeAib-OH , acknowledging its structural similarity to the well-studied α-aminoisobutyric acid (Aib).[7] This document is intended for researchers, scientists, and drug development professionals seeking to enhance the stability and therapeutic potential of their peptide candidates.

The Mechanism of Steric Hindrance: A Molecular Shield

Proteolytic enzymes function by recognizing and binding to specific amino acid sequences in a particular conformation, typically an extended beta-strand, within their active site.[8] The incorporation of a Cα,α-disubstituted amino acid like this compound introduces significant steric bulk directly at the peptide backbone. The gem-dimethyl group physically obstructs the conformational flexibility of the peptide chain, making it energetically unfavorable to adopt the extended conformation required for protease binding.[5][6] This steric hindrance effectively acts as a molecular shield, preventing the protease from accessing and hydrolyzing the scissile peptide bond.

G cluster_0 Native Peptide Susceptibility cluster_1 Enhanced Resistance with MeAib Protease Protease Active Site Peptide Peptide Substrate (Extended Conformation) Protease->Peptide Binding Cleavage Peptide Bond Cleavage Peptide->Cleavage Hydrolysis Protease_mod Protease Active Site Peptide_mod Modified Peptide (Steric Hindrance from gem-dimethyl group) Protease_mod->Peptide_mod Binding Inhibited NoCleavage Cleavage Blocked Peptide_mod->NoCleavage

Figure 1. Mechanism of Proteolytic Resistance. The gem-dimethyl group of MeAib sterically hinders protease binding.

Experimental Workflows and Protocols

The successful implementation of this strategy involves two key phases: the synthesis of the modified peptide and the subsequent evaluation of its proteolytic stability.

G cluster_synthesis Part 1: Peptide Synthesis cluster_assay Part 2: Stability Assay Start Select Target Peptide & Cleavage Site Resin Prepare Fmoc-Rink Amide Resin Start->Resin SPPS Perform Fmoc Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Incorp Incorporate Fmoc-MeAib-OH SPPS->Incorp At cleavage site Cleave Cleave Peptide from Resin & Deprotect SPPS->Cleave On completion Incorp->SPPS Continue synthesis Purify Purify via RP-HPLC Cleave->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize Prep Prepare Peptide Stocks (Native & Modified) Characterize->Prep Incubate Incubate with Protease (e.g., Trypsin) Prep->Incubate Sample Collect Time-Point Samples Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Quantify Remaining Peptide & Calculate Half-Life Analyze->Data

Figure 2. Overall Experimental Workflow.

Protocol 1: Synthesis of a MeAib-Modified Peptide via Fmoc-SPPS

This protocol details the manual solid-phase peptide synthesis (SPPS) of a model peptide and its MeAib-modified analogue. The Fmoc/tBu strategy is employed, which is compatible with most peptide sequences and modifications.[9][10][11]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, etc.)

  • Fmoc-MeAib-OH (Fmoc-2-aminoisobutyric acid)[12]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Reagent: HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

  • Mechanical shaker

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the Fmoc-Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the vial to activate the amino acid. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin will remain colorless if the coupling is complete).

  • Incorporation of Fmoc-MeAib-OH (Sterically Hindered Residue):

    • Causality: Due to the steric hindrance of the gem-dimethyl group, coupling of Fmoc-MeAib-OH, and coupling to an N-terminal MeAib residue, is often slower and requires more potent activation or longer reaction times.[6][13][14]

    • Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours or overnight .

    • Alternatively, use a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of HBTU.[15]

    • Trustworthiness: A negative Kaiser test is crucial here to ensure the challenging coupling has gone to completion before proceeding.

  • Peptide Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail (TFA/TIS/Water) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using a preparative RP-HPLC system with a suitable gradient.

    • Collect the fractions containing the desired peptide.

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a method to compare the stability of the native peptide versus the MeAib-modified peptide in the presence of a specific protease, such as trypsin.[16][17]

Materials:

  • Purified native and MeAib-modified peptides

  • Protease of interest (e.g., Trypsin, chymotrypsin, human serum)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both the native and modified peptides in the assay buffer.

    • Prepare a stock solution of the protease (e.g., 1 mg/mL Trypsin) in the appropriate buffer.

  • Assay Setup:

    • In separate microcentrifuge tubes for each peptide, prepare the reaction mixtures. A typical enzyme-to-substrate ratio is 1:100 (w/w).

    • For a 100 µL final volume:

      • 10 µL of peptide stock (100 µg)

      • 89 µL of Assay Buffer

      • 1 µL of protease stock (1 µg)

    • Prepare a "Time 0" control for each peptide by adding 100 µL of the quenching solution before adding the protease.

  • Incubation:

    • Incubate all reaction tubes at 37°C.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 20 µL of 10% TFA.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated protein.

    • Analyze the supernatant of each sample by analytical RP-HPLC.

    • Use a gradient that effectively separates the intact peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Interpretation:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Calculate the peak area for the intact peptide at each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at Time 0.

    • Plot the percentage of intact peptide remaining versus time for both the native and modified peptides.

    • Calculate the half-life (t½) for each peptide.

Expected Outcomes and Data Presentation

The incorporation of this compound is expected to significantly increase the proteolytic stability of the peptide. This will be evident as a much slower rate of degradation for the modified peptide compared to its native counterpart in the stability assay.

Table 1: Comparative Proteolytic Stability Data (Hypothetical)

Time (minutes)% Intact Native Peptide Remaining% Intact MeAib-Modified Peptide Remaining
0100100
156598
304295
601891
120<585
240072
Half-Life (t½) ~25 min >240 min

Conclusion

The strategic incorporation of this compound represents a robust and effective method for enhancing the proteolytic resistance of therapeutic peptides. The steric hindrance provided by the gem-dimethyl group at the α-carbon effectively shields the peptide backbone from enzymatic attack, leading to a substantial increase in half-life. The protocols outlined in this guide provide a validated framework for the synthesis, purification, and stability assessment of modified peptides, empowering researchers to develop more stable and clinically viable peptide drug candidates.

References

  • An, G., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Bérubé, J., et al. (2023). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • WuXi AppTec. (2025). How to Overcome 9 Key Peptide Drug Development Challenges. WuXi AppTec Content Hub.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences Blog.
  • Alewood, P. F., et al. (2003). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 68(5), 1985-1992.
  • Di Gioia, M. L., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 29(1), 123.
  • Smolecule. (2023).
  • Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. Science.gov.
  • Amblard, M., et al. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Methods in Molecular Biology, 386, 91-286.
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience Website.
  • Mitchell, M. A., & Johnson, J. S. (2018). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Organic Letters, 20(15), 4479-4483.
  • ResearchGate. (2016). How can I check the stability of my peptide in various proteases in vitro by SDS PAGE?
  • Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem. Sigma-Aldrich Product Page.
  • Clayden, J., et al. (2013). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 9, 2536-2542.
  • BenchChem. (2025). Application Notes and Protocols: Enhancing Peptide Stability with H-DL-Abu-OH.
  • Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid. Chem-Impex Product Page.
  • Anantharamaiah, G. M., & Seetharamaiah, G. S. (1998). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Science, 7(5), 1167-1174.
  • BOC Sciences. (n.d.).
  • Gorske, B. C., et al. (2020). Design and synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts and their reactivity. Tetrahedron Letters, 61(28), 152146.
  • Toniolo, C., & Benedetti, E. (1991). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Macromolecules, 24(14), 4004-4009.
  • Al-Azzam, W., et al. (2022). Strategies for improving peptide stability and delivery. Journal of Drug Targeting, 30(7), 717-730.
  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
  • Arora, P. S. (2009). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Protein & Peptide Science, 10(5), 453-467.
  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Website.
  • Nielsen, D. S., et al. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 60(20), 8486-8495.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(13), 4313-4321.
  • Wang, J. (2006). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar.
  • Corzo, G., et al. (2013). Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids. Journal of Peptide Science, 19(10), 630-637.
  • Bech, E. M., et al. (2021). Solid phase synthesis of acylated peptides.
  • Anantharamaiah, G. M., & Seetharamaiah, G. S. (1998). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Semantic Scholar.
  • Pujals, S., et al. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 23(7), 1743.
  • Dotal, A. (2017). Protease resistant peptide.
  • Welch, B. D., et al. (2021).

Sources

Protecting Group Strategies for Methyl 2-amino-2-methylpropanoate in Peptide Synthesis: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-2-methylpropanoate (Me-Aib-OMe), a non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in medicinal chemistry and peptide science. Its incorporation into peptide chains can induce helical conformations and enhance metabolic stability, making it a key component in the design of novel therapeutics and biomaterials.[1][2][3][4] However, the steric hindrance posed by the gem-dimethyl group at the α-carbon presents significant challenges in peptide synthesis, particularly in the protection of the amino group and subsequent peptide coupling reactions.[5] This guide provides a comprehensive overview of protecting group strategies for Me-Aib-OMe, focusing on the widely used tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups. We will delve into detailed protocols for their introduction and removal, discuss the rationale behind experimental choices, and offer insights into overcoming the challenges associated with this sterically hindered amino acid.

Introduction: The Unique Role and Challenges of this compound

This compound, an ester of α-aminoisobutyric acid (Aib), is a conformationally constrained amino acid. The presence of two methyl groups on the α-carbon restricts the rotational freedom around the N-Cα and Cα-C bonds, favoring specific dihedral angles that promote the formation of stable helical structures, such as 3₁₀- and α-helices, within peptide backbones.[1][3][4] This property is highly sought after in the design of peptide-based drugs, as it can lead to enhanced target affinity and biological activity. Furthermore, the quaternary carbon atom provides significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptides.[3]

Despite these advantages, the synthetic incorporation of Me-Aib-OMe is not trivial. The primary amine is sterically hindered, which can slow down both protection and peptide coupling reactions. This necessitates the use of more robust reagents and optimized reaction conditions to achieve high yields and purity. The choice of the N-terminal protecting group is a critical decision that dictates the overall synthetic strategy, including the conditions for its removal and the compatibility with other protecting groups in the peptide sequence.[6] This guide will explore the practical aspects of utilizing Boc, Fmoc, and Cbz protecting groups for Me-Aib-OMe, providing researchers with the necessary tools to effectively incorporate this valuable building block into their peptide synthesis workflows.

Strategic Selection of Protecting Groups: A Comparative Overview

The selection of an appropriate protecting group is governed by the principles of orthogonality, where one protecting group can be removed without affecting others in the molecule.[7][8] This is particularly crucial in multi-step peptide synthesis. The three most common protecting groups—Boc, Fmoc, and Cbz—offer distinct advantages and are removed under different conditions, forming the basis of modern peptide chemistry.[6][9]

Characteristic Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[10][11]Base-labile (e.g., 20% piperidine in DMF)[12]Hydrogenolysis (e.g., H₂/Pd/C) or strong acid[13][14][15]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-PhaseSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Key Advantages Well-established, robustOrthogonal to acid-labile side-chain protecting groups, milder final cleavageStable to a wide range of reagents, orthogonal to Boc and Fmoc
Considerations for Me-Aib-OMe Deprotection is straightforwardSteric hindrance can affect protection efficiencyHydrogenolysis is clean, but not suitable for all substrates

The Boc Strategy: A Robust Approach for Me-Aib-OMe

The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-catalyzed removal.[7][16]

Boc Protection of this compound

The introduction of the Boc group onto the sterically hindered amine of Me-Aib-OMe typically requires the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of base and solvent can significantly impact the reaction efficiency.

Protocol: Boc Protection of Me-Aib-OMe

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) as a 1 M aqueous solution.

  • Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary due to the steric hindrance of the amino acid.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with diethyl ether to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Me-Aib-OMe.

Causality Behind Choices:

  • The use of a mixed solvent system (dioxane/water) ensures the solubility of both the amino acid salt and the Boc₂O.

  • The excess of base neutralizes the hydrochloride salt and the acid generated during the reaction.

  • Longer reaction times are crucial to overcome the lower reactivity of the sterically hindered amine.

Boc Deprotection

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11][17] This process is generally efficient and proceeds via a stable tert-butyl cation intermediate.

Protocol: Boc Deprotection of Boc-Me-Aib-OMe

  • Dissolution: Dissolve Boc-Me-Aib-OMe (1.0 eq) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution. A common ratio is 1:1 (v/v) DCM:TFA.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene (3 x) to ensure complete removal of residual TFA.

    • The resulting TFA salt of Me-Aib-OMe can often be used directly in the next coupling step after neutralization.

Self-Validation: The completeness of the deprotection can be easily monitored by TLC, where the product will have a significantly different Rf value from the starting material, or by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow MeAibOMe Me-Aib-OMe Boc_Protection Boc Protection MeAibOMe->Boc_Protection Boc₂O, Base Boc_MeAibOMe Boc-Me-Aib-OMe Boc_Protection->Boc_MeAibOMe Peptide_Coupling Peptide Coupling Boc_MeAibOMe->Peptide_Coupling Coupling Reagents Protected_Peptide Boc-Peptide Peptide_Coupling->Protected_Peptide Boc_Deprotection Boc Deprotection Protected_Peptide->Boc_Deprotection TFA or HCl Deprotected_Peptide Peptide Boc_Deprotection->Deprotected_Peptide

Caption: Workflow for Boc protection and deprotection of Me-Aib-OMe in peptide synthesis.

The Fmoc Strategy: Orthogonality in Solid-Phase Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[6][18]

Fmoc Protection of this compound

The introduction of the Fmoc group onto Me-Aib-OMe can be challenging due to steric hindrance. The use of a more reactive Fmocating agent, such as Fmoc-Cl or Fmoc-OSu, is generally required.

Protocol: Fmoc Protection of Me-Aib-OMe

  • Dissolution: Suspend this compound hydrochloride (1.0 eq) in a mixture of acetone and water (1:1).

  • Basification: Cool the suspension to 0 °C and add sodium carbonate (2.5 eq) in portions to maintain a basic pH.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in acetone dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Causality Behind Choices:

  • Fmoc-Cl is a highly reactive reagent suitable for protecting sterically hindered amines.

  • The Schotten-Baumann conditions (aqueous base) are effective for this transformation.

  • Careful control of temperature and pH is necessary to minimize side reactions.

Fmoc Deprotection

The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[12][19] The deprotection mechanism involves a β-elimination, which is typically fast and clean.

Protocol: Fmoc Deprotection in SPPS

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature. For sterically hindered residues like Aib, a longer deprotection time or a double deprotection may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

Self-Validation: The completion of the Fmoc deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the fluorenyl chromophore in the washings.

Diagram: Fmoc Protection and Deprotection Cycle in SPPS

Fmoc_Cycle cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Washing1 Washing (DMF) Deprotection->Washing1 Coupling Peptide Coupling Washing1->Coupling Fmoc-Me-Aib-OMe, Coupling Reagents Washing2 Washing (DMF) Coupling->Washing2 End Fmoc-AA(n+1)-Resin Washing2->End End->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc deprotection and coupling in solid-phase peptide synthesis.

The Cbz Strategy: A Classic Approach

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was one of the first widely used protecting groups in peptide synthesis.[7] It is typically removed by catalytic hydrogenolysis, a mild and clean method.[13][14]

Cbz Protection of this compound

Similar to Boc and Fmoc protection, the introduction of the Cbz group on Me-Aib-OMe is accomplished using benzyl chloroformate (Cbz-Cl) under basic conditions.

Protocol: Cbz Protection of Me-Aib-OMe

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-Me-Aib-OMe.

Cbz Deprotection

The primary method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst.[13][14] This method is advantageous as the byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol: Cbz Deprotection by Hydrogenolysis

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm). Repeat this process three times.

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Overcoming Challenges in Peptide Coupling with N-Protected Me-Aib-OMe

The steric hindrance of the α,α-disubstituted nature of Me-Aib-OMe not only affects the protection step but also significantly impacts the efficiency of the subsequent peptide coupling reaction. Standard coupling reagents may lead to low yields or incomplete reactions. To overcome this, more potent coupling reagents are often required.[20][21]

Recommended Coupling Reagents for Hindered Amino Acids:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters. HATU is often considered superior for many difficult couplings.

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. PyAOP often demonstrates higher coupling yields.

  • Carbodiimides with Additives: While less potent, carbodiimides like DCC or DIC can be used in conjunction with additives such as HOBt or HOAt to enhance coupling efficiency and suppress racemization.

General Considerations for Coupling with Protected Me-Aib-OMe:

  • Increased Equivalents: Using a higher excess of the protected Me-Aib-OMe and the coupling reagent can drive the reaction to completion.

  • Extended Reaction Times: Longer coupling times are often necessary to achieve satisfactory yields.

  • Elevated Temperatures: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate, but this must be done with caution to avoid racemization.

Conclusion

The successful incorporation of this compound into peptide sequences hinges on a well-defined protecting group strategy and optimized coupling conditions. The choice between Boc, Fmoc, and Cbz protecting groups will depend on the overall synthetic plan, particularly whether the synthesis is performed in solution or on a solid phase, and the nature of other protecting groups present in the molecule. By understanding the chemical principles behind each protecting group and employing robust protocols and potent coupling reagents, researchers can effectively overcome the challenges posed by the steric hindrance of this valuable amino acid, unlocking its potential for the design of novel, structurally defined peptides with enhanced therapeutic properties.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Master Organic Chemistry. (2018).
  • AAPPTec.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Tan, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Journal of Organic Chemistry.
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. [Link]
  • Matsuura, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
  • Al-Noor, T. H. (2024).
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
  • Van der Auwera, C., & Anteunis, M. J. O. (1987). N,N′-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) a superb reagent for coupling at and with iminoacid residues. International Journal of Peptide and Protein Research.
  • Wiley-VCH. (2004). 1 Protection Reactions.
  • ResearchGate. (2023). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • ResearchGate. (2025). Methods for Removing the Fmoc Group. [Link]
  • PubMed. (2007). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]
  • AAPPTec. Coupling Reagents. [Link]
  • ACS Omega. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
  • MDPI. (2018).
  • Xu, S., et al. (2022). Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Organic Process Research & Development.
  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. [Link]
  • Technical Disclosure Commons. (2025).
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
  • PubMed. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Utility of Incorporating Methyl 2-amino-2-methylpropanoate (MeAib)

In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformational properties, metabolic stability, and biological activity of synthetic peptides. Among these, Cα-tetrasubstituted amino acids, such as 2-aminoisobutyric acid (Aib), are of significant interest for their ability to induce helical secondary structures. This compound (MeAib), the methyl ester of Aib, presents a unique building block that combines the conformational constraints of a Cα-tetrasubstituted amino acid with a reactive handle in its side chain.

The primary challenge in the solid-phase peptide synthesis (SPPS) of peptides containing MeAib lies in the steric hindrance posed by the two methyl groups on the α-carbon. This steric bulk significantly slows down the kinetics of peptide bond formation, often leading to incomplete coupling and deletion sequences when using standard protocols. Therefore, specialized strategies and highly efficient coupling reagents are paramount for the successful synthesis of MeAib-containing peptides.

This comprehensive guide provides detailed protocols and expert insights for the efficient incorporation of Fmoc-protected this compound (Fmoc-MeAib-OH) into peptide sequences using Fmoc-based SPPS. We will delve into the rationale behind the selection of reagents and reaction conditions, address potential side reactions, and offer troubleshooting strategies to empower researchers in drug discovery and development to confidently utilize this valuable amino acid derivative.

I. The Building Block: Synthesis of Fmoc-MeAib-OH

While Fmoc-Aib-OH is commercially available, the synthesis of Fmoc-MeAib-OH may be necessary. A common approach involves the esterification of 2-amino-2-methylpropanoic acid with methanol, followed by the introduction of the Fmoc protecting group.

A robust method for the synthesis of N-protected, N-methylated amino acids, which can be adapted for Fmoc-MeAib-OH, utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach can simplify purification and improve yields.

II. Core Principles for SPPS of MeAib-Containing Peptides

The successful incorporation of MeAib hinges on overcoming the kinetic barrier of coupling this sterically hindered amino acid. The following principles should guide the design of your SPPS protocol:

  • Potent Activation is Key: Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered amino acids. The use of highly reactive uronium/aminium or phosphonium salt-based coupling reagents is essential.

  • Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (microwave synthesis) may be necessary to drive the reaction to completion.

  • Careful Monitoring of Coupling Efficiency: Due to the risk of incomplete reactions, it is crucial to monitor the coupling efficiency at each step, for instance, using the Kaiser test.

  • Minimizing Side Reactions: While the primary challenge is incomplete coupling, other side reactions such as racemization (less of a concern for the achiral MeAib) and diketopiperazine formation at the dipeptide stage should be considered.

III. Reagents and Materials

Reagent/MaterialGrade/SpecificationSupplier (Example)Purpose
Resins
Rink Amide Resin100-200 mesh, 0.4-0.8 mmol/gVariousFor C-terminal amide peptides
Wang Resin100-200 mesh, 0.4-0.8 mmol/gVariousFor C-terminal acid peptides
Amino Acids
Fmoc-Protected Amino AcidsHigh Purity (≥98%)VariousStandard peptide elongation
Fmoc-MeAib-OHSynthesized or Custom OrderN/AIncorporation of MeAib
Coupling Reagents
HATU≥98%VariousHigh-efficiency coupling
HCTU≥98%VariousHigh-efficiency coupling
COMU≥98%VariousHigh-efficiency coupling with reduced allergenic potential
Bases
DIPEAReagent GradeVariousActivation and neutralization
2,4,6-CollidineReagent GradeVariousBase for coupling, can reduce racemization
Deprotection Reagent
PiperidineReagent GradeVariousFmoc deprotection
Solvents
DMFPeptide Synthesis GradeVariousMain solvent for SPPS
DCMReagent GradeVariousResin washing and swelling
Cleavage Reagents
TFAReagent GradeVariousCleavage from resin and side-chain deprotection
TISReagent GradeVariousScavenger for cations
WaterDeionizedN/AScavenger
EDTReagent GradeVariousScavenger for protecting groups like Trt

IV. Detailed Protocols

A. Manual SPPS Protocol for Incorporation of Fmoc-MeAib-OH

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation:

  • Place the appropriate resin (e.g., 250 mg of Rink Amide resin with a loading of 0.4 mmol/g) in a reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

4. Coupling of Fmoc-MeAib-OH (The Critical Step):

  • Activation: In a separate vial, dissolve Fmoc-MeAib-OH (0.6 mmol, 6 eq.), HATU (0.57 mmol, 5.7 eq.), and 2,4,6-collidine (1.2 mmol, 12 eq.) in DMF (3 mL). The use of a higher excess of reagents is recommended to drive the reaction to completion.

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated Fmoc-MeAib-OH solution to the deprotected resin.

  • Reaction Time: Agitate for at least 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: After the coupling, wash the resin thoroughly and perform a Kaiser test. A negative result (yellow/brown beads) indicates successful coupling. If the test is positive, a second coupling is necessary.

5. Capping (Optional but Recommended for Failed MeAib Coupling):

  • If the Kaiser test remains positive after a second coupling of Fmoc-MeAib-OH, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

B. Microwave-Assisted SPPS for Enhanced Efficiency

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids like MeAib.

  • Coupling of Fmoc-MeAib-OH:

    • Use the same reagent equivalents as in the manual protocol.

    • Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 10-30 minutes). Optimization of temperature and time is crucial.

C. Cleavage and Deprotection

The presence of the methyl ester in MeAib does not typically require special cleavage conditions beyond what is standard for the other amino acids in the sequence.

Standard Cleavage Cocktail (Reagent K):

  • TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v) is a robust general-purpose cleavage cocktail.

  • For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be included.

Procedure:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

V. Workflow and Logic Visualization

SPPS_Workflow_for_MeAib Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection 2. Cycle Start Standard_AA_Coupling Standard AA Coupling (HATU/DIPEA) Fmoc_Deprotection->Standard_AA_Coupling 3a. Standard AA Fmoc_MeAib_Coupling Fmoc-MeAib Coupling (HATU/Collidine, extended time) Fmoc_Deprotection->Fmoc_MeAib_Coupling 3b. MeAib Incorporation Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Fmoc_Deprotection->Final_Cleavage 5. Final Step Standard_AA_Coupling->Fmoc_Deprotection Repeat n times Kaiser_Test Kaiser Test Fmoc_MeAib_Coupling->Kaiser_Test 4. Check Kaiser_Test->Fmoc_Deprotection Negative (Success) Capping Capping (Acetic Anhydride) Kaiser_Test->Capping Positive (Failed) Capping->Fmoc_Deprotection Continue Purification HPLC Purification Final_Cleavage->Purification 6. Post-SPPS End End Purification->End

Figure 1: SPPS workflow for incorporating this compound.

VI. Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Positive Kaiser test after MeAib coupling Incomplete coupling due to steric hindrance.- Repeat the coupling with fresh reagents and extended reaction time (up to 24 hours).- Switch to microwave-assisted synthesis for this step.- Use a different high-efficiency coupling reagent (e.g., COMU or PyAOP).- Cap the unreacted amines to avoid deletion sequences.
Low final peptide yield - Incomplete couplings throughout the synthesis.- Aggregation of the growing peptide chain.- Ensure complete coupling at every step with diligent monitoring.- For long or hydrophobic sequences, consider using a more polar solvent mixture or a different resin type (e.g., PEG-based).
Unexpected peaks in HPLC of crude product - Deletion sequences from incomplete couplings.- Side reactions during cleavage (e.g., alkylation of sensitive residues).- Optimize coupling protocols, especially for MeAib.- Ensure the use of appropriate scavengers in the cleavage cocktail based on the peptide sequence.

VII. Conclusion: Expanding the Peptide Chemist's Toolkit

The incorporation of this compound into peptides, while challenging, is an achievable goal with the implementation of optimized protocols. By leveraging potent coupling reagents, extended reaction times or microwave assistance, and diligent monitoring, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, enabling the exploration of novel peptide structures with enhanced therapeutic potential.

VIII. References

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2015). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

  • Aapptec Peptides. (n.d.). Cleavage from HMPA Resin. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]

  • National Institutes of Health. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. [Link]

  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (n.d.). Comparison between reaction times of LPPS and SPPS, calculated from literature data. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). [Link]

  • National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Methyl 2-amino-2-methylpropanoate (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Aib-Containing Peptides

For researchers, scientists, and drug development professionals, the purification of synthetic peptides represents a critical step in obtaining materials of sufficient quality for downstream applications. The incorporation of unnatural amino acids is a powerful strategy for modulating peptide structure and function. Among these, Methyl 2-amino-2-methylpropanoate, also known as α-aminoisobutyric acid (Aib), is frequently employed to induce and stabilize helical secondary structures. However, the very features that make Aib a valuable tool in peptide design—its gem-dimethyl substitution and resulting steric bulk—introduce significant and unique challenges to their purification by High-Performance Liquid Chromatography (HPLC).

The steric hindrance of Aib can impede coupling reactions during solid-phase peptide synthesis (SPPS), often leading to a higher prevalence of deletion sequences and other closely-related impurities in the crude product.[1][2][3] Furthermore, the conformational rigidity imparted by Aib can influence the peptide's solubility, hydrophobicity, and potential for aggregation, all of which profoundly affect its chromatographic behavior.[1][4][5] Standard Reversed-Phase HPLC (RP-HPLC) protocols may prove inadequate, resulting in poor resolution, broad peaks, and low recovery.

This guide provides an in-depth technical framework for developing and optimizing robust RP-HPLC methods tailored to the specific challenges of Aib-containing peptides. By understanding the interplay between peptide structure, stationary phase chemistry, and mobile phase composition, researchers can systematically overcome these hurdles to achieve high purity and yield.

The Chromatographic Impact of the Aib Residue

A successful purification strategy begins with a clear understanding of the underlying physicochemical challenges posed by the Aib moiety.

  • Steric Hindrance and Conformation: The α,α-disubstituted nature of Aib restricts the peptide backbone's rotational freedom, promoting the formation of stable 3₁₀- or α-helical structures.[1][4] While beneficial for biological activity, this fixed conformation can lead to inconsistent interactions with the HPLC stationary phase, sometimes resulting in peak broadening or tailing.[6][7] The bulky side chain can also sterically shield portions of the peptide from interacting with the stationary phase, altering expected retention times based solely on amino acid composition.

  • Altered Hydrophobicity and Aggregation: The stable secondary structures induced by Aib can expose hydrophobic faces or create "hydrophobic patches," leading to either increased retention on reversed-phase columns or, conversely, aggregation.[8] Peptide aggregation is a significant concern, as it can cause column fouling, low recovery, and the appearance of broad or multiple peaks for a single species.[4][5][9]

  • Synthesis-Related Impurities: The primary challenge in purifying Aib-containing peptides often lies in separating the target peptide from a complex mixture of synthesis-related impurities.[3] The steric bulk of Aib can hinder the efficiency of amino acid coupling, leading to a higher-than-usual population of deletion sequences (e.g., des-Aib) that are structurally very similar to the full-length product and thus difficult to resolve.[1][2]

Strategic Method Development for Aib-Peptide Purification

A systematic, multi-parameter approach is essential for developing a successful purification method. The following workflow outlines a logical progression from initial column and solvent selection to final gradient optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Crude Aib-Peptide Analysis Col_Select Column Selection (C18, 300Å Pore Size) Start->Col_Select MP_Select Mobile Phase Selection (0.1% TFA in H2O/ACN) Col_Select->MP_Select Scout_Grad Run Scouting Gradient (e.g., 5-95% B in 30 min) MP_Select->Scout_Grad Eval_Scout Evaluate Scouting Run: - Retention Time? - Peak Shape? - Resolution? Scout_Grad->Eval_Scout Opt_Grad Optimize Gradient (Shallow, Focused Gradient) Eval_Scout->Opt_Grad Opt_Temp Adjust Temperature (e.g., 40-60 °C) Opt_Grad->Opt_Temp If resolution is poor Final_Method Final Analytical Method Opt_Grad->Final_Method Opt_Mod Change Modifier/pH (Formic Acid, High pH) Opt_Temp->Opt_Mod If selectivity needs change Opt_Temp->Final_Method Opt_Mod->Final_Method Scale_Up Scale-up to Preparative HPLC Final_Method->Scale_Up

Caption: HPLC method development workflow for Aib-peptides.
Stationary Phase Selection: The Foundation of Separation

The choice of column is the most critical parameter in peptide purification. For Aib-containing peptides, both the alkyl chain length and pore size of the stationary phase must be considered.

  • Pore Size: A wide-pore (e.g., 300 Å) stationary phase is highly recommended. Peptides, especially those with stable secondary structures like Aib-induced helices, require larger pores to fully access the bonded phase surface.[10][11] Using standard small-pore columns (~100-120 Å) can result in poor peak shape and resolution due to restricted diffusion.[10][11]

  • Alkyl Chain Length (C18 vs. C8):

    • C18 (Octadecylsilane): This is the most common and robust choice for peptide purification, offering high hydrophobicity and strong retention.[1][11] It should be the default starting point for method development.

    • C8 (Octylsilane): A C8 column has lower hydrophobicity than a C18.[1] This can be advantageous for highly hydrophobic Aib-peptides that may be too strongly retained on a C18 column, leading to very long run times or the need for high concentrations of organic solvent to elute.[1] Switching to a C8 can reduce retention and sometimes improve peak shape for these challenging compounds.

Parameter C18 Stationary Phase C8 Stationary Phase Recommendation for Aib-Peptides
Alkyl Chain 18 carbons8 carbonsStart with C18 as the default choice.[1]
Hydrophobicity HighModerateC8 may be preferable for very hydrophobic peptides to avoid excessive retention.[1]
Retention StrongerWeakerIf retention is too strong on C18, consider a C8 column.[1]
Selectivity Excellent for a wide range of peptides.Can offer different selectivity, potentially resolving impurities that co-elute on C18.[1]Screen both if initial C18 separation is suboptimal.
Mobile Phase Composition: Driving Selectivity

The mobile phase composition, particularly the ion-pairing agent, is a powerful tool for manipulating peptide retention and selectivity.

  • Organic Solvent: Acetonitrile (ACN) is the most common organic modifier (Solvent B) for peptide RP-HPLC due to its low viscosity, low back pressure, and UV transparency at low wavelengths (210-220 nm) where the peptide bond absorbs.[3][11][12]

  • Ion-Pairing Agents: These additives are crucial for achieving sharp, symmetrical peaks. They work by forming neutral ion pairs with charged residues on the peptide, minimizing undesirable ionic interactions with the silica backbone of the column and modulating overall hydrophobicity.[13][14]

    • Trifluoroacetic Acid (TFA): The gold standard for peptide purification.[3][12] Used at a concentration of 0.1% in both aqueous (Solvent A) and organic (Solvent B) phases, TFA protonates acidic side chains and forms ion pairs with basic residues (Lys, Arg, His, N-terminus), increasing retention and improving peak shape.[15][16]

    • Formic Acid (FA): Often used at 0.1% as an alternative to TFA, especially when the purified peptide is intended for mass spectrometry (MS) analysis, as it causes less ion suppression than TFA. However, FA is a weaker ion-pairing agent, which may result in broader peaks and lower retention compared to TFA.

    • Hydrophobic Ion-Pairing Agents: For peptides that are difficult to resolve, using a more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA) can increase retention and alter selectivity, potentially resolving closely eluting impurities.[15][17] Note that these agents are less volatile and can be difficult to remove from the final product and the HPLC system.

Ion-Pairing Agent Typical Conc. Key Characteristics Best Use Case
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing, excellent peak shape, standard for general purification.[3][15]First choice for initial method development and preparative purification.
Formic Acid (FA) 0.1%Weaker ion-pairing, MS-compatible, may lead to broader peaks.Analytical LC-MS or when TFA must be avoided.
Heptafluorobutyric Acid (HFBA) 0.05-0.1%Very strong and hydrophobic ion-pairing, significantly increases retention.[15][17]Troubleshooting difficult separations where increased retention is needed.
Gradient Optimization: The Key to Resolution

Peptides almost always require a gradient elution, where the concentration of the organic solvent is increased over time.[11][18] The slope of this gradient is a critical factor for achieving optimal resolution.

  • Scouting Gradient: Begin with a broad, linear gradient (e.g., 5% to 95% ACN over 30 minutes) to determine the approximate percentage of ACN at which the Aib-peptide elutes.

  • Focused Gradient: Once the elution point is known, design a shallower, focused gradient around that point to maximize separation from nearby impurities. For example, if the peptide elutes at 40% ACN in the scouting run, a new gradient of 30% to 50% ACN over 40 minutes will significantly increase resolution.[19][20] A good rule of thumb for optimization is to aim for a gradient slope of approximately 0.5-1% increase in organic solvent per minute.[19]

The Role of Temperature

Column temperature is an often-overlooked but powerful parameter for optimizing peptide separations.

  • Improved Peak Shape: Increasing the temperature (e.g., to 40-60°C) reduces the viscosity of the mobile phase, which improves mass transfer and often results in sharper peaks and better resolution.[10]

  • Altered Selectivity: Temperature can affect the conformation of the Aib-peptide and its interaction with the stationary phase, sometimes changing the elution order of the target peptide and its impurities.[11] It is a valuable tool to try when co-elution is an issue.

Experimental Protocols

Protocol 1: Analytical Method Development for Aib-Peptides

This protocol outlines a systematic approach to developing an optimized analytical separation method.

1. Materials and Equipment:

  • HPLC System with UV Detector (214 nm & 280 nm)

  • Column: C18, wide-pore (300 Å), 3-5 µm particle size, 4.6 x 150 mm[1]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[1]

  • Sample: Crude Aib-peptide dissolved in Mobile Phase A or a minimal amount of DMSO topped up with Mobile Phase A (concentration ~1 mg/mL).

2. Step-by-Step Method:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Scouting Run:

    • Inject 10-20 µL of the crude peptide solution.

    • Run a linear gradient from 5% to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

    • Analysis: Note the retention time (t_R) and peak shape of the main product peak.

  • Focused Gradient Optimization:

    • Calculate the %B at which the main peak eluted (e.g., t_R = 15 min in a 30 min gradient from 5-95% B corresponds to ~47% B).

    • Design a new, shallower gradient centered around this value. For example, a linear gradient from 37% to 57% B over 40 minutes.

    • Run the optimized gradient and assess the resolution between the main peak and its nearest impurities.

  • Temperature Optimization (Optional):

    • If peak shape is broad or co-elution persists, set the column compartment temperature to 40°C and repeat the optimized gradient run.

    • If necessary, increase the temperature in increments (e.g., to 50°C or 60°C) and evaluate the impact on resolution and peak shape.

  • Final Analytical Method: Once optimal resolution is achieved, this method can be used for purity analysis and as the basis for preparative scale-up.

Protocol 2: Preparative Purification of Aib-Peptides

This protocol describes the process of scaling up the optimized analytical method for purification.

1. Materials and Equipment:

  • Preparative HPLC system with a fraction collector.

  • Preparative Column: Same chemistry (e.g., C18, 300 Å) and particle size as the analytical column, but with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Mobile Phases: Same as analytical, but in larger volumes. Ensure solvents are filtered and degassed.

  • Crude peptide dissolved at high concentration (e.g., 20-50 mg/mL) in a minimal amount of solvent (e.g., DMSO, acetic acid) and diluted with Mobile Phase A.

2. Step-by-Step Method:

  • Method Scaling:

    • Adjust the flow rate based on the column diameter. (Flow_prep = Flow_anal * (d_prep / d_anal)²).

    • Adjust the gradient time to keep the gradient slope constant. (Time_prep = Time_anal * (Flow_anal / Flow_prep)).

    • Calculate the maximum sample load. This is highly peptide-dependent but can be estimated based on column size and crude purity. Start with a conservative load.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 3-5 column volumes.

  • Sample Injection and Purification Run:

    • Inject the dissolved crude peptide.

    • Run the scaled preparative gradient.

    • Monitor the chromatogram at 214 nm and collect fractions across the main peak and any shoulder peaks. Collect smaller fractions at the beginning and end of the peak to better isolate impurities.

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity specification (e.g., >95%).

    • Freeze the pooled solution (e.g., using a dry ice/acetone bath or a freezer).

    • Lyophilize the frozen solution to obtain the final purified peptide as a dry, fluffy powder.[3]

Troubleshooting_Aib_HPLC cluster_0 Problem Identification cluster_1 Potential Solutions Problem Common Problem Observed Broad_Peak Broad or Tailing Peak Problem->Broad_Peak CoElution Poor Resolution / Co-elution Problem->CoElution Low_Recovery Low Recovery Problem->Low_Recovery Sol_Broad 1. Increase column temperature (40-60°C) 2. Check for peptide solubility/aggregation 3. Ensure 0.1% TFA is in both mobile phases Broad_Peak->Sol_Broad Cause: Slow kinetics, secondary interactions, or aggregation Sol_CoElute 1. Make gradient shallower 2. Change temperature to alter selectivity 3. Try a different column (e.g., C8) 4. Try a different ion-pairing agent (e.g., FA) CoElution->Sol_CoElute Cause: Insufficient selectivity Sol_Recovery 1. Check peptide solubility in mobile phase 2. Passivate HPLC system (if aggregation is suspected) 3. Use a C8 column if peptide is very hydrophobic Low_Recovery->Sol_Recovery Cause: Aggregation or irreversible binding

Caption: Troubleshooting common issues in Aib-peptide purification.

Conclusion

The purification of peptides containing this compound by RP-HPLC requires a more nuanced approach than for standard peptides. The steric hindrance and conformational rigidity imparted by the Aib residue necessitate careful consideration of the entire chromatographic system. By starting with a wide-pore C18 stationary phase, employing 0.1% TFA as the ion-pairing agent, and systematically optimizing the elution gradient, researchers can successfully resolve the target peptide from synthesis-related impurities. Parameters such as column temperature and alternative stationary phases (C8) or mobile phase modifiers provide powerful secondary tools for troubleshooting difficult separations. The protocols and strategies outlined in this guide offer a robust framework for achieving high-purity Aib-containing peptides, enabling their successful use in research, diagnostics, and therapeutic development.

References
  • Mant, C. T., & Hodges, R. S. (1996). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 729(1-2), 85-98.
  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. YMC.
  • Biotage. How to choose an ion pairing agent to improve your peptide purification. Biotage.
  • Jaremko, M., Jaremko, Ł., & Gaggelli, E. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(21), 5229.
  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.
  • Cserháti, T., & Forgács, E. (1997). Study of peptide-protein interaction by high-performance liquid chromatography. Effect of hydrophobic and steric parameters. Biochemistry and Molecular Biology International, 42(4), 677-684.
  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.
  • Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Corporation.
  • Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Corporation.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • ResearchGate. HPLC analysis of recombinant and synthetic Aβ42 RP-HPLC of recombinant.... ResearchGate.
  • JoVE. HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. YouTube.
  • Insuasty, D., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(15), 2827.
  • Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation.
  • Biotage. How to purify synthetic peptides - what are the options?. Biotage.
  • Santhoshkumar, P., & Sharma, K. K. (2019). Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH. Experimental Eye Research, 184, 1-13.
  • Petersson, P., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(s12), 14-22.
  • Agilent Technologies, Inc. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(2), 106-116.
  • Venanzi, M., Gatto, E., & Toniolo, C. (2017). The importance of being Aib. Aggregation and self‐assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science.
  • De Moye, L., et al. (2015). Reversed-phase fused-core HPLC modeling of peptides. Journal of Pharmaceutical and Biomedical Analysis, 107, 438-448.
  • ResearchGate. Peptide purification using HPLC?. ResearchGate.
  • AAPPTec. Peptide Purification. AAPPTec.
  • Aguilar, M. I. (2004). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Methods in Molecular Biology (pp. 1-24). Humana Press.
  • Pokorski, J. K., & Appella, D. H. (2009). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of Organic Chemistry, 74(6), 2259-2266.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Pal, D., & Chakrabarti, P. (2001). An electronic effect on protein structure. Journal of Molecular Biology, 310(5), 1059-1065.
  • Zhang, Q., et al. (2024). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. Journal of the American Chemical Society.
  • Parr, M. K., et al. (2017). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Pharmaceutical and Biomedical Analysis, 147, 343-349.
  • Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4305.
  • Gilar, M., & Jaworski, A. (2012). Applicability of the critical chromatography concept to proteomic problems. II. Effect of mobile phase on the separation of peptides and proteins taking into account the amino acid sequence. Journal of Chromatography A, 1249, 121-129.

Sources

Application Note: Mass Spectrometric Characterization of Peptides Containing Methyl 2-amino-2-methylpropanoate (MeAib)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of MeAib-Containing Peptides

Methyl 2-amino-2-methylpropanoate (MeAib), the methyl ester of 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid increasingly utilized in peptide-based drug design.[1] Its defining structural feature is a Cα-tetrasubstituted carbon atom with two methyl groups. This unique stereochemistry imparts significant and desirable properties to synthetic peptides, most notably the induction of stable α-helical or 3₁₀-helical secondary structures and enhanced resistance to enzymatic degradation by proteases.[2][3] These characteristics make MeAib-peptides, such as peptaibols, attractive candidates for antimicrobial agents and ion channel modulators.[3]

However, the very feature that provides this structural rigidity—extreme steric hindrance at the α-carbon—presents a formidable challenge for routine characterization by mass spectrometry (MS).[4] Standard collision-induced dissociation (CID) techniques often fail to produce a complete fragmentation ladder, complicating sequence verification and structural elucidation.

This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the mass spectrometric analysis of MeAib-containing peptides. We will explore the unique fragmentation behavior of these molecules and present detailed protocols using modern high-resolution mass spectrometry (HRMS) and complementary fragmentation techniques to ensure comprehensive and reliable characterization.

The "MeAib Effect": Understanding Atypical Fragmentation

In conventional tandem mass spectrometry (MS/MS), peptides are fragmented along the amide backbone to produce characteristic b- and y-type ions, which allow for sequence determination.[5] The introduction of a MeAib residue fundamentally alters this process due to the steric hindrance imposed by the gem-dimethyl group.

Causality of Atypical Fragmentation: The two methyl groups on the α-carbon severely restrict the rotation of the peptide backbone around the MeAib residue. This rigidity makes the adjacent peptide bonds (both N-terminal and C-terminal to the MeAib residue) less susceptible to cleavage under low-energy CID conditions. The energy required to fragment these bonds is significantly higher than for bonds adjacent to sterically unhindered amino acids like glycine or alanine.

This "MeAib Effect" manifests in CID/HCD spectra in several ways:

  • Sequence Gaps: A noticeable lack of b- or y-ions corresponding to cleavage directly adjacent to the MeAib residue.

  • Preferential Cleavage: Fragmentation occurs predominantly at more labile sites elsewhere in the peptide, such as proline or aspartic acid residues.[6]

  • Incomplete Sequence Coverage: Standard automated sequencing algorithms may fail to assign the correct sequence due to these fragmentation gaps.

The diagram below illustrates the steric hindrance at the MeAib residue compared to a standard amino acid like Alanine, explaining the difficulty in backbone fragmentation.

Caption: Steric hindrance at MeAib vs. a standard Alanine residue.

A Multi-Faceted Approach to MeAib-Peptide Characterization

To overcome the "MeAib Effect," a multi-pronged strategy employing high-resolution mass spectrometry and alternative fragmentation methods is required. Electron-based fragmentation techniques, such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), are particularly effective. These methods induce cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. This cleavage mechanism is less sensitive to the steric bulk of the amino acid side chain, allowing for fragmentation at and around the MeAib residue.[7]

The following workflow provides a robust framework for the successful analysis of MeAib-containing peptides.

G prep 1. Sample Preparation (Solubilization & Desalting) lcms 2. LC-HRMS Analysis (Orbitrap / Q-TOF) prep->lcms ms1 3. MS1 Full Scan (Precursor m/z Verification) lcms->ms1 dda 4. Data-Dependent Acquisition (DDA) (Trigger MS/MS) ms1->dda hcd 5a. HCD/CID Fragmentation (Provides general sequence) dda->hcd Primary Method etd 5b. ETD Fragmentation (Confirms MeAib position) dda->etd Complementary Method analysis 6. Data Analysis (Combined Spectral Interpretation) hcd->analysis etd->analysis report 7. Verified Sequence analysis->report

Caption: Recommended workflow for MeAib-peptide characterization.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Desalting

Peptides containing multiple hydrophobic or sterically hindering residues can be prone to aggregation and non-specific binding.[8][9] Proper sample handling is critical for reproducible results.

Objective: To prepare a clean, salt-free peptide solution suitable for ESI-MS.

Materials:

  • MeAib-containing peptide sample

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

  • Reagents: Formic Acid (FA)

  • C18 solid-phase extraction (SPE) tips (e.g., ZipTip®)

  • Microcentrifuge tubes

Procedure:

  • Solubilization: Dissolve the lyophilized peptide in a suitable solvent. Start with 0.1% FA in H₂O. If solubility is poor, add ACN or MeOH incrementally up to 50%. Vortex and sonicate briefly if necessary.

  • SPE Tip Equilibration:

    • Wet the C18 resin by aspirating and dispensing 10 µL of 100% ACN three times.

    • Equilibrate the resin by aspirating and dispensing 10 µL of 0.1% FA in H₂O three times.

  • Peptide Binding:

    • Slowly aspirate and dispense the peptide sample (up to 10 µL) through the C18 tip for 10-15 cycles to ensure complete binding.

  • Washing (Desalting):

    • Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% FA in H₂O. Repeat this wash step three times to remove salts and other impurities.

  • Elution:

    • Elute the purified peptide by aspirating and dispensing 10 µL of an appropriate elution buffer (e.g., 50% ACN, 0.1% FA) into a clean microcentrifuge tube. Repeat 2-3 times, collecting the eluate in the same tube.

  • Final Preparation: The eluted sample is now ready for direct infusion or LC-MS analysis.

Protocol 2: LC-MS/MS Analysis on a High-Resolution Mass Spectrometer

Objective: To acquire high-quality MS1 and MS/MS data using both HCD (or CID) and ETD fragmentation. This protocol is based on an Orbitrap-class instrument but can be adapted for Q-TOF systems.[7]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer with HCD and ETD capabilities (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer).

  • C18 analytical column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).

LC Method:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous mobile phase for peptide separations.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic mobile phase for peptide elution.
Flow Rate 300 nL/min Typical flow rate for nano-LC, maximizing sensitivity.
Gradient 2-35% B over 30 min, then 35-80% B over 5 min A shallow gradient is crucial for resolving complex peptide mixtures and isomers.[10]

| Column Temp. | 40 °C | Elevated temperature can improve peak shape for hydrophobic peptides. |

MS Method:

Parameter Setting Rationale
MS1 (Full Scan)
Analyzer Orbitrap For high-resolution and accurate mass measurement of the precursor ion.
Resolution 120,000 Ensures accurate determination of monoisotopic mass and charge state.
Scan Range 350-1800 m/z Covers the typical m/z range for doubly and triply charged peptides.
AGC Target 4e5 Prevents space-charge effects while maximizing ion statistics.
Data-Dependent MS/MS
Cycle Time 3 seconds Balances depth of MS/MS sampling with adequate data points across the LC peak.
Precursor Selection Most intense ions, charge states 2-5 Focuses on peptide-like ions for fragmentation.
Dynamic Exclusion 20 seconds Prevents repeated fragmentation of the same abundant precursor.
HCD Fragmentation
Collision Energy Stepped NCE: 25, 30, 35% Using multiple energy levels increases the chance of observing fragments from both labile and resistant bonds.
Analyzer Orbitrap High-resolution fragment ion spectra aid in confident identification.
Resolution 30,000 Provides accurate mass for fragment ions.
ETD Fragmentation
Decision Tree Use ETD on precursors seen before or with low HCD fragment count Intelligent acquisition to apply ETD only when HCD is likely insufficient.
Reagent AGC Target 2e5 Ensures sufficient ETD reagent ions for efficient fragmentation.

| ETD Reaction Time | Calibrated based on precursor m/z and charge state | Optimizes the electron transfer reaction for effective fragmentation. |

Data Interpretation: A Tale of Two Spectra

Successful characterization relies on the synergistic interpretation of both HCD and ETD spectra.

  • Step 1: Verify the Precursor Ion. In the MS1 spectrum, locate the isotopic cluster for your peptide. The measured monoisotopic mass should match the theoretical mass (calculated using the molecular formula, e.g., C₅H₁₁NO₂ for MeAib[1][11]) within a 5 ppm mass tolerance.

  • Step 2: Analyze the HCD Spectrum. Map the b- and y-ion series. Expect to see a "gap" in the series around the MeAib residue. The mass difference across this gap will correspond to the mass of MeAib (115.0789 Da). This provides strong evidence for its presence, but not its exact location if other isobaric residues exist.

  • Step 3: Analyze the ETD Spectrum. Map the c- and z-ion series. ETD should produce fragments resulting from cleavage of the N-Cα bond at the MeAib residue, filling the sequence gap left by HCD. The presence of the correct c- and z-ions flanking the MeAib residue provides definitive confirmation of its position.

Example Data Summary (Hypothetical Peptide: Gly-Ala-MeAib-Leu-Val)

Ion TypeHCD Spectrum (m/z)ETD Spectrum (m/z)Sequence Confirmation
b₁58.029-Gly
b₂129.066-Gly-Ala
b₃Absent-Gap at MeAib
b₄Absent-Gap at MeAib
y₁118.086119.094 (z₁)Val
y₂231.170232.178 (z₂)Leu-Val
y₃346.254347.262 (z₃)MeAib-Leu-Val
y₄417.291418.299 (z₄)Ala-MeAib-Leu-Val
c₃-362.253Gly-Ala-MeAib
c₄-475.337Gly-Ala-MeAib-Leu

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Signal / No Peak 1. Poor solubility.[12] 2. Non-specific binding (NSB) to vials/tubing.[9] 3. Inefficient ionization.1. Adjust solubilization solvent (add organic, sonicate). 2. Use low-binding tubes; passivate LC system with a sacrificial peptide. 3. Optimize ESI source parameters (voltage, gas flow).
Poor Fragmentation (HCD) 1. Insufficient collision energy for the hindered bond. 2. Precursor is a single charge state.1. Increase NCE, use stepped collision energies. 2. Ensure conditions promote +2 or +3 charge states; CID/HCD is more efficient on multiply charged ions.
Sequence Gaps Persist 1. HCD alone is insufficient. 2. Peptide is cyclic or has other modifications.1. Implement ETD. This is the primary solution for confirming hindered residues. 2. Review synthesis scheme; calculate theoretical mass for expected modifications.
Ambiguous Identification 1. Isobaric residues (e.g., Leu/Ile). 2. Poor fragment ion mass accuracy.1. High-energy HCD or UVPD can sometimes produce side-chain fragments (w-ions) to differentiate isomers. 2. Ensure mass spectrometer is properly calibrated. Use high-resolution analysis for both MS1 and MS2.

Conclusion

The characterization of peptides containing this compound requires a specialized approach that goes beyond standard proteomic workflows. The inherent steric hindrance of the MeAib residue necessitates the use of high-resolution mass spectrometry and, crucially, the application of complementary fragmentation techniques. By combining energy-resolved HCD/CID with electron-based fragmentation (ETD/ECD), researchers can overcome the "MeAib Effect" to generate complete fragment ion ladders. This dual-fragmentation strategy, supported by robust sample preparation and optimized LC-MS methods, enables the unambiguous sequence verification and confident structural elucidation of these therapeutically promising molecules.

References

  • PubChem. This compound.
  • Capot Chemical. Specifications of this compound hydrochloride. Capot Chemical. [Link]
  • National Institutes of Health. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis.
  • National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Matrix Science.
  • National Institutes of Health. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates.
  • Oxford Global. Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]
  • Separation Science. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
  • Bioanalysis Zone. Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
  • National Institutes of Health. Characterization of Synthetic Peptides by Mass Spectrometry.
  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
  • National Institutes of Health. Overview of peptide and protein analysis by mass spectrometry.
  • National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.
  • MDPI.
  • University of Washington. An Approach to Correlate Tandem Mass Spectral Data of Peptides with Amino Acid Sequences in a Protein Database. University of Washington. [Link]
  • National Institutes of Health. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics.

Sources

Application Note: Unlocking Peptide Conformations with Methyl 2-amino-2-methylpropanoate and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the NMR spectroscopic analysis of peptides containing Methyl 2-amino-2-methylpropanoate (MeAib) is presented for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the unique structural implications of incorporating MeAib into peptide chains.

Introduction: The Conformational Power of a Non-natural Amino Acid

Peptides are a cornerstone of modern therapeutics, but their inherent flexibility can be a double-edged sword, leading to poor metabolic stability and reduced receptor affinity.[1] The incorporation of non-proteinogenic amino acids is a powerful strategy to surmount these challenges. Among these, this compound (MeAib), the methyl ester of α-aminoisobutyric acid (Aib), stands out for its profound impact on peptide structure.[1][2]

The defining feature of MeAib is the presence of two methyl groups at the α-carbon. This gem-dimethyl substitution creates significant steric hindrance, which severely restricts the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles.[1][2] This conformational constraint strongly promotes the adoption of helical secondary structures, such as 3(10)- and α-helices.[3][4][5][6][7][8] By pre-organizing the peptide into a specific conformation, MeAib can enhance proteolytic resistance, improve receptor binding, and even facilitate penetration of the blood-brain barrier.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of these modified peptides in solution, providing atomic-level insights into their conformation and dynamics.[9][10][11] This guide offers a comprehensive overview of the methodologies required for the successful NMR analysis of MeAib-containing peptides.

Causality of Experimental Choices: Why NMR for MeAib-Peptides?

The choice of NMR as the primary analytical technique is dictated by the specific questions posed by MeAib incorporation. Unlike crystal structures, which provide a static snapshot, NMR reveals the conformational landscape of the peptide in a solution environment that can mimic physiological conditions.[9][12] This is particularly crucial for flexible molecules like peptides, which may not adopt a single, well-defined structure.[13] Furthermore, NMR allows for the detailed study of hydrogen bonding patterns and the dynamics of the peptide backbone, both of which are central to understanding the influence of MeAib.[14]

Two-dimensional (2D) NMR experiments are the workhorse for peptide structure determination.[9][15] Experiments like TOCSY are essential for identifying the amino acid spin systems, while NOESY provides through-space correlations that are directly related to interproton distances, forming the basis for 3D structure calculation.[12][15][16]

Protocols for NMR Spectroscopic Analysis

Part 1: Sample Preparation - The Foundation of High-Quality Data

Meticulous sample preparation is paramount for obtaining high-quality NMR data.[17] The goal is to prepare a stable, non-aggregated sample at a suitable concentration.

Protocol 1: Preparation of a MeAib-Peptide Sample for NMR

  • Peptide Purity and Quantification:

    • Ensure the synthetic peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.

    • Accurately determine the peptide concentration. This can be achieved through UV-Vis spectroscopy if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Solvent Selection and Preparation:

    • For initial screening and to observe labile amide protons, dissolve the peptide in a 90% H₂O / 10% D₂O mixture.[12] The D₂O provides the lock signal for the NMR spectrometer.[18]

    • To identify exchangeable protons, a parallel sample can be prepared in 100% D₂O.

    • Commonly used buffer systems include phosphate-buffered saline (PBS).[18] Ensure the total salt concentration is below 300 mM to avoid signal broadening.[18]

  • Concentration and pH Adjustment:

    • Aim for a peptide concentration of 1-5 mM.[19][20] Higher concentrations yield better signal-to-noise but can promote aggregation.

    • Adjust the pH of the sample to be below 7.5, as amide proton exchange with the solvent is slowest around pH 3-4, which helps in their observation.[12][18]

    • Use a calibrated pH meter and make small additions of dilute HCl or NaOH to adjust the pH. Do not use pH paper.

  • Final Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen buffer system to a final volume of 450-500 µL.[18]

    • Add an internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate).

    • Transfer the solution to a high-quality NMR tube (e.g., Shigemi or equivalent for higher concentrations).

    • Ensure the sample is at a stable temperature before starting the experiments.[19]

Part 2: NMR Data Acquisition - A Multi-experiment Approach

A suite of 1D and 2D NMR experiments is required for a comprehensive structural analysis.

Table 1: Recommended NMR Experiments for MeAib-Peptide Analysis

ExperimentPurposeKey Information Gained
1D ¹H Initial sample quality checkOverall spectral dispersion, presence of impurities, assessment of aggregation.
2D ¹H-¹H TOCSY Through-bond correlationsIdentification of amino acid spin systems.[9][12]
2D ¹H-¹H NOESY Through-space correlationsInterproton distances (< 5-6 Å) for 3D structure calculation, sequential assignments.[12][15]
2D ¹H-¹H COSY Through-bond correlations (short-range)Complements TOCSY for identifying J-coupled protons.[12]
2D ¹H-¹³C HSQC One-bond C-H correlationsResonance assignment of carbons directly attached to protons. Requires ¹³C labeling for good sensitivity.[15]
2D ¹H-¹³C HMBC Long-range C-H correlations (2-3 bonds)Useful for assigning quaternary carbons, like those in the MeAib side chain, and for sequential assignment across the peptide bond.[21]

Protocol 2: Setting up 2D NMR Experiments

  • Initial Spectrometer Setup:

    • Tune and match the probe for ¹H (and ¹³C/¹⁵N if applicable).

    • Lock onto the D₂O signal.

    • Shim the magnetic field to achieve good line shape and resolution.

  • 1D ¹H Spectrum:

    • Acquire a simple 1D ¹H spectrum to check the sample. The spectral width should encompass all expected proton resonances (typically 0 to 12 ppm).

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Set the spectral widths in both dimensions to cover all proton resonances.

    • Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.[12]

    • Implement water suppression techniques (e.g., presaturation or WATERGATE).

  • 2D NOESY (Nuclear Overhauser Enhancement Spectroscopy):

    • Use the same spectral widths as the TOCSY.

    • The mixing time is a crucial parameter and may need to be optimized (typically 100-300 ms for peptides). This time allows for cross-relaxation to build up NOE signals.[12]

    • Ensure efficient water suppression.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectra.

    • Reference the spectra using the internal standard.

Part 3: Data Analysis - From Spectra to Structure

The analysis of the acquired NMR data is a stepwise process to translate spectral information into a 3D structure.

Workflow for Structural Analysis of MeAib-Containing Peptides

G cluster_0 Data Acquisition cluster_1 Resonance Assignment cluster_2 Structure Calculation cluster_3 Validation & Refinement acq_tocsy Acquire 2D TOCSY spin_id Identify Spin Systems (TOCSY) acq_tocsy->spin_id acq_noesy Acquire 2D NOESY seq_assign Sequential Assignment (NOESY) acq_noesy->seq_assign acq_hsqc Acquire 2D HSQC/HMBC (optional) acq_hsqc->seq_assign Dispersed Resonances spin_id->seq_assign Spin System Information noe_restraints Generate NOE Distance Restraints seq_assign->noe_restraints Assigned NOEs structure_calc Calculate 3D Structure Ensemble noe_restraints->structure_calc validation Structure Validation & Quality Assessment structure_calc->validation

Caption: Workflow for NMR structure determination of peptides.

Protocol 3: Sequential Resonance Assignment

  • Identify Spin Systems in the TOCSY Spectrum:

    • Starting from the well-dispersed amide proton region (typically 6.5-12 ppm), trace the vertical correlations to identify all protons belonging to a single amino acid residue.[12]

    • The pattern of cross-peaks is characteristic of each amino acid type.[12] For MeAib, you will not observe an Hα proton; instead, look for correlations to the two methyl groups.

  • Link Spin Systems using the NOESY Spectrum (Sequential Walk):

    • The NOESY spectrum contains correlations between protons that are close in space, including those on adjacent residues.[12]

    • Look for NOEs between the amide proton (NH) of residue i and the α-proton (Hα) of the preceding residue i-1 (dαN(i-1, i)). In helical structures, you may also see sequential NH-NH NOEs (dNN(i, i+1)).[12]

    • For a residue preceding MeAib, you would look for an NOE from its Hα to the NH of the MeAib residue. For a residue following MeAib, look for an NOE from the MeAib NH to its Hα. NOEs between the MeAib methyl protons and protons on adjacent residues are also crucial.

Logical Relationship for Sequential Assignment

G Residue_i_minus_1 Residue i-1 NH Residue_i Residue i (MeAib) β-CH3 NH Residue_i_minus_1:e->Residue_i:w dαN(i-1, i) NOE Residue_i_plus_1 Residue i+1 NH Residue_i:e->Residue_i_plus_1:w dNN(i, i+1) NOE (helical) Residue_i:e->Residue_i_plus_1:w dβN(i, i+1) NOE

Caption: Key NOE connections for sequential assignment around a MeAib residue.

Protocol 4: Structure Calculation and Refinement

  • Generate Distance Restraints:

    • Integrate the volumes of the NOE cross-peaks in the NOESY spectrum.

    • Calibrate these volumes to convert them into upper distance bounds (e.g., strong NOE < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

  • Structure Calculation:

    • Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of structures that satisfy the experimental distance restraints. This is typically done using simulated annealing protocols.[12]

  • Structure Validation:

    • Assess the quality of the calculated structures using parameters like the number of NOE violations and Ramachandran plot analysis. The final result should be an ensemble of low-energy conformers that are consistent with the NMR data.

Expected NMR Signatures for MeAib

The incorporation of MeAib gives rise to distinct features in the NMR spectra:

  • Absence of Hα: There is no proton at the α-carbon position.

  • Singlet for Methyl Protons: The six equivalent protons of the gem-dimethyl group will appear as a sharp singlet in the ¹H spectrum, typically in the aliphatic region (around 1.2-1.5 ppm).

  • Quaternary Cα: In a ¹³C spectrum, the α-carbon of MeAib will be a quaternary carbon with a characteristic chemical shift.

Table 2: Typical ¹H Chemical Shift Ranges for MeAib in a Peptide

ProtonTypical Chemical Shift Range (ppm)Multiplicity
NH 7.0 - 9.0Singlet (or doublet if coupled to ¹⁵N)
β-CH₃ 1.2 - 1.5Singlet
Ester-CH₃ ~3.7Singlet

Note: Exact chemical shifts are highly dependent on the local chemical environment and the peptide's secondary structure.

Conclusion: A Robust Framework for Structural Insights

The combination of MeAib incorporation and detailed NMR analysis provides a powerful framework for designing and characterizing peptides with well-defined secondary structures. The protocols outlined in this guide offer a self-validating system for researchers to reliably determine the solution structures of these modified peptides. By understanding the causal relationships behind experimental choices and meticulously following these methodologies, scientists can unlock the full potential of MeAib in the development of next-generation peptide-based therapeutics and research tools.

References

  • Int J Biol Macromol. 1989 Dec;11(6):329-34.
  • Springer Nature Experiments. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. [Link]
  • Zerbe/Bader. Peptide/Protein NMR. [Link]
  • Platypus Technologies.
  • LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
  • Chemical Communications (RSC Publishing). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. [Link]
  • NMIMS Pharmacy.
  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
  • Chemical Biodiversity.
  • Chemical Communications (RSC Publishing).
  • PNAS. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. [Link]
  • ResearchGate.
  • ACS Omega. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. [Link]
  • PubMed. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. [Link]
  • PubMed.
  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]
  • PubMed. Use of a combination of the RDC method and NOESY NMR spectroscopy to determine the structure of Alzheimer's amyloid Aβ10-35 peptide in solution and in SDS micelles. [Link]
  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
  • ResearchGate. Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). [Link]
  • Indian Academy of Sciences.
  • PubMed. NMR spectroscopy of peptides and proteins.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-amino-2-methylpropanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Canonical 20 – The Rise of Conformational Constraints

In the landscape of contemporary drug discovery, particularly in the realm of peptidomimetics and small molecule design, the limitations of the 20 proteinogenic amino acids are becoming increasingly apparent.[1] The inherent flexibility of linear peptides often leads to poor metabolic stability, low bioavailability, and a lack of defined secondary structure, which is crucial for potent and selective receptor binding. This has catalyzed the exploration and integration of unnatural amino acids (UAAs) designed to overcome these challenges.[1] Among these, α,α-disubstituted amino acids have emerged as powerful tools for medicinal chemists.[2][3] This guide focuses on a particularly valuable building block in this class: Methyl 2-amino-2-methylpropanoate, the methyl ester of 2-aminoisobutyric acid (Aib). Its strategic incorporation into bioactive molecules offers a robust method to enforce conformational rigidity, thereby enhancing their therapeutic potential.

The Core Directive: Understanding this compound

This compound is a non-proteinogenic amino acid derivative characterized by the presence of two methyl groups on its α-carbon.[4] This seemingly simple structural modification has profound implications for the conformational freedom of the peptide backbone into which it is incorporated. The gem-dimethyl substitution sterically restricts the accessible Ramachandran space, compelling the peptide to adopt well-defined secondary structures.[5]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[6]
Molecular Weight 117.15 g/mol [6]
IUPAC Name This compound[6]
Synonyms Methyl 2-aminoisobutyrate, H-Aib-OMe[7]

The primary utility of this building block lies in its ability to act as a potent helix inducer in peptides.[4] The Thorpe-Ingold effect, stemming from the gem-dimethyl group, significantly favors the formation of 3₁₀-helical and, in longer sequences, α-helical conformations.[4] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.

Strategic Applications in Drug Design and Discovery

The incorporation of this compound is not merely a synthetic curiosity but a strategic decision aimed at improving the drug-like properties of a molecule.

Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo. The α,α-disubstituted nature of Aib residues renders the adjacent peptide bonds resistant to enzymatic cleavage.[8] This steric shielding significantly prolongs the half-life of the peptide therapeutic in biological systems.

Inducing and Stabilizing Helical Conformations

Many protein-protein interactions (PPIs) are mediated by helical domains.[9] Short, linear peptides designed to mimic these domains often lack a stable helical structure in solution. The inclusion of multiple Aib residues can nucleate and stabilize helical structures, creating potent inhibitors of PPIs.[9][10] For shorter peptides (4-8 residues), the 3₁₀-helix is the thermodynamically favored conformation, while longer sequences (10+ residues) may transition to α-helical structures.[4]

G cluster_0 Unconstrained Peptide cluster_1 Aib-Containing Peptide a Multiple Conformations b Low Receptor Affinity a->b Leads to c High Proteolytic Susceptibility a->c Results in d Introduction of Methyl 2-amino-2-methylpropanoate e Constrained Helical Conformation d->e f Enhanced Receptor Binding e->f Improves g Increased Proteolytic Resistance e->g Provides

Figure 1: The impact of this compound on peptide properties.

Improving Pharmacokinetic Properties

Beyond metabolic stability, the conformational constraint imposed by Aib can influence other pharmacokinetic parameters. By locking a molecule into a specific conformation, it is possible to mask polar groups and present a more lipophilic face, which can enhance membrane permeability and oral bioavailability. The "magic methyl" effect, where the addition of a methyl group drastically alters a compound's properties, is a well-documented phenomenon in medicinal chemistry that is exemplified by the use of this building block.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

The most common laboratory-scale synthesis of this compound is through the Fischer esterification of 2-amino-2-methylpropanoic acid (Aib).[4][13]

Materials:

  • 2-amino-2-methylpropanoic acid (Aib)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-methylpropanoic acid (1.0 eq).

  • Esterification: Suspend the amino acid in anhydrous methanol (10-20 mL per gram of amino acid). Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) dropwise with stirring.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting this compound can be further purified by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for complete conversion in a reasonable timeframe.[4]

  • Neutralization: The neutralization step with sodium bicarbonate is essential to remove the acid catalyst and facilitate the extraction of the ester into the organic phase.

Protocol 2: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Aib into a growing peptide chain presents a significant challenge for standard SPPS protocols.[3][8] The steric bulk of the gem-dimethyl group slows down the kinetics of the coupling reaction.[8] Therefore, more potent coupling reagents and modified protocols are required.

Materials:

  • Fmoc-Aib-OH (Fmoc-protected 2-amino-2-methylpropanoic acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine in DMF (20% v/v)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Aib-OH:

    • In a separate vial, pre-activate the Fmoc-Aib-OH (3-5 eq) with HCTU or HATU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended reaction time is necessary to overcome the steric hindrance.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test remains positive (blue beads), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. Standard coupling times (30-60 minutes) can be used for non-hindered amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

G start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-Aib-OH (Extended Time: 2-4h) wash1->coupling preactivation Pre-activate Fmoc-Aib-OH (HCTU/HATU, DIPEA) preactivation->coupling kaiser_test Kaiser Test coupling->kaiser_test recouple Recouple if Positive kaiser_test->recouple Positive wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative recouple->coupling continue_synthesis Continue with Next Amino Acid wash2->continue_synthesis

Figure 2: Workflow for incorporating Fmoc-Aib-OH in SPPS.

Conclusion and Future Perspectives

This compound is a cornerstone building block for modern peptidomimetic and small molecule drug design. Its ability to impose predictable and stable conformational constraints offers a powerful strategy to enhance the therapeutic properties of lead compounds. While its incorporation requires specialized synthetic protocols to overcome steric challenges, the resulting improvements in metabolic stability, receptor affinity, and overall pharmacokinetic profile often justify the additional synthetic effort. As the focus of drug discovery continues to shift towards more complex biological targets, such as protein-protein interactions, the strategic use of conformationally restricting amino acids like Aib will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). Nature Communications.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Sigal, M., et al. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023, September 20).
  • Synthesis and β-sheet propensity of constrained N-amino peptides. ScienceDirect.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). PubMed.
  • Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed.
  • PubChem. This compound | C5H11NO2 | CID 4186341.
  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (2002). J-Stage.
  • Amino Acids in the Development of Prodrugs. (2015). PubMed Central.
  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (2025, August 7).
  • ChemSynthesis. methyl 2-aminopropanoate. (2025, May 20).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2006).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI.
  • Asymmetric synthesis of building block 1 and (R)‐2 a.
  • Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. PubMed.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. (1990). PubMed Central.
  • Amino Acids as Chiral Building Blocks.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Amino Turbo Chirality and Its Asymmetric Control. PubMed Central.
  • Methyl-Containing Pharmaceuticals. (2024, April 28). PubMed Central.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Designing amino acids to determine the local conformations of peptides. (1991). PubMed Central.
  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018, December 18).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020, March 26). PubMed Central.
  • Synthetic α‐Helical Peptides as Potential Inhibitors of the ACE2 SARS‐CoV‐2 Interaction.
  • PubChem. Methyl 2-amino-2-phenylpropanoate | C10H13NO2 | CID 14426739.
  • PubChem. 2-amino-2-methyl(211C)propanoic acid | C4H9NO2 | CID 10080343.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • (S)-3-amino-2-methylpropanoate | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • PubChem. (R)-3-Amino-2-methylpropanoate.

Sources

esterification of 2-amino-2-methylpropanoic acid to yield Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amino Acid Esterification

The esterification of amino acids is a fundamental transformation in organic and medicinal chemistry. This process not only protects the carboxylic acid moiety, allowing for selective reactions at the amino group, but also enhances the lipophilicity of the molecule, which can be crucial for its biological activity and pharmacokinetic properties. Methyl 2-amino-2-methylpropanoate, the methyl ester of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid), is a valuable building block in the synthesis of peptides, peptidomimetics, and other pharmacologically active compounds. Its gem-dimethyl substitution provides conformational constraints that are often exploited in drug design to improve metabolic stability and receptor binding affinity.

This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust and widely applicable protocols: the classic Fischer-Speier esterification and a highly efficient method utilizing thionyl chloride in methanol. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed to ensure reliable and reproducible results in a research and development setting.

Reaction Mechanism: A Tale of Two Pathways

The esterification of an amino acid can be achieved through different mechanisms, primarily depending on the reagents employed. Understanding these pathways is critical for optimizing reaction conditions and troubleshooting potential issues.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction proceeds via a series of equilibrium steps, as illustrated below. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by the alcohol. The subsequent elimination of water drives the reaction towards the formation of the ester. To achieve high yields, it is essential to either use a large excess of the alcohol or to remove the water as it is formed.[2]

Fischer_Esterification AA 2-Amino-2-methylpropanoic Acid (in acidic medium) Protonated_AA Protonated Carboxylic Acid AA->Protonated_AA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Tetrahedral_Intermediate->Protonated_AA - CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester This compound (as salt) Protonated_Ester->Ester - H+ Water Water (H2O)

Caption: Fischer-Speier Esterification Mechanism.

Thionyl Chloride Method: An Irreversible Transformation

The use of thionyl chloride (SOCl₂) in methanol offers a highly efficient and essentially irreversible route to the methyl ester.[3] In this method, thionyl chloride reacts with methanol in situ to generate anhydrous HCl and methyl sulfite. The anhydrous HCl then acts as the catalyst for the esterification, similar to the Fischer-Speier method. A key advantage is that the reaction conditions are anhydrous, which favors the forward reaction.[4] An alternative pathway involves the initial formation of an acyl chloride intermediate from the carboxylic acid and thionyl chloride, which is then rapidly esterified by methanol.[5]

Thionyl_Chloride_Esterification cluster_HCl_generation In Situ HCl Generation cluster_esterification Acid-Catalyzed Esterification SOCl2 Thionyl Chloride (SOCl2) HCl Anhydrous HCl SOCl2->HCl + CH3OH MeOH1 Methanol (CH3OH) AA 2-Amino-2-methylpropanoic Acid Protonated_AA Protonated Carboxylic Acid AA->Protonated_AA + HCl Ester This compound Hydrochloride Protonated_AA->Ester + CH3OH, -H2O MeOH2 Methanol (CH3OH)

Caption: Thionyl Chloride Esterification Mechanism.

Comparative Overview of Protocols

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Thionyl Chloride in Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂) / in situ HCl
Solvent Methanol (large excess)Methanol
Temperature Reflux (approx. 65 °C)0 °C to Room Temperature, then optional reflux
Reaction Time 4-8 hours1-4 hours
Work-up Neutralization, ExtractionEvaporation, Trituration
Yield Good to ExcellentExcellent
Safety Corrosive acidHighly corrosive and water-reactive reagent
Advantages Readily available reagents, simple setupHigh yield, anhydrous conditions, faster
Disadvantages Equilibrium reaction, requires excess alcoholHazardous reagent, requires careful handling

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol employs the classical acid-catalyzed esterification method. The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Materials:

  • 2-amino-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.31 g (0.1 mol) of 2-amino-2-methylpropanoic acid in 100 mL of anhydrous methanol.

  • Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add 5.4 mL (0.1 mol) of concentrated sulfuric acid dropwise with continuous stirring. The addition is exothermic.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.

Fischer_Workflow Start Suspend Amino Acid in Methanol Acid_Add Add Conc. H2SO4 (0°C) Start->Acid_Add Reflux Reflux for 4-6 hours Acid_Add->Reflux Cool_Neutralize Cool and Neutralize with NaHCO3 Reflux->Cool_Neutralize Extract Extract with Organic Solvent Cool_Neutralize->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Product This compound Dry_Evaporate->Product Thionyl_Chloride_Workflow Start Cool Anhydrous Methanol (0°C) SOCl2_Add Add Thionyl Chloride Dropwise Start->SOCl2_Add AA_Add Add Amino Acid SOCl2_Add->AA_Add React Stir at Room Temperature (2-3 hours) AA_Add->React Evaporate Evaporate Solvent React->Evaporate Product This compound Hydrochloride Evaporate->Product

Caption: Thionyl Chloride Method Workflow.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: The free base is typically a liquid, while the hydrochloride salt is a white to off-white crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the two methyl groups, a singlet for the methoxy group, and a broad singlet for the amine protons (which may exchange with D₂O).

    • ¹³C NMR: Expected signals for the quaternary carbon, the methyl carbons, the methoxy carbon, and the carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₅H₁₁NO₂, MW: 117.15 g/mol ) should be observed. [6]* Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the alkyl groups, and a strong C=O stretch for the ester carbonyl group should be present.

Safety and Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with care in a chemical fume hood.

  • Thionyl Chloride: Thionyl chloride is a highly toxic, corrosive, and water-reactive chemical. [7][8]It releases toxic gases (HCl and SO₂) upon contact with moisture. [9]All manipulations must be performed in a well-ventilated chemical fume hood. Ensure all glassware is dry. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [10]

Conclusion

The esterification of 2-amino-2-methylpropanoic acid is a critical step for its utilization in further synthetic applications. Both the Fischer-Speier and the thionyl chloride methods provide reliable and high-yielding routes to this compound. The choice of method will depend on the scale of the reaction, the available equipment, and the safety protocols in place. The thionyl chloride method is generally preferred for its speed and efficiency, provided that the necessary safety precautions for handling this hazardous reagent are strictly followed. Proper characterization of the final product is essential to ensure its suitability for subsequent use in research and drug development.

References

  • Smolecule. (2023, August 15).
  • Wikipedia. Protecting group.
  • SciSpace. Amino Acid-Protecting Groups.
  • Fisher Scientific. (2009, September 21).
  • GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Sigma-Aldrich. (2013, March 19).
  • Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
  • NOAA. THIONYL CHLORIDE - CAMEO Chemicals.
  • Amino Acid Deriv
  • Reactions of α-Amino Acids : Carboxylic Acid Esterific
  • Carl ROTH.
  • Pianeta Chimica. Problem 2.
  • Reddit. (2021, January 9).
  • Chemistry Stack Exchange. (2020, March 6).
  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • PubChem.
  • Pearson. (2024, October 3).
  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • BIOSYNCE.
  • Wikipedia.
  • Benchchem.
  • Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis.
  • OperaChem. (2024, January 5).
  • Organic Chemistry Portal.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • MDPI.
  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Sigma-Aldrich.
  • ResearchGate. Fig. 4. Synthesis of the methyl ester of 2,2-bis(aminomethyl)propionic....
  • TCI Chemicals.
  • Stenutz. 2-amino-2-methylpropanoic acid.
  • Tokyo Chemical Industry Co., Ltd. (APAC).
  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • PubChem. CID 159707893 | C8H18N2O4.
  • Yeast Metabolome Database.
  • YouTube. (2021, September 6).

Sources

Application Note & Protocol: Continuous Flow Synthesis of Methyl 2-Amino-2-methylpropanoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Imperative for Continuous Flow Synthesis of a Key Building Block

Methyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester, serves as a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its sterically hindered nature imparts unique conformational constraints on peptides and other bioactive molecules. Traditional batch production of this compound often involves lengthy reaction times, challenging work-ups, and potential safety hazards, particularly when handling reagents like cyanides.

Continuous flow chemistry offers a paradigm shift for the synthesis of such intermediates, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer, more efficient, and scalable production.[1] This application note provides a comprehensive guide to the continuous flow synthesis of this compound, detailing two potential synthetic strategies and providing in-depth protocols for their implementation. We will explore both a direct esterification route and a more versatile Strecker synthesis approach, both adapted for a continuous flow regime.

Synthetic Strategies for Continuous Flow Production

Two primary synthetic routes are presented, each with distinct advantages and considerations for industrial-scale production.

  • Direct Acid-Catalyzed Esterification of 2-Amino-2-methylpropanoic Acid: This is a straightforward approach assuming the availability of the parent amino acid. Continuous flow offers significant acceleration of this typically equilibrium-limited reaction.

  • Continuous Flow Strecker Synthesis of 2-Amino-2-methylpropanoic Acid followed by in-line Esterification: This route provides greater flexibility, starting from readily available and cheaper feedstocks (acetone, ammonia, and a cyanide source). The Strecker synthesis is well-suited for flow chemistry, which can safely handle the hazardous reagents involved.[2][3]

This guide will focus on the more comprehensive and industrially adaptable Strecker synthesis route, followed by a continuous esterification step.

Reaction Mechanism and Process Parameters

The continuous flow synthesis of this compound via the Strecker route involves three key stages:

  • Iminium Ion Formation: Acetone and ammonia react to form an iminium ion intermediate.

  • Cyanide Addition: A cyanide source, such as potassium cyanide, adds to the iminium ion to form an α-aminonitrile.[2][3]

  • Hydrolysis and Esterification: The α-aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified with methanol in the presence of an acid catalyst.

The causality behind choosing continuous flow for this process lies in the ability to precisely control residence time, temperature, and stoichiometry, which is crucial for minimizing side reactions and safely handling the cyanide reagent. The enhanced heat transfer of flow reactors is also a significant advantage in managing the exothermicity of the reactions.

Experimental Workflow: A Modular Continuous Flow Setup

The proposed continuous flow system is modular, allowing for optimization of each stage independently. The overall process is visualized in the workflow diagram below.

Continuous_Flow_Synthesis cluster_reagents Reagent Feed cluster_synthesis Synthesis Module cluster_purification Purification & Analysis Acetone Acetone Solution Mixer1 Static Mixer 1 Acetone->Mixer1 Ammonia Ammonia Solution Ammonia->Mixer1 KCN KCN Solution KCN->Mixer1 Methanol Methanol Mixer2 Static Mixer 2 Methanol->Mixer2 Acid_Cat Acid Catalyst Acid_Cat->Mixer2 Reactor1 Heated Reactor 1 (Iminium Formation & Cyanation) Mixer1->Reactor1 PAT PAT Probe (FTIR/NMR) Reactor1->PAT Reactor2 Heated Reactor 2 (Hydrolysis & Esterification) Mixer2->Reactor2 Quench Quenching Unit Reactor2->Quench Separator Liquid-Liquid Separator Quench->Separator Collection Product Collection Separator->Collection PAT->Mixer2

Caption: Overall workflow for the continuous synthesis.

Detailed Experimental Protocol

This protocol describes the setup and execution of the continuous flow synthesis of this compound.

Materials:

  • Acetone (ACS grade)

  • Ammonia (7N solution in methanol)

  • Potassium Cyanide (KCN)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Deionized Water

  • Organic Solvent for Extraction (e.g., Dichloromethane)

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • Three high-precision syringe pumps or HPLC pumps

  • T-mixer (e.g., PEEK or stainless steel)

  • Two heated tubular reactors (e.g., PFA or stainless steel tubing in a heated block or column oven)

  • Back-pressure regulator

  • In-line Process Analytical Technology (PAT) probe (e.g., FTIR with a flow cell)[1][4][5]

  • Liquid-liquid separator (e.g., membrane-based)

  • Product collection vessel

Procedure:

Part 1: Strecker Reaction - Synthesis of 2-Amino-2-methylpropanenitrile

  • Reagent Preparation:

    • Solution A: Prepare a 2 M solution of acetone in methanol.

    • Solution B: Use a commercially available 7N solution of ammonia in methanol.

    • Solution C: Prepare a 1.5 M aqueous solution of potassium cyanide (KCN). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols.

  • System Setup:

    • Connect the outlets of the three pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the first heated tubular reactor (Reactor 1).

    • Place an in-line PAT probe after Reactor 1 to monitor the formation of the aminonitrile intermediate.

  • Reaction Execution:

    • Set the temperature of Reactor 1 to 60 °C.

    • Set the flow rates of the pumps to achieve the desired stoichiometric ratio and residence time. A starting point is a 1:1.2:1.1 molar ratio of acetone:ammonia:KCN with a residence time of 20 minutes in Reactor 1.

    • Begin pumping the reagent solutions through the system.

    • Monitor the reaction in real-time using the PAT probe, looking for the characteristic nitrile stretch in the IR spectrum.

Part 2: Hydrolysis and Esterification

  • Reagent Preparation:

    • Solution D: Prepare a 4 M solution of sulfuric acid in methanol. Caution: This is an exothermic process. Add acid to methanol slowly and with cooling.

  • System Setup:

    • Connect the outlet from the PAT probe to a second T-mixer.

    • Connect a fourth pump containing Solution D to the second T-mixer.

    • Connect the outlet of the second T-mixer to the inlet of the second heated tubular reactor (Reactor 2).

    • Connect the outlet of Reactor 2 to a back-pressure regulator set to maintain a pressure of 10 bar to prevent boiling.

  • Reaction Execution:

    • Set the temperature of Reactor 2 to 100 °C.

    • Set the flow rate of pump 4 to introduce 3 molar equivalents of sulfuric acid relative to the starting acetone.

    • The residence time in Reactor 2 should be approximately 45 minutes.

    • The output from Reactor 2 is the crude product stream.

Part 3: Work-up and Purification

  • In-line Quenching and Extraction:

    • The crude product stream is continuously fed into a quenching unit where it is mixed with a stream of saturated sodium bicarbonate solution to neutralize the acid.

    • The neutralized stream then enters a liquid-liquid separator for continuous extraction with an organic solvent like dichloromethane.

  • Product Isolation:

    • The organic phase containing the product is collected.

    • The solvent can be removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved through distillation or chromatography.

Process Optimization and Scale-Up Considerations

Optimizing the continuous flow synthesis requires a systematic approach. The following diagram illustrates the key relationships in the optimization process.

Optimization_Workflow cluster_params Input Parameters cluster_outputs Performance Metrics cluster_analysis Analysis Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Pressure Pressure Throughput Throughput Pressure->Throughput ResidenceTime Residence Time ResidenceTime->Yield ResidenceTime->Throughput Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity PAT Process Analytical Technology (PAT) Yield->PAT Offline Offline Analysis (GC-MS, HPLC, NMR) Yield->Offline Purity->PAT Purity->Offline Throughput->PAT

Caption: Key relationships in process optimization.

Key Optimization Parameters:

  • Temperature: Higher temperatures generally increase reaction rates but may lead to side product formation.

  • Residence Time: Longer residence times can increase conversion but decrease throughput.

  • Stoichiometry: The molar ratios of reagents should be carefully optimized to maximize yield and minimize unreacted starting materials.

  • Catalyst Loading: The concentration of the acid catalyst in the esterification step will significantly impact the reaction rate.

Scale-Up Considerations:

  • Reactor Design: For larger scale production, transitioning from small-bore tubing to microreactors or packed-bed reactors may be necessary to maintain efficient heat and mass transfer.

  • Pumping Systems: Robust and reliable pumping systems are crucial for maintaining stable flow rates at industrial scales.

  • Downstream Processing: Continuous purification methods, such as continuous distillation or crystallization, should be considered for large-scale production to avoid batch bottlenecks.

Data and Expected Results

The following table summarizes expected results based on typical outcomes for similar continuous flow processes.

ParameterExpected ValueNotes
Yield > 85%Based on the limiting reagent (acetone).
Purity (crude) > 90%Before final purification.
Throughput 10-100 g/hour For a lab-scale system. Scalable by numbering-up.
Reaction Time < 2 hoursTotal residence time in the system.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase residence time or temperature. Optimize stoichiometry.
Catalyst deactivation.Use a fresh catalyst solution.
Low Purity Side reactions.Lower the reaction temperature. Optimize stoichiometry.
Clogging Precipitation of salts.Ensure adequate mixing and consider using co-solvents.
Inconsistent Results Fluctuations in flow rate or temperature.Check pump performance and temperature controller.

Conclusion

The continuous flow synthesis of this compound offers a safe, efficient, and scalable alternative to traditional batch methods. By leveraging the precise control offered by flow chemistry, high yields and purities can be achieved with significantly reduced reaction times. The modular nature of the described setup allows for straightforward optimization and adaptation to specific industrial requirements. The integration of Process Analytical Technology is key to ensuring process robustness and facilitating real-time control, paving the way for the on-demand production of this important chemical intermediate.

References

  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
  • Reaction Chemistry & Engineering. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
  • AZoM. (2026). Key Trends Shaping the Future of Flow Chemistry. [Link]
  • ResearchGate. (2012).
  • chemeurope.com. (n.d.). Strecker amino acid synthesis. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

Sources

Application Notes and Protocols: Functionalization of Methyl 2-Amino-2-Methylpropanoate for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-2-methylpropanoate, also known as methyl 2-aminoisobutyrate, is a non-proteinogenic α-amino acid ester.[1] Its gem-dimethyl substitution at the α-carbon introduces significant steric hindrance and conformational constraints.[2] This unique structural feature makes it a valuable building block in medicinal chemistry and peptide science for creating more stable and structurally defined bioconjugates.[2][3] The incorporation of such sterically hindered amino acids can enhance the proteolytic stability and modulate the secondary structure of peptides.[2][4][5]

This guide provides detailed protocols for the functionalization of this compound, enabling its conjugation to biomolecules. We will explore strategies to leverage its primary amino group for direct conjugation and methods to introduce new reactive handles for alternative bioconjugation chemistries. The protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this unique amino acid derivative into their bioconjugation strategies.

I. Direct Amide Bond Formation via Activation of a Carboxylic Acid Partner

A common strategy for bioconjugation is the formation of a stable amide bond between the primary amine of this compound and a carboxyl-containing biomolecule or linker. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the sterically hindered amine.

A. Rationale and Mechanistic Considerations

The formation of an amide bond is a condensation reaction that requires activation of the carboxylic acid moiety.[6][7][8] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6][7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including the formation of a stable N-acylurea, particularly with sterically hindered amines.[6] To mitigate these side reactions and improve coupling efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[6] These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide bond with reduced risk of racemization.[6][7]

Due to the steric hindrance of the primary amine in this compound, reaction conditions may need to be optimized for efficient coupling.[9][10]

B. Experimental Workflow: Amide Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Carboxylic Acid Carboxylic Acid Active Ester Intermediate Active Ester Intermediate Carboxylic Acid->Active Ester Intermediate EDC, NHS EDC/NHS EDC/NHS Amide Conjugate Amide Conjugate Active Ester Intermediate->Amide Conjugate This compound, Base Active Ester Intermediate->Amide Conjugate This compound This compound G cluster_0 Isocyanate Synthesis cluster_1 Urea Formation This compound This compound Methyl 2-isocyanato-2-methylpropanoate Methyl 2-isocyanato-2-methylpropanoate This compound->Methyl 2-isocyanato-2-methylpropanoate Triphosgene, Base Triphosgene Triphosgene Urea Conjugate Urea Conjugate Methyl 2-isocyanato-2-methylpropanoate->Urea Conjugate Biomolecule-NH2 Methyl 2-isocyanato-2-methylpropanoate->Urea Conjugate Biomolecule-NH2 Biomolecule-NH2 G cluster_0 Amine-Maleimide Linker Reaction cluster_1 Thiol-Maleimide Conjugation This compound This compound Maleimide-Functionalized Amino Ester Maleimide-Functionalized Amino Ester This compound->Maleimide-Functionalized Amino Ester Maleimide-NHS Ester Linker, Base Maleimide-NHS Ester Linker Maleimide-NHS Ester Linker Thioether Conjugate Thioether Conjugate Maleimide-Functionalized Amino Ester->Thioether Conjugate Biomolecule-SH, pH 6.5-7.5 Maleimide-Functionalized Amino Ester->Thioether Conjugate Biomolecule-SH Biomolecule-SH

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Coupling Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of Methyl 2-amino-2-methylpropanoate. Due to the quaternary α-carbon, this α,α-disubstituted amino acid ester presents significant steric hindrance, often leading to low yields, slow reaction kinetics, and incomplete conversions.[1][2][3][4] This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.

I. Understanding the Core Challenge: Steric Hindrance

This compound, an analogue of α-aminoisobutyric acid (Aib), possesses two methyl groups on its α-carbon. This substitution shields the amino group, making it a poor nucleophile and significantly impeding the approach of an activated carboxylic acid.[5] Standard coupling conditions, particularly those employing carbodiimides like DCC or EDC alone, are often insufficient to overcome this steric barrier, resulting in failed or low-yielding reactions.[1][6]

II. Frequently Asked Questions (FAQs)

Q1: Why is my standard DCC/HOBt coupling protocol failing with this compound?

A1: The primary reason for failure is the severe steric hindrance. The O-acylisourea intermediate formed by DCC is not reactive enough to be efficiently attacked by the sterically shielded amine.[1][7] While additives like HOBt can reduce racemization, they do not sufficiently enhance the reactivity to overcome the steric challenge posed by α,α-disubstituted amino acids.[8] You need to employ more potent activation strategies.

Q2: I'm observing a very slow or stalled reaction. What are the immediate steps I can take?

A2: Steric hindrance dramatically slows reaction rates.[6][9] Immediate troubleshooting steps include:

  • Increase Reaction Time: Extend the reaction from a few hours to 12-24 hours.

  • Increase Temperature: Gentle heating can provide the necessary activation energy. However, this must be balanced against the risk of side reactions or racemization.[6]

  • Microwave Irradiation: Microwave-assisted synthesis is highly effective for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[5][10][11][12]

Q3: Which class of coupling reagents is best suited for this substrate?

A3: Onium-salt-based reagents are the industry standard for sterically demanding couplings.[9][13] They form highly reactive activated esters that can overcome significant steric barriers.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU are highly effective.[6][9][13] HATU is often considered the gold standard due to the formation of a highly reactive OAt-active ester and a neighboring group effect from the pyridine nitrogen that facilitates the coupling.[14][15][16][17]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[13][14] They do not carry the risk of guanidinylation of the free amine, which can be a side reaction with uronium reagents if used in large excess.[13]

Q4: Can changing the solvent improve my coupling yield?

A4: Absolutely. Proper solvation is critical, especially in solid-phase synthesis, to ensure reactants can access each other. Poor solvation can lead to aggregation, which further inhibits the reaction.[6][18]

  • DMF vs. NMP: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[6][19]

  • Solvent Mixtures: For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[6]

III. Troubleshooting Guide: From Low Yields to Success

This section provides a systematic approach to troubleshooting and optimizing your coupling reaction.

Problem 1: Low to No Product Formation
Root Cause Analysis:

The most likely cause is insufficient activation of the carboxylic acid partner or a reaction rate that is too slow under the current conditions.

Solution Workflow:

A Start: Low/No Yield B Current Reagent: Carbodiimide (DCC, EDC)? A->B C Upgrade to Onium Salt Reagent (HATU, HCTU, PyBOP) B->C Yes D Is reaction time < 12h? B->D No C->D E Increase reaction time to 12-24h D->E Yes G Is temperature at ambient? D->G No E->G F Consider Microwave Synthesis for rapid heating I Still low yield? Proceed to Advanced Strategies F->I H Increase temperature to 40-50°C (monitor for side reactions) G->H Yes G->I No H->I

Caption: Decision workflow for initial troubleshooting of low yield.

Problem 2: Reaction Stalls or is Incomplete
Root Cause Analysis:

Even with potent coupling reagents, the steric bulk can lead to incomplete conversion. This may require more forcing conditions or a repeated coupling attempt.

Solution: The "Double Coupling" Strategy

If a single coupling reaction does not go to completion (as determined by a Kaiser test or LC-MS analysis of a cleaved sample), performing a second coupling is a highly effective strategy.

Experimental Protocol 1: Double Coupling with HATU
  • First Coupling:

    • Following standard N-terminal amine deprotection, wash the resin thoroughly with DMF (3x).

    • In a separate vessel, pre-activate the carboxylic acid partner (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.[6]

    • Add the activated solution to the resin and allow the reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3x).

  • Second Coupling:

    • Immediately prepare a fresh solution of activated carboxylic acid as described in step 1.2.

    • Add this solution to the same resin and allow it to react for another 45-60 minutes.[6]

    • Wash the resin thoroughly with DMF and DCM to proceed with the synthesis.

Problem 3: Failure with All Standard Onium Reagents
Root Cause Analysis:

In exceptionally difficult cases, particularly when coupling to another hindered residue, even the most potent onium salt reagents may fail. Here, converting the carboxylic acid to its most reactive non-isolable derivative, the acyl fluoride, is the ultimate solution.

Solution: In Situ Acyl Fluoride Formation

Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert carboxylic acids into highly reactive acyl fluorides in situ, which can then couple to even the most hindered amines.[20][21]

Experimental Protocol 2: Acyl Fluoride Coupling using TFFH

This protocol is for extreme cases where other methods have failed.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected carboxylic acid (2 eq.) in DCM or DMF.

  • Add TFFH (2 eq.) and a suitable non-nucleophilic base like DIPEA or 2,4,6-collidine (4 eq.).[21] Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the acyl fluoride solution directly to the resin containing the deprotected this compound.

  • Let the reaction proceed for 1-2 hours, monitoring for completion.

IV. Data & Reagent Comparison

For a clear comparison, the following table summarizes the effectiveness of various coupling strategies.

Coupling StrategyActivating Reagent(s)Activated IntermediateRelative ReactivityKey Considerations
Carbodiimide DCC or EDC (+ HOBt)O-acylisourea / OBt esterLowGenerally insufficient for this substrate.[1][22][23] High risk of N-acylurea formation.[7]
Phosphonium Salt PyBOP, PyAOPOBt / OAt esterHighExcellent reactivity.[14] No risk of guanidinylation side products.[13]
Uronium/Aminium Salt HBTU, HCTUOBt / O-6-ClBt esterHighHCTU is more reactive than HBTU.[24] Good for routine hindered couplings.[13]
Uronium/Aminium Salt HATU , COMUOAt ester , Oxyma esterVery High HATU is often the reagent of choice for difficult couplings. [13][16] COMU is a safer, non-explosive alternative with comparable reactivity.[20][25][26][27]
Acyl Halide TFFH, (COCl)₂Acyl Fluoride / ChlorideHighest Most powerful method for extremely hindered systems.[20][28][29] Requires anhydrous conditions and careful handling.[28][30][31]

V. Mechanistic Insight: Why HATU is So Effective

Understanding the mechanism highlights why certain reagents are superior.

G RCOOH R-COOH + Base ActiveEster OAt Active Ester R-CO-OAt RCOOH->ActiveEster attacks HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU byproduct ActiveEster2 OAt Active Ester R-CO-OAt Amine This compound H₂N-C(Me)₂-COOMe Product Amide Product R-CO-NH-C(Me)₂-COOMe Amine->Product attacks HOAt HOAt Product->HOAt byproduct ActiveEster2->Product caption Mechanism of HATU-mediated coupling.

Caption: Simplified mechanism of HATU-mediated coupling.

The carboxylate first attacks HATU to form an OAt-active ester, releasing tetramethylurea.[15][32][33] This active ester is highly electrophilic. The pyridine nitrogen in the released HOAt byproduct is thought to act as a general base, facilitating the nucleophilic attack from the sterically hindered amine, which accelerates the rate-limiting coupling step.[15][17]

This guide provides a comprehensive framework for addressing the challenges associated with coupling this compound. By systematically applying these principles—selecting potent reagents, optimizing reaction conditions, and employing advanced strategies when necessary—researchers can achieve successful and high-yielding syntheses.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
  • Perreault, S., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Stankova, K., et al. (2022). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 87(18), 12113–12123. [Link]
  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2437-2461. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. [Link]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
  • Request PDF. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed, 15(1), 1474. [Link]
  • Wikipedia.
  • Luxembourg Bio Technologies. Coupling Reagents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Peptide Coupling Reagent: HCTU vs.
  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
  • Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. [Link]
  • Gandon, L. A. (2011). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS, 1-3. [Link]
  • Loffredo, W., et al. (2019). An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. JoVE, (149), e59837. [Link]
  • Ontores. (2024). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
  • Common Organic Chemistry.
  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. [Link]
  • Organic Chemistry Portal.
  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7219-7223. [Link]
  • G. Vasanth, et al. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE, 1-64. [Link]
  • Kim Reactor. (2024, April 14).
  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • ResearchGate. (2019).
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]
  • ResearchGate. (2007).
  • Fisher Scientific. Amide Synthesis. [Link]
  • Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Methyl 2-amino-2-methylpropanoate (Aib) in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically Methyl 2-amino-2-methylpropanoate, also known as α-aminoisobutyric acid (Aib). This document provides in-depth troubleshooting strategies and frequently asked questions to address incomplete coupling of this challenging residue.

Introduction: The Challenge of Aib Incorporation

This compound (Aib) is an α,α-disubstituted amino acid that is of significant interest in peptide chemistry.[1] Its unique structural properties can induce helical conformations in peptides and enhance their stability against enzymatic degradation. However, the very feature that imparts these desirable properties—the presence of two methyl groups on the α-carbon—also creates significant steric hindrance.[1][2] This steric bulk physically obstructs the formation of the peptide bond, leading to slow or incomplete coupling reactions during SPPS.[2][3][4] Incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide and can compromise the purity and biological activity of the final product.[5]

This guide will walk you through a logical troubleshooting workflow to diagnose and resolve incomplete Aib coupling, ensuring a higher success rate in your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive after a standard coupling cycle for Aib. What is the primary cause of this?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4] The most common reason for this when incorporating Aib is the severe steric hindrance from its α,α-disubstituted nature.[1][2] The bulky methyl groups shield the nucleophilic amine, making it difficult for the activated carboxyl group of the incoming Aib to approach and form a peptide bond.[6] Standard coupling protocols that are effective for proteinogenic amino acids are often insufficient to overcome this steric barrier.[6]

Q2: I'm using a standard carbodiimide coupling reagent like DIC/HOBt. Is this sufficient for Aib?

While DIC/HOBt is a reliable and cost-effective coupling method for many standard amino acids, it often proves inadequate for the demands of sterically hindered residues like Aib.[6][7] The reactivity of the active species generated may not be high enough to drive the reaction to completion in a reasonable timeframe. For such challenging couplings, more potent activating agents are generally required.[3][8]

Q3: What are the recommended coupling reagents for Aib and other hindered amino acids?

For difficult couplings, it is advisable to switch to a more powerful coupling reagent.[8] Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[8]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high efficiency in difficult couplings.[9] HATU, in particular, is often cited as a superior choice for hindered amino acids due to the formation of a highly reactive OAt ester.[8][10]

  • Oxyma-based Reagents: COMU, which incorporates the Oxyma Pure moiety, has shown coupling efficiencies comparable to or even exceeding HATU in some cases.[10][11] It offers the added benefits of being non-explosive and having better solubility.[10] The combination of DIC/Oxyma has also been shown to be more effective than DIC/HOBt for coupling consecutive Aib residues.[12]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also highly effective for hindered couplings.[6] PyAOP has been successfully used for the synthesis of peptides containing Aib.[6]

Q4: I've switched to a stronger coupling reagent, but I'm still seeing incomplete coupling. What should I do next?

If a more potent coupling reagent alone is not solving the issue, several other parameters can be optimized. A common and effective strategy is to perform a "double coupling."[8][13] This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[8]

Another critical factor is the reaction time. For sterically hindered residues, extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.[8]

Troubleshooting Workflow

When faced with an incomplete Aib coupling, a systematic approach is key. The following workflow will guide you through the process of identifying the issue and implementing the most effective solution.

Troubleshooting_Workflow Start Incomplete Aib Coupling Detected (e.g., Positive Kaiser Test) CheckReagent Is a high-potency coupling reagent being used? (e.g., HATU, COMU, PyAOP) Start->CheckReagent SwitchReagent Switch to a more potent reagent (HATU, COMU, etc.) CheckReagent->SwitchReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions DoubleCouple Perform a double coupling. Extend reaction time. CheckConditions->DoubleCouple No Microwave Utilize Microwave-Assisted Peptide Synthesis (MAPS) CheckConditions->Microwave Yes DoubleCouple->Microwave Success Coupling Successful DoubleCouple->Success CheckSolvent Is the solvent optimal for solvation and preventing aggregation? Microwave->CheckSolvent Microwave->Success SwitchSolvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) CheckSolvent->SwitchSolvent No Advanced Consider advanced strategies: - Acyl fluoride formation - Pseudoproline dipeptides CheckSolvent->Advanced Yes SwitchSolvent->Advanced SwitchSolvent->Success Advanced->Success

Caption: Troubleshooting workflow for incomplete Aib coupling.

Advanced Strategies for Extremely Difficult Couplings

In some cases, particularly when coupling an amino acid onto an N-terminal Aib residue or when dealing with consecutive Aib sequences, even the strategies mentioned above may be insufficient. In such scenarios, more advanced techniques can be employed.

Microwave-Assisted Peptide Synthesis (MAPS)

The application of microwave energy has proven to be a highly effective tool for driving difficult couplings to completion.[2][14][15] Microwave heating can significantly accelerate reaction rates, allowing for shorter coupling times and improved purities, even for notoriously difficult sequences containing Aib.[14][16][17] For example, a peptide containing three consecutive Aib residues was synthesized in under 3 hours with 89% purity using microwave-enhanced SPPS, whereas conventional synthesis over 40 hours resulted in less than 10% purity.[14]

Use of Alternative Solvents

Peptide aggregation can further exacerbate coupling difficulties by making the N-terminus of the growing chain inaccessible.[4][18] While DMF is the most common solvent in SPPS, for sequences prone to aggregation, switching to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial.[8] In some cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[8]

In Situ Generation of Amino Acid Fluorides

For the most challenging couplings, converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be an effective strategy.[8][10] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ, which are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids like Aib.[10]

Experimental Protocols

Protocol 1: Double Coupling with HATU

This protocol outlines a general procedure for a double coupling of Fmoc-Aib-OH using HATU.

  • First Coupling:

    • Following the standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the Fmoc-Aib-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[8]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[8]

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.[4]

  • Second Coupling (if Kaiser test is positive):

    • Repeat the coupling procedure with a fresh solution of activated Fmoc-Aib-OH as described in step 1.

    • After the second coupling, wash the resin thoroughly with DMF and proceed to the next Fmoc deprotection step.

Protocol 2: Microwave-Assisted Coupling

This protocol provides general parameters for a microwave-assisted coupling of Aib. Note that optimal conditions may vary depending on the specific peptide sequence and microwave synthesizer.

  • Reagent Preparation:

    • Prepare a solution of Fmoc-Aib-OH (5 equivalents), an activating agent such as DIC/Oxyma (5 equivalents each), in DMF.[12][14]

  • Microwave Coupling:

    • Add the reagent solution to the deprotected peptide-resin in a suitable microwave reaction vessel.

    • Irradiate the mixture in the microwave synthesizer. A typical condition for a difficult coupling like Aib could be 10 minutes at 100°C.[12]

  • Post-Coupling:

    • After the microwave program is complete, wash the resin thoroughly with DMF and proceed with the synthesis.

Summary of Recommended Coupling Conditions

StrategyCoupling ReagentBase (equivalents)TimeTemperatureKey Advantages
Standard Potent Coupling HATU (3.9 eq)DIPEA (8 eq)1-2 hoursRoom TempHigh efficiency for many hindered couplings.[8]
Double Coupling HATU (3.9 eq) x 2DIPEA (8 eq) x 22 x (45-60 min)Room TempDrives reaction to completion for difficult cases.[8]
Microwave-Assisted DIC (10 eq) / Oxyma (5 eq)N/A10 min100°CDrastically reduces reaction time and improves purity.[12][14]
Acyl Fluoride TFFHSuitable BaseVariesRoom TempGenerates highly reactive species for extreme cases.[8][10]

Conclusion

The successful incorporation of this compound into a peptide sequence requires a departure from standard SPPS protocols. By understanding the underlying challenge of steric hindrance and systematically applying the troubleshooting strategies outlined in this guide—from selecting more potent coupling reagents and optimizing reaction conditions to employing advanced techniques like microwave-assisted synthesis—researchers can significantly improve coupling efficiency and achieve higher purity of their target peptides. Always remember to monitor the completeness of each coupling step to make informed decisions throughout your synthesis.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Perreault, M., et al. (2004). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. SYNLETT, 2004(1), 149-151.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Jones, J. H., & Ramage, R. (2000). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of peptide science : an official publication of the European Peptide Society, 6(10), 519–533.
  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • ResearchGate. (2020). SPPS: peptide failure to elongate?.
  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s).
  • PubMed. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring.
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • ResearchGate. (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • Chemical Communications. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Semantic Scholar. (n.d.). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • PubMed Central. (2006). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
  • ResearchGate. (n.d.). Comparison between reaction times of LPPS and SPPS, calculated from literature data.

Sources

Technical Support Center: Optimizing Coupling Reagents for Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving Methyl 2-amino-2-methylpropanoate, also known as α-aminoisobutyric acid methyl ester (Aib-OMe). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered amino acid. The gem-dimethyl group at the α-carbon of Aib introduces significant steric hindrance, which can impede standard coupling procedures and necessitate careful optimization of reagents and conditions to achieve high yields and purity.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the coupling of this compound, providing explanations grounded in mechanistic principles to guide your experimental design.

Q1: Why are standard coupling conditions often inefficient for this compound?

The primary challenge lies in the steric hindrance imposed by the two methyl groups on the α-carbon.[1] This bulkiness physically obstructs the approach of the activated carboxylic acid to the nitrogen atom of the Aib-OMe, slowing down the rate of amide bond formation.[3] Consequently, standard coupling reagents like DCC or EDC often result in low yields due to their lower reactivity compared to onium salt-based reagents.[3][4]

Q2: Which class of coupling reagents is most effective for Aib-OMe, and why?

For sterically demanding couplings involving Aib-OMe, onium salt-based reagents are the preferred choice.[3] These can be broadly categorized into:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective. They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which are more susceptible to nucleophilic attack by the hindered amine of Aib-OMe.[3][4][5] HATU is often considered the superior reagent in this class for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group, which accelerates the reaction.[6]

  • Phosphonium Salts: PyBOP and its aza-derivative PyAOP are also powerful coupling reagents.[3][4] A key advantage of phosphonium salts is that they do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium/aminium reagents when used in excess.[7][8][9]

Q3: What role does the base play in these coupling reactions, and which one should I choose?

A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for the deprotonation of the carboxylic acid, forming a carboxylate anion that can then be activated by the coupling reagent.[10] DIPEA is the most frequently used base in conjunction with onium salt reagents.[7] However, for couplings that are particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) may be a better choice to minimize this side reaction.[3][7]

Q4: Can side reactions occur even with optimized coupling reagents?

Yes, side reactions are still possible, especially under non-optimized conditions.

  • Guanidinylation: If a uronium/aminium reagent like HATU or HBTU is used in excess, it can react with the free amino group of Aib-OMe, leading to the formation of a guanidinium group and termination of the peptide chain.[8][9] This can be mitigated by using a slight excess of the carboxylic acid relative to the coupling reagent and by pre-activating the carboxylic acid before adding the amine.[8]

  • Reaction with Nucleophilic Side Chains: There have been reports of uronium-based reagents reacting with nucleophilic side chains of other amino acids in the peptide sequence, such as the phenolic group of tyrosine.[11][12] Using the minimum effective amount of the coupling reagent can help to avoid this.[12]

  • Racemization: While Aib-OMe itself is not chiral, the carboxylic acid partner in the coupling reaction can be. Racemization can be suppressed by the addition of additives like HOBt, and more effectively, HOAt or OxymaPure.[3][8][13] HATU and other HOAt-based reagents are particularly effective at minimizing racemization.[14][15]

Q5: What are the best solvents for coupling reactions with Aib-OMe?

N,N-Dimethylformamide (DMF) is the most commonly used solvent for these reactions. However, for sequences that are prone to aggregation, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties.[4][8] In some cases, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[4]

II. Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Coupling Reaction: Steric hindrance is preventing the reaction from going to completion.[3]1. Switch to a More Potent Coupling Reagent: If you are using a carbodiimide, switch to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP.[3][4] For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[3][4] 2. Optimize Reaction Time and Temperature: Increase the reaction time, potentially to overnight.[4] Gentle heating can also be beneficial, but monitor for racemization.[4] Microwave-assisted synthesis can also be very effective.[4] 3. Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the Aib-OMe.[12]
Poor Reagent Quality: Moisture or degradation of reagents can inhibit the reaction.Ensure Anhydrous Conditions: Use dry solvents and ensure all reagents are of high purity and stored under inert gas.[12]
Presence of Unexpected Peaks in HPLC/MS Guanidinylation of Aib-OMe: Excess uronium/aminium reagent has reacted with the starting amine.[8]1. Adjust Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent.[8] 2. Pre-activation: Pre-activate the carboxylic acid before adding the Aib-OMe.[8] 3. Switch to a Phosphonium Reagent: PyBOP does not cause guanidinylation.[16]
Side Reactions with Other Functional Groups: The coupling reagent may be reacting with other nucleophilic sites in your molecules.[11][12]1. Minimize Reagent Excess: Use the minimum effective amount of the coupling reagent.[12] 2. Protect Side Chains: If other amino acids with reactive side chains are present, ensure they are adequately protected.
Significant Racemization of the Carboxylic Acid Partner Over-activation or Strong Base: The combination of a highly reactive coupling reagent and a strong base can lead to epimerization of the activated amino acid.1. Use a Weaker Base: Consider switching from DIPEA to N-methylmorpholine (NMM).[3] 2. Optimize Pre-activation Time: Reduce the pre-activation time to minimize the lifetime of the highly reactive activated species before the amine is introduced.[3] 3. Choose a Reagent with a Superior Additive: HATU (which contains HOAt) or COMU (which contains OxymaPure) are excellent choices for suppressing racemization.[3][17]

III. Experimental Protocols & Data

This section provides a general protocol for a typical coupling reaction and a table comparing the performance of different coupling reagents.

Protocol 1: General Procedure for Coupling with HATU

This protocol outlines the steps for coupling an N-protected amino acid to this compound using HATU.

  • Reagent Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF.

  • Activation:

    • To the solution of the carboxylic acid, add HATU (1.0-1.2 equivalents).

    • Add DIPEA (2.0-3.0 equivalents) to the mixture.

    • Stir the solution at room temperature for 5-15 minutes to allow for pre-activation.

  • Coupling:

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reaction times can vary from 1 hour to overnight depending on the specific substrates.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Performance Comparison of Coupling Reagents

The following table provides a general comparison of the performance of HATU, HBTU, and PyBOP for the coupling of a standard N-protected amino acid to this compound. Actual results may vary depending on the specific substrates and reaction conditions.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Racemization PotentialKey Advantages
HATU 95-991-2Very LowHigh reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[14]
HBTU 90-952-4LowGood balance of reactivity and cost, reliable for many standard couplings.[14]
PyBOP 90-962-4LowHigh coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP, and no risk of guanidinylation.[16]

IV. Mechanistic Insights & Visual Guides

Understanding the mechanism of action of these coupling reagents is key to troubleshooting and optimizing your reactions.

Mechanism of Action: Uronium vs. Phosphonium Reagents

Both uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salts activate the carboxylic acid by forming a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Uronium/Aminium Pathway (e.g., HATU) cluster_1 Phosphonium Pathway (e.g., PyBOP) RCOOH_U R-COOH ActiveEster_U Highly Reactive OAt-Ester RCOOH_U->ActiveEster_U Activation Base_U Base (e.g., DIPEA) Base_U->RCOOH_U Deprotonation HATU HATU HATU->ActiveEster_U Peptide_U Peptide Bond ActiveEster_U->Peptide_U Coupling AibOMe_U H₂N-Aib-OMe AibOMe_U->Peptide_U RCOOH_P R-COOH ActiveEster_P Highly Reactive OBt-Ester RCOOH_P->ActiveEster_P Activation Base_P Base (e.g., DIPEA) Base_P->RCOOH_P Deprotonation PyBOP PyBOP PyBOP->ActiveEster_P Peptide_P Peptide Bond ActiveEster_P->Peptide_P Coupling AibOMe_P H₂N-Aib-OMe AibOMe_P->Peptide_P

Caption: Activation pathways for uronium and phosphonium reagents.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting failed or low-yielding coupling reactions with Aib-OMe.

G Start Low Yield or Failed Reaction CheckReagents Check Reagent Quality (Anhydrous, High Purity?) Start->CheckReagents ReagentIssue Replace Reagents CheckReagents->ReagentIssue No ReagentOK Reagents OK CheckReagents->ReagentOK Yes ReagentIssue->Start IncreasePotency Increase Reagent Potency (e.g., DCC -> HATU/PyBOP) ReagentOK->IncreasePotency OptimizeConditions Optimize Conditions (Time, Temp, Pre-activation) IncreasePotency->OptimizeConditions CheckSideReactions Analyze for Side Products (Guanidinylation, etc.) OptimizeConditions->CheckSideReactions AdjustStoichiometry Adjust Stoichiometry or Switch Reagent Type CheckSideReactions->AdjustStoichiometry Side Products Found Success Successful Coupling CheckSideReactions->Success No Side Products, Yield Improved AdjustStoichiometry->Success

Caption: Troubleshooting decision tree for Aib-OMe coupling.

V. References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.

  • Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis. Benchchem.

  • A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. Benchchem.

  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Benchchem.

  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications (RSC Publishing).

  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. PubMed.

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.

  • 2-Aminoisobutyric acid. Wikipedia.

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering.

  • The Core Principles of PyBOP Activation of Carboxylic Acids: A Technical Guide. Benchchem.

  • Application Notes and Protocols for HDBTU Coupling with Sterically Hindered Amino Acids. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.

  • Proposed mechanism for activation by uronium salt. ResearchGate.

  • Coupling Reagents. Aapptec Peptides.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

  • Coupling Reagents. ResearchGate.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. Benchchem.

Sources

improving the solubility of peptides rich in Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aib Solubility Challenge

Researchers working with peptides incorporating Methyl 2-amino-2-methylpropanoate, commonly known as α-aminoisobutyric acid (Aib), frequently encounter significant solubility challenges. The unique structural feature of Aib—a gem-dimethyl group at the α-carbon—imposes severe steric constraints on the peptide backbone. This forces the peptide into a highly stable helical conformation, typically a 3₁₀- or α-helix[1][2]. While this conformational rigidity is invaluable for designing stable, proteolytically resistant therapeutics, it also promotes strong intermolecular hydrogen bonding and self-assembly, leading to aggregation and precipitation[3][4].

This guide provides a systematic, in-depth approach to overcoming these solubility hurdles. It is designed for drug development professionals and researchers who require reliable methods to prepare Aib-rich peptide solutions for downstream applications, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: Why did my Aib-rich peptide immediately precipitate in PBS/water?

Aib residues strongly promote the formation of rigid helical structures[5][6]. In aqueous buffers, these helices can easily stack and aggregate via hydrophobic interactions and intermolecular hydrogen bonds, much like molecular logs jamming a river. This rapid self-assembly often leads to immediate precipitation, as the peptide-peptide interactions are far more favorable than peptide-water interactions.

Q2: Is it safe to use sonication or heat to dissolve my peptide?

Gentle sonication is a recommended and useful technique to break up solid particulates and enhance dissolution[7][8]. It provides mechanical energy to disrupt the lattice of the lyophilized powder. However, prolonged or high-power sonication can generate heat. Gentle warming (e.g., to <40°C) can sometimes aid solubility, but excessive heat should be avoided as it can potentially degrade the peptide or induce irreversible aggregation[9]. Always use these methods judiciously and in short bursts.

Q3: What is the single best starting solvent for an unknown Aib-rich peptide?

There is no universal solvent, and a "trial-and-error" approach on a small sample is always recommended. However, for a completely novel and highly hydrophobic Aib-rich peptide, a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often a successful starting point[9][10]. These solvents are adept at disrupting hydrogen bonds and solvating hydrophobic residues. Remember to dissolve the peptide completely in the organic solvent before adding it dropwise to your aqueous buffer. Note that DMSO can oxidize peptides containing Cysteine, Methionine, or Tryptophan; use DMF as an alternative in these cases[7][10].

Q4: How does pH dramatically affect the solubility of my peptide?

The pH of the solvent dictates the charge state of acidic (Asp, Glu, C-terminus) and basic (Lys, Arg, His, N-terminus) residues. A peptide's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero, maximizing aggregation. By adjusting the pH away from the pI, you increase the peptide's net charge. For a basic peptide (net positive charge), using a dilute acidic solution (e.g., 10% acetic acid) protonates acidic residues, increasing overall positive charge and electrostatic repulsion between molecules[7][10][11]. Conversely, for an acidic peptide (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) increases negative charge and repulsion.

Systematic Troubleshooting Guide for Aib-Rich Peptides

This guide presents a workflow for systematically tackling the solubilization of challenging Aib-rich peptides, progressing from the mildest to the most aggressive methods.

Diagram: Solubilization Workflow

The following diagram outlines the decision-making process for dissolving a difficult Aib-rich peptide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Lyophilized Aib-Peptide test_aliquot Action: Use a small test aliquot (~1 mg) start->test_aliquot assess_charge Step 1: Assess Peptide Charge (Acidic, Basic, or Neutral/Hydrophobic) test_aliquot->assess_charge basic_path Basic Peptide (Net Charge > 0) assess_charge->basic_path acidic_path Acidic Peptide (Net Charge < 0) assess_charge->acidic_path hydro_path Neutral / Hydrophobic (Net Charge ≈ 0) assess_charge->hydro_path try_acid Try 10% Acetic Acid. Dilute with H₂O. basic_path->try_acid try_base Try 0.1M NH₄HCO₃. Dilute with H₂O. acidic_path->try_base try_dmso Try DMSO or DMF. Add dropwise to buffer. hydro_path->try_dmso success Success: Clear Solution try_acid->success fail Failure: Cloudy/Precipitate try_acid->fail try_base->success try_base->fail try_dmso->success try_dmso->fail lyophilize Action: Lyophilize to recover peptide and restart with stronger solvent. fail->lyophilize chaotrope Step 2: Use Chaotropic Agents (6M Gdn-HCl or 8M Urea) strong_organic Step 3: Use Strong Disrupting Solvents (HFIP or TFA) chaotrope->strong_organic If fails lyophilize->chaotrope

Caption: A flowchart guiding the solubilization of peptides with different properties.

Problem: My Aib-rich peptide is insoluble in standard aqueous buffers.

Step 1: Initial Solvent Screening (Based on Peptide Properties)

Before using harsh solvents, assess the peptide's amino acid composition to guide your initial choice[11].

  • For Basic Peptides (Net Positive Charge):

    • Attempt to dissolve in sterile distilled water.

    • If unsuccessful, add a small amount (e.g., 10-50 µL) of 10-25% aqueous acetic acid to dissolve the peptide[8][9].

    • Once dissolved, dilute slowly to the desired concentration with water or buffer.

  • For Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve in sterile distilled water or PBS (pH 7.4)[8].

    • If unsuccessful, add a small amount of 0.1 M ammonium bicarbonate or dilute aqueous ammonia (e.g., 1%) to dissolve the peptide[10].

    • Ensure the final pH is suitable for your assay and dilute as needed.

  • For Neutral or Highly Hydrophobic Peptides (>50% hydrophobic residues):

    • These peptides almost always require an organic solvent. Start by dissolving the peptide in a minimal volume of DMSO or DMF[7][10].

    • Once a clear stock solution is formed, add this solution dropwise into your vigorously stirring aqueous buffer. This technique avoids localized high concentrations that cause immediate precipitation.

Step 2: Employing Chaotropic Agents for Stubborn Aggregates

If the initial screening fails, the aggregation is likely very strong. Chaotropic agents work by disrupting the hydrogen-bonding network of water, which weakens the hydrophobic interactions holding the peptide aggregates together[12][13][14].

  • Protocol:

    • Prepare a stock solution of 6 M Guanidine-HCl (Gdn-HCl) or 8 M Urea.

    • Attempt to dissolve the peptide directly in this solution. Sonication may be required.

    • Caution: These agents are potent protein denaturants. Confirm their compatibility with your downstream biological assays. Gdn-HCl is often a more effective denaturant than urea[15].

Step 3: Last Resort - Strong Organic Solvents to Break Helical Structures

For the most intractable peptides, solvents that can disrupt the stable helical secondary structure are necessary.

  • Hexafluoroisopropanol (HFIP):

    • Mechanism: HFIP is a powerful solvent for dissolving aggregated peptides and is known to promote and stabilize helical structures[16][17][18][19]. This may seem counterintuitive, but by solvating and stabilizing the helices on an individual basis, it effectively breaks up the intermolecular aggregates.

    • Protocol: Dissolve the peptide in 100% HFIP. HFIP is highly volatile, so it can be removed via lyophilization or a stream of nitrogen, leaving a peptide film that may be more amenable to dissolution in other solvents[16][20].

  • Trifluoroacetic Acid (TFA):

    • Mechanism: Neat or concentrated TFA is a very strong acid that can protonate the peptide backbone, disrupting hydrogen bonds and dissolving even the most stubborn aggregates.

    • Protocol: Use a minimal amount of TFA to create a concentrated stock. Dilute this stock significantly with your final buffer.

    • Critical Warning: TFA is highly corrosive and can cleave certain protecting groups (e.g., Boc) or damage the peptide with prolonged exposure. It will also create a very low pH environment that must be buffered for most biological assays. This should be considered a final option. A mixture of TFA and HFIP can also be highly effective for disaggregation[20].

Data Summary & Experimental Protocols
Table 1: Common Solvents for Aib-Rich Peptides
Solvent/AgentTypeMechanism of ActionBest ForKey Considerations
Dilute Acetic Acid pH ModifierIncreases net positive charge, causing electrostatic repulsion.Basic peptides.Easy to remove by lyophilization. Low pH may affect assay.
Ammonium Bicarbonate pH ModifierIncreases net negative charge, causing electrostatic repulsion.Acidic peptides.Can be removed by lyophilization. Resulting pH is near neutral.
DMSO / DMF Organic Co-solventDisrupts H-bonds and solvates hydrophobic side chains.Neutral/hydrophobic peptides.DMSO can oxidize Cys/Met/Trp[7][10]. Keep concentration <1% in cell assays[8][10].
Guanidine-HCl (6 M) Chaotropic AgentDisrupts water structure, weakens hydrophobic interactions[13][14].Heavily aggregated peptides.Potent denaturant; check assay compatibility. More effective than urea[15].
HFIP Fluorinated AlcoholDisrupts intermolecular aggregates by stabilizing individual helices[17][21].Extremely insoluble, highly helical peptides.Highly volatile and easy to remove. Can be used as a pre-treatment step[16][20].
Protocol 1: Stepwise Solubilization in DMSO
  • Preparation: Bring the lyophilized peptide vial to room temperature in a desiccator to prevent moisture condensation[22]. Centrifuge the vial briefly to ensure all powder is at the bottom[7].

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock (e.g., 10-20 mg/mL).

  • Mixing: Vortex or sonicate the vial in a water bath for 10-15 second bursts until the solution is completely clear. A fully dissolved peptide solution should have no visible particulates[22].

  • Aqueous Dilution: Prepare your target aqueous buffer in a separate tube. While vigorously vortexing the buffer, add the DMSO stock solution slowly and dropwise.

  • Final Check: Observe the final solution. If it remains clear, it is ready for use. If it becomes cloudy, the solubility limit in that aqueous system has been exceeded.

Protocol 2: Disaggregation Pre-treatment with HFIP
  • Dissolution: Add a sufficient volume of 100% HFIP to the lyophilized peptide to fully dissolve it.

  • Removal of Solvent: Place the open vial in a fume hood and direct a gentle stream of nitrogen gas onto the surface of the liquid to evaporate the HFIP. Alternatively, freeze the solution and lyophilize overnight.

  • Result: This process leaves a thin film of disaggregated peptide on the walls of the vial.

  • Re-solubilization: Proceed with Protocol 1 or another appropriate method. The pre-treated peptide is often significantly easier to dissolve in other, less harsh solvents[20].

References
  • Peptide Solubiliz
  • Is HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) a universal solvent for aggregating peptides?
  • Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simul
  • Peptide Solubility Guidelines - How to solubilize a peptide.SB-PEPTIDE.[Link]
  • Solvent-Induced Stabilization and Folding Pathways of α-Helical Peptides: A Computational Investigation Using Steered Molecular Dynamics.PubMed.[Link]
  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides.Semantic Scholar.[Link]
  • Syntheses and Properties of Oligo-L-leucines Containing a-Amino.J-STAGE.[Link]
  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Peptide-based amyloid-beta aggregation inhibitors.PMC, PubMed Central.[Link]
  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.G-Biosciences.[Link]
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility.G-Biosciences.[Link]
  • Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templ
  • Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs.RSC Publishing.[Link]
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2.PubMed.[Link]
  • Unusual Amino Acids: α-Aminoisobutyric Acid.LifeTein Peptide Blog.[Link]
  • Solvents for Solid Phase Peptide Synthesis.AAPPTec.[Link]
  • The effect of solvents on the conformations of Amyloid β-peptide (1–42) studied by molecular dynamics simulation.
  • Solubilization and disaggregation of polyglutamine peptides.PMC, NIH.[Link]
  • Comparison of Chaotropic Reagents in Peptide Mapping Workflows.Phenomenex.[Link]
  • The stereochemistry of peptides containing alpha-aminoisobutyric acid.PubMed.[Link]
  • Effective interactions between chaotropic agents and proteins.

Sources

Technical Support Center: Strategies for Deprotection of Methyl 2-Amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of methyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of the methyl ester protecting group from this sterically hindered amino acid derivative.

Introduction

This compound, the methyl ester of 2-aminoisobutyric acid (Aib), is a crucial building block in peptide chemistry.[1] Its gem-dimethyl group induces a helical conformation in peptides, making it a valuable component in the design of peptidomimetics and other therapeutics.[1] However, the steric hindrance posed by this same gem-dimethyl group makes the deprotection of the methyl ester challenging, often leading to low yields or unwanted side reactions under standard conditions. This guide provides a comprehensive overview of strategies to achieve efficient and clean deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of this compound so difficult?

A1: The primary challenge lies in the steric hindrance around the carbonyl carbon of the ester. The two methyl groups on the alpha-carbon shield the carbonyl group from nucleophilic attack, which is the key step in the most common deprotection method, saponification.[2][3] This steric hindrance significantly slows down the reaction rate compared to less substituted esters.[2]

Q2: What are the most common side reactions to be aware of during deprotection?

A2: The primary concerns are:

  • Incomplete Reaction: Due to the slow reaction rate, forcing conditions (high temperatures, long reaction times) are often employed, which can lead to degradation of the starting material or product if not carefully controlled.

  • Racemization: While 2-amino-2-methylpropanoic acid is achiral, if you are working with chiral analogs, the risk of racemization at the alpha-carbon is a significant concern under harsh basic or acidic conditions.[4]

  • Side Reactions with Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., other esters, amides, or protecting groups), the conditions required for deprotecting the hindered methyl ester may affect them. For example, standard basic hydrolysis is not compatible with base-labile protecting groups like Fmoc.[5]

Q3: Can I use standard saponification conditions (e.g., NaOH in methanol/water)?

A3: While standard saponification is the most common method for ester hydrolysis, it is often inefficient for sterically hindered esters like this compound.[2][6] You may observe very slow or incomplete conversion under typical conditions (e.g., room temperature or gentle heating).[7] Forcing the reaction with high concentrations of base and high temperatures can lead to the side reactions mentioned above.

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of this compound and offers potential solutions.

Issue 1: Low or No Conversion with Standard Saponification

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Steric Hindrance 1. Switch to a Non-Aqueous Saponification System: Use NaOH in a mixture of MeOH/CH2Cl2 (1:9).[2] 2. Employ Microwave-Assisted Saponification (MAS): This technique can significantly accelerate the reaction.[8][9][10] 3. Use stronger nucleophiles: Consider reagents like lithium propanethiolate.1. In non-aqueous, aprotic solvents, the hydroxide anion is poorly solvated, making it a more potent nucleophile ("naked" hydroxide).[2] 2. Microwaves provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[10][11] 3. Thiolates are soft nucleophiles that can effectively attack the methyl group of the ester in an SN2 fashion.[12]
Insufficient Reagent Increase the equivalents of the base (e.g., LiOH, NaOH).A higher concentration of the nucleophile can help drive the reaction forward, especially for a slow reaction.
Low Temperature Increase the reaction temperature, but monitor carefully for degradation.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Issue 2: Degradation of Starting Material or Product

Symptoms:

  • Formation of multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Low isolated yield of the desired carboxylic acid.

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Harsh Reaction Conditions 1. Switch to a Milder Deprotection Method: Consider enzymatic hydrolysis or using trimethylsilyl iodide (TMSI).[4][13][14] 2. Use a Non-Aqueous Saponification at Room Temperature: The enhanced nucleophilicity of the hydroxide in a non-aqueous medium can allow for milder temperature conditions.[2]1. Enzymes offer high selectivity and operate under mild pH and temperature conditions, minimizing side reactions.[15][16] TMSI allows for cleavage under non-hydrolytic and often milder conditions.[13][14] 2. Avoiding high temperatures reduces the likelihood of thermal degradation of sensitive molecules.
Presence of Other Sensitive Functional Groups Choose an Orthogonal Deprotection Strategy: If your molecule has other protecting groups, select a deprotection method that is selective for the methyl ester. For example, if you have acid-labile groups like Boc, avoid strongly acidic deprotection methods.[4]Orthogonal protecting groups are removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[4]

Recommended Deprotection Protocols

Protocol 1: Non-Aqueous Saponification

This method utilizes a "naked" hydroxide for enhanced nucleophilicity, allowing for deprotection under mild conditions.[2]

Workflow Diagram:

workflow start Dissolve Ester in MeOH/CH2Cl2 (1:9) reagent Add NaOH Solution (in MeOH) start->reagent reaction Stir at Room Temperature reagent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Acidification & Extraction) monitoring->workup Upon Completion product Isolated Carboxylic Acid workup->product

Caption: Workflow for Non-Aqueous Saponification.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in a 1:9 mixture of methanol (MeOH) and dichloromethane (CH2Cl2).

  • Add a solution of sodium hydroxide (NaOH, 1.5-2 equivalents) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 2: Deprotection using Trimethylsilyl Iodide (TMSI)

TMSI is a powerful reagent for cleaving methyl esters, especially when basic or acidic hydrolysis is not feasible. It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[13][14]

Mechanism Overview:

mechanism ester R-CO-OMe intermediate1 [R-CO-O(Me)-TMS]⁺ I⁻ ester->intermediate1 + tmsi TMSI tmsi->intermediate1 intermediate2 R-CO-OTMS + MeI intermediate1->intermediate2 SN2 Attack by I⁻ sn2 SN2 Attack by I⁻ product R-COOH + (TMS)₂O intermediate2->product Hydrolysis hydrolysis H₂O (Workup)

Caption: Simplified Mechanism of TMSI-mediated Ester Cleavage.

Step-by-Step Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Add sodium iodide (NaI, 1.5-2 equivalents) to the solution.

  • Add trimethylsilyl chloride (TMSCl, 1.5-2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Enzymatic Hydrolysis

Enzymatic deprotection offers a highly selective and mild alternative for substrates that are sensitive to harsh chemical conditions.[4][15] Lipases or esterases are commonly used.[16][17]

Workflow Diagram:

workflow_enzymatic start Prepare Buffer Solution (e.g., phosphate buffer) substrate Dissolve/Suspend Ester in Buffer start->substrate enzyme_add Add Enzyme (e.g., Lipase) substrate->enzyme_add reaction Incubate at Optimal Temperature and pH enzyme_add->reaction monitoring Monitor by HPLC reaction->monitoring workup Product Isolation (e.g., Extraction, Chromatography) monitoring->workup Upon Completion product Isolated Carboxylic Acid workup->product

Caption: General Workflow for Enzymatic Ester Hydrolysis.

Step-by-Step Protocol:

  • Prepare a buffer solution at the optimal pH for the chosen enzyme (this information is typically provided by the enzyme supplier).

  • Disperse or dissolve the this compound substrate in the buffer. A co-solvent like DMSO or THF may be used in small amounts to aid solubility.

  • Add the selected lipase or esterase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme, with gentle agitation.

  • Monitor the hydrolysis by HPLC.

  • Once the reaction is complete, the product can be isolated by acidifying the mixture and extracting with an organic solvent. Further purification by chromatography may be necessary to remove any residual enzyme or byproducts.

Summary of Deprotection Strategies

Method Reagents Conditions Advantages Disadvantages
Non-Aqueous Saponification NaOH, MeOH/CH2Cl2Room TemperatureMild conditions, enhanced reactivity.[2]Requires anhydrous solvents.
Microwave-Assisted Saponification Base (e.g., KOH, NaOH), SolventElevated TemperatureRapid reaction times, often higher yields.[8][9]Requires specialized microwave reactor, potential for side reactions if not optimized.
TMSI Cleavage TMSCl, NaIRoom Temp to Mild HeatingNon-hydrolytic, good for water-sensitive substrates.[13][14]TMSI is moisture-sensitive, generates alkyl iodide byproduct.[13][14]
Enzymatic Hydrolysis Lipase or Esterase, BufferNear-neutral pH, Room TempHigh selectivity, extremely mild conditions, good for complex molecules.[4][15]Enzymes can be expensive, slower reaction times, may require optimization of conditions.[16]

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
  • Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]
  • Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters.
  • TMS Iodide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Trimethylsilyl iodide. Wikipedia. [Link]
  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur
  • Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters.
  • Age-old question: How do you hydrolyse a neopentylic methyl ester?. Reddit. [Link]
  • Methyl-Ester Protection and Deprotection. J&K Scientific LLC. [Link]
  • Enzymatic ester hydrolysis.
  • Methyl Esters. Organic Chemistry Portal. [Link]
  • Basic Hydrolysis of Esters - Saponific
  • Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences.
  • Metal Iodide/Chloride Salts. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
  • Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in F
  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • A Convenient Procedure for the Hydrolysis of Hindered Esters. Taylor & Francis Online. [Link]
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
  • Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated f
  • Recent developments in chemical deprotection of ester functional group.
  • A new microwave-assisted extraction technology for the profiling of free and esterified fatty acid in food m

Sources

identifying and removing byproducts in Methyl 2-amino-2-methylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-methylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and removal of process-related impurities and byproducts.

Introduction: Synthetic Landscape and Impurity Profile

This compound, the methyl ester of 2-aminoisobutyric acid (Aib), is a crucial non-proteinogenic amino acid derivative used in peptide synthesis to induce helical conformations.[1] Its synthesis, while seemingly straightforward, can be compromised by the formation of several byproducts that can complicate purification and affect the quality of the final product. The most prevalent synthetic strategies include the direct esterification of 2-aminoisobutyric acid and variations of the Strecker or Bucherer-Bergs syntheses followed by esterification.[1][2][3] Each route presents a unique impurity profile that must be understood for effective troubleshooting.

This guide provides a question-and-answer-based approach to address specific issues you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting

Section 1: Issues Related to Incomplete Reactions

Question 1: My ¹H NMR spectrum shows a broad singlet around 7-8 ppm and a very broad signal >10 ppm, in addition to my product signals. What are these impurities?

Answer: These signals are characteristic of unreacted starting material and an intermediate amide byproduct.

  • 2-Amino-2-methylpropanoic Acid (Starting Material): The very broad signal above 10 ppm is typical for a carboxylic acid proton. The presence of this signal indicates that the esterification reaction has not gone to completion.

  • 2-Amino-2-methylpropanamide (Amide Byproduct): The broad singlet between 7-8 ppm corresponds to the amide (-CONH₂) protons. This byproduct commonly arises during syntheses that proceed through a nitrile intermediate, such as the Strecker synthesis. The nitrile is hydrolyzed to an amide, and if this hydrolysis is incomplete or if the subsequent esterification conditions are not optimized, the amide will persist.[4][5][6][7]

Causality: Incomplete esterification is often due to insufficient reaction time, inadequate acid catalysis, or the presence of water, which can shift the equilibrium back towards the carboxylic acid. The presence of the amide byproduct points to incomplete hydrolysis of a nitrile intermediate to the carboxylic acid before the esterification step.

Troubleshooting Workflow:

start Initial NMR Analysis: Broad peaks at 7-8 ppm & >10 ppm byproduct Identify Byproducts: - Amide (7-8 ppm) - Carboxylic Acid (>10 ppm) start->byproduct cause_ester Cause (Acid): Incomplete Esterification byproduct->cause_ester Acid peak cause_amide Cause (Amide): Incomplete Nitrile Hydrolysis byproduct->cause_amide Amide peak purify Purification Strategy cause_ester->purify cause_amide->purify

Caption: Troubleshooting workflow for unreacted starting materials.

Solution: Refer to the purification protocols in Section 3 for removing these non-volatile, polar impurities. For future syntheses, ensure anhydrous conditions for esterification and prolong the nitrile hydrolysis step (if applicable) with sufficient acid or base to drive the reaction to the carboxylic acid.[4]

Question 2: I'm using the Bucherer-Bergs reaction pathway. My crude product is a solid that is difficult to esterify and shows complex NMR signals. What is happening?

Answer: You have likely isolated the intermediate 5,5-dimethylhydantoin. The Bucherer-Bergs reaction condenses a ketone (acetone), cyanide, and ammonium carbonate to form a hydantoin ring system.[2][3][8][9][10] This intermediate must be hydrolyzed (typically under strong basic or acidic conditions) to open the ring and form the amino acid before esterification.

Causality: Attempting to directly esterify the hydantoin is ineffective. The structure is stable, and the carboxylic acid functionality is not present until after a successful ring-opening hydrolysis step.

Solution:

  • Confirm the Intermediate: Compare the ¹H NMR and IR spectra of your intermediate with literature values for 5,5-dimethylhydantoin.

  • Hydrolysis: Subject the isolated hydantoin to harsh hydrolysis conditions (e.g., refluxing with 6M HCl or 25% NaOH) to yield 2-amino-2-methylpropanoic acid.

  • Purification & Esterification: Isolate the resulting amino acid and proceed with a standard esterification protocol.[1][11]

Section 2: Identifying Byproducts from Side Reactions

Question 3: My GC-MS analysis shows a peak with a mass corresponding to a dimer of my product. How is this formed and how can I prevent it?

Answer: The formation of a dipeptide, specifically Methyl (2-amino-2-methylpropanoyl)-2-amino-2-methylpropanoate, is a common side reaction, especially during the esterification step if activation agents (like carbodiimides) are used or if the reaction is heated for prolonged periods without sufficient acid catalysis.

Causality: Under certain conditions, the amino group of one molecule of this compound (or the parent amino acid) can act as a nucleophile, attacking the activated carboxyl group of another molecule, leading to amide bond formation and dimerization.

Prevention:

  • Acid Catalyst: During esterification (e.g., using MeOH/HCl or MeOH/SOCl₂), the amine is protonated to form the ammonium salt (-NH₃⁺).[11] This protonation deactivates it as a nucleophile, preventing self-condensation. Ensure at least a stoichiometric amount of acid is present.

  • Temperature Control: Avoid excessive temperatures during workup and purification, as this can promote dimerization, especially under neutral or basic conditions.

Removal: The dimer is significantly less volatile than the monomeric ester. Vacuum distillation is the most effective method for separation. See Protocol 2 for details.

Section 3: Protocols for Purification and Byproduct Removal

This section provides detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification via Acid/Base Liquid-Liquid Extraction

This method is highly effective for removing non-basic and highly polar impurities like unreacted starting acid and the amide byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral organic impurities remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine ester.

  • Re-extraction: Extract the aqueous layer multiple times with fresh organic solvent (DCM or ethyl acetate) to recover the purified ester.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in DCM (Ester, Acid, Amide) acid_wash 1M HCl Wash crude->acid_wash neutral_org Neutral Impurities in DCM (Discard) pure_ester_org Pure Ester in DCM acid_wash->neutral_org Neutral remains ester_hcl Ester·HCl in H₂O (Acid/Amide remain) acid_wash->ester_hcl Ester protonated basify Add NaOH (pH > 10) ester_hcl->basify pure_ester_aq Free Ester in H₂O basify->pure_ester_aq Ester deprotonated pure_ester_aq->pure_ester_org Extract with DCM

Caption: Workflow for purification by acid/base extraction.

Protocol 2: Purification by Vacuum Distillation

This is the preferred method for large-scale purification and for removing non-volatile impurities such as the starting amino acid, amide byproduct, and dipeptide dimers.[12][13][14]

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude ester to the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 2-3 mmHg is often suitable for methyl esters.[12]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The product, this compound, will distill as a colorless liquid. Collect the fraction that distills at a constant temperature. High-boiling impurities will remain in the distillation flask.

  • Completion: Once the product has been collected, release the vacuum carefully before turning off the heat.

CompoundBoiling Point (°C)VolatilitySeparation Principle
This compound ~135-137 °C (atm.)VolatileDistills into receiver
2-Amino-2-methylpropanoic Acid>280 °C (decomposes)Non-volatileRemains in flask
2-Amino-2-methylpropanamideHigh (solid)Non-volatileRemains in flask
Dipeptide DimerVery HighNon-volatileRemains in flask
Section 4: Analytical Characterization

Question 4: What are the key signals I should look for in the ¹H NMR and ¹³C NMR spectra to confirm the identity and purity of this compound?

Answer: Confirming the structure and assessing purity relies on identifying the characteristic chemical shifts for each unique proton and carbon environment in the molecule.

¹H NMR (in CDCl₃, ~400 MHz):

  • -OCH₃ (Methyl Ester): A sharp singlet at ~3.7 ppm integrating to 3 protons.

  • -NH₂ (Amine): A broad singlet at ~1.5-2.0 ppm integrating to 2 protons. This signal's position can vary with concentration and solvent.

  • -C(CH₃)₂ (Gem-dimethyl): A sharp singlet at ~1.4 ppm integrating to 6 protons.

¹³C NMR (in CDCl₃, ~100 MHz):

  • C=O (Ester Carbonyl): ~177 ppm

  • -C(CH₃)₂ (Quaternary Carbon): ~56 ppm

  • -OCH₃ (Ester Methyl): ~52 ppm

  • -C(CH₃)₂ (Gem-dimethyl Carbons): ~25 ppm

The absence of signals for carboxylic acid, amide, or other unexpected aliphatic or aromatic signals is a strong indicator of high purity. For complex mixtures, 2D NMR techniques or GC-MS analysis may be required.[15]

References

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Nitriles.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • ResearchGate. (n.d.). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Biodiesel Magazine. (2013, March 11). The Many Faces of Distillation.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Anand, R. V., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112).
  • Google Patents. (n.d.). US8378132B2 - Process for producing methyl esters.
  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748).
  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • Rothman, D. L., et al. (1993). Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. PNAS, 90(12), 5662-5666.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000340 - Gamma-Aminobutyric Acid.
  • Scott, T. A., Macmillan, D., & Melvin, E. H. (1952). VAPOR PRESSURES AND DISTILLATION OF METHYL ESTERS OF SOME FATTY ACIDS. Industrial & Engineering Chemistry, 44(8), 172-175.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Craven, A. R., et al. (2022). Comparison of seven modelling algorithms for γ‐aminobutyric acid–edited proton magnetic resonance spectroscopy. NMR in Biomedicine, 35(7), e4702.
  • Gopi, H. N., & Suresh Babu, V. V. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Peptide Science, 8(3-5), 227-230.
  • Rothman, D. L., et al. (1993). Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. PNAS, 90(12), 5662-5666.
  • PubChem. (n.d.). This compound.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 182.

Sources

Technical Support Center: Large-Scale Synthesis of Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory and during pilot-plant or production-scale operations.

I. Overview of Synthetic Challenges

The large-scale synthesis of this compound, a key building block in pharmaceuticals, presents several challenges that can impact yield, purity, and process safety. The primary routes to its precursor, α-aminoisobutyric acid, are the Strecker synthesis and the Bucherer-Bergs reaction, both of which involve the use of hazardous cyanide reagents. The subsequent esterification to the final product also has its own set of potential issues. This guide will provide practical solutions to common problems encountered in these synthetic pathways.

II. Troubleshooting Guide: Strecker Synthesis Route

The Strecker synthesis offers a direct route to α-aminonitriles from a ketone, ammonia, and a cyanide source.[1][2] The subsequent hydrolysis of the nitrile yields the desired α-amino acid.

Diagram: Strecker Synthesis Workflow

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification Acetone Acetone Aminonitrile 2-Aminoisobutyronitrile Acetone->Aminonitrile Ammonia Ammonia Ammonia->Aminonitrile Cyanide Cyanide Source (e.g., NaCN) Cyanide->Aminonitrile AminoAcid α-Aminoisobutyric Acid Aminonitrile->AminoAcid  Acid or Base  Hydrolysis Ester This compound AminoAcid->Ester Methanol Methanol Methanol->Ester  Acid Catalyst  (e.g., H₂SO₄)

Caption: Key stages in the synthesis of this compound via the Strecker pathway.

Frequently Asked Questions (Strecker Synthesis)

Q1: My yield of 2-aminoisobutyronitrile is consistently low. What are the likely causes?

A1: Low yields in the initial Strecker reaction are often multifactorial. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Verify the purity of your acetone. Aldehydic impurities can lead to unwanted side reactions and consume reagents.

  • Reaction Temperature: The formation of the intermediate cyanohydrin and its subsequent reaction with ammonia is temperature-sensitive. For many Strecker syntheses, maintaining a low temperature (0-10°C) during the addition of cyanide is crucial to minimize side reactions.[3][4]

  • pH Control: The pH of the reaction medium is critical. A slightly basic pH (around 8-10) is generally optimal to facilitate the nucleophilic attack of ammonia and cyanide.[3] If the pH is too low, the concentration of free cyanide will be reduced. If it's too high, hydrolysis of the cyanohydrin back to acetone can occur.

  • Inefficient Mixing: On a large scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.

  • Ammonia Concentration: Ensure an adequate excess of ammonia is present to drive the equilibrium towards imine formation.

Q2: I am observing significant byproduct formation during the hydrolysis of 2-aminoisobutyronitrile. How can I improve the selectivity?

A2: The hydrolysis of the aminonitrile to the amino acid can be challenging. Here are some common issues and solutions:

  • Harsh Reaction Conditions: Both acidic and basic hydrolysis can lead to degradation of the amino acid product if the conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times). Careful optimization of temperature and reaction time is necessary.

  • Incomplete Hydrolysis: The nitrile group is relatively stable, and achieving complete hydrolysis can be difficult. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, NMR) to determine the optimal reaction time.

  • Formation of Amide Intermediate: Incomplete hydrolysis can result in the formation of the corresponding α-amino amide. To drive the reaction to completion, it may be necessary to increase the concentration of the acid or base, or to extend the reaction time.

  • Alternative Hydrolysis Methods: Consider enzymatic hydrolysis, which can offer higher selectivity and milder reaction conditions, although this may be more costly on a large scale.[5]

Q3: What are the primary safety concerns when handling cyanide sources on a large scale?

A3: The use of cyanide salts (e.g., NaCN, KCN) or their precursor, acetone cyanohydrin, is a major safety consideration.

  • Hydrogen Cyanide (HCN) Gas Evolution: Acidic conditions will lead to the release of highly toxic HCN gas.[6] All manipulations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Continuous HCN monitoring is recommended.

  • Acetone Cyanohydrin Stability: Acetone cyanohydrin is unstable and can decompose, especially when heated or in the presence of moisture or alkaline conditions, to release HCN.[7][8][9] It should be stored in a cool, dry place and handled with extreme care.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional and regulatory guidelines.

III. Troubleshooting Guide: Bucherer-Bergs Reaction Route

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and a cyanide source.[10] The hydantoin is then hydrolyzed to the α-amino acid.

Diagram: Bucherer-Bergs Reaction Workflow

Bucherer_Bergs cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydantoin Hydrolysis cluster_2 Step 3: Esterification Acetone Acetone Hydantoin 5,5-Dimethylhydantoin Acetone->Hydantoin Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Hydantoin Cyanide Cyanide Source Cyanide->Hydantoin AminoAcid α-Aminoisobutyric Acid Hydantoin->AminoAcid  Base or Acid  Hydrolysis Ester This compound AminoAcid->Ester Methanol Methanol Methanol->Ester  Acid Catalyst  (e.g., H₂SO₄)

Caption: Key stages in the synthesis of this compound via the Bucherer-Bergs pathway.

Frequently Asked Questions (Bucherer-Bergs Reaction)

Q1: The yield of 5,5-dimethylhydantoin is lower than expected. What factors should I investigate?

A1: Several factors can influence the yield of the hydantoin formation:

  • Reaction Temperature and Pressure: The Bucherer-Bergs reaction is often carried out at elevated temperatures (60-120°C) and sometimes under pressure to keep volatile reactants, such as ammonia and carbon dioxide from the decomposition of ammonium carbonate, in the reaction mixture.[11][12] Insufficient temperature or pressure can lead to incomplete reaction.

  • Solvent Choice: A mixture of water and a polar organic solvent like ethanol is commonly used to ensure the solubility of all reactants.[10] The ratio of these solvents may need to be optimized for your specific scale and equipment.

  • Reagent Stoichiometry: The molar ratios of the ketone, ammonium carbonate, and cyanide source are critical. An excess of ammonium carbonate and cyanide is often used to drive the reaction to completion.

  • Work-up and Isolation: The hydantoin product can sometimes be challenging to isolate from the reaction mixture. Ensure that the pH is adjusted correctly during work-up to precipitate the product. Washing the crude product with appropriate solvents is necessary to remove unreacted starting materials and inorganic salts.

Q2: I'm having difficulty with the hydrolysis of the 5,5-dimethylhydantoin intermediate. What are the common pitfalls?

A2: Hydrolysis of the stable hydantoin ring requires vigorous conditions, which can present challenges:

  • Incomplete Hydrolysis: The hydantoin ring is very stable. Strong basic conditions (e.g., high concentrations of NaOH or Ba(OH)₂) and high temperatures are typically required for complete hydrolysis. Monitor the reaction closely to ensure all the hydantoin has been consumed.

  • Product Degradation: Prolonged exposure to harsh basic or acidic conditions at high temperatures can lead to degradation of the resulting amino acid. Careful optimization of the hydrolysis time and temperature is crucial.

  • Isolation of the Amino Acid: After hydrolysis, the amino acid is present as a salt. Neutralization to the isoelectric point is necessary to precipitate the free amino acid. This step requires careful pH control to maximize recovery and minimize the solubility of the amino acid in the aqueous solution.

Q3: Are there any modern approaches to improve the efficiency of the Bucherer-Bergs reaction?

A3: Yes, several process intensification strategies have been explored:

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the reaction, reduce reaction times, and improve yields in some cases.[10]

  • Continuous Flow Synthesis: Continuous flow reactors offer enhanced heat and mass transfer, better control over reaction parameters, and improved safety, especially when handling hazardous reagents like cyanides.[11] This can lead to higher yields and purity in a shorter amount of time.

IV. Troubleshooting Guide: Fischer Esterification

The final step in the synthesis is the esterification of α-aminoisobutyric acid with methanol, typically under acidic conditions (Fischer esterification).[13][14]

Frequently Asked Questions (Fischer Esterification)

Q1: The esterification reaction is not going to completion. How can I improve the conversion?

A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, you can:

  • Use a Large Excess of Methanol: Using methanol as the solvent and reactant in large excess will shift the equilibrium to favor the formation of the methyl ester.[15][16]

  • Remove Water: The water produced during the reaction can be removed to drive the equilibrium forward. On a large scale, this can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[13][16] The concentration of the catalyst may need to be optimized; too little will result in a slow reaction, while too much can lead to side reactions.

Q2: I am observing impurities in my final this compound product. What are the likely side reactions?

A2: Several side reactions can occur during Fischer esterification, leading to impurities:

  • Dimerization/Polymerization: At elevated temperatures, amino acids and their esters can undergo intermolecular condensation to form dipeptides or larger oligomers. This can be minimized by using the lowest effective reaction temperature and minimizing the reaction time.

  • Decomposition: Prolonged heating in the presence of a strong acid can lead to decomposition of the amino acid or the ester product.

  • Impurities from Previous Steps: Ensure that the starting α-aminoisobutyric acid is of high purity, as impurities from the Strecker or Bucherer-Bergs synthesis will be carried through to the final product.

Q3: What are the best practices for the large-scale purification of this compound?

A3: The purification of the final product is critical to meet the quality standards for pharmaceutical applications.

  • Neutralization and Extraction: After the reaction, the excess acid catalyst must be carefully neutralized. The ester can then be extracted into an organic solvent. The choice of solvent and the pH for the extraction are important for maximizing yield and minimizing the extraction of impurities.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying the final product. Careful control of the vacuum and temperature is necessary to prevent decomposition of the product. The use of a multi-stage distillation column can improve the separation of closely boiling impurities.[17]

  • Crystallization: If the ester is a solid or can be converted to a solid salt (e.g., the hydrochloride salt), crystallization can be an effective purification method.[18] The choice of crystallization solvent is critical for achieving high purity and yield.

V. Quantitative Data Summary

ParameterStrecker SynthesisBucherer-Bergs ReactionFischer Esterification
Typical Yield 70-90% (for aminonitrile)75-95% (for hydantoin)>90%
Key Reaction Temp. 0-10°C (aminonitrile formation)60-120°C (hydantoin formation)Reflux (typically 65-70°C for methanol)
Key Reagents Acetone, Ammonia, Cyanide SourceAcetone, Ammonium Carbonate, Cyanide Sourceα-Aminoisobutyric acid, Methanol, Acid Catalyst
Common Solvents Water, Methanol, EtherWater/Ethanol mixtureMethanol (in excess)
Key Challenges Handling of toxic cyanide, control of exotherm, nitrile hydrolysisHigh temperature/pressure, hydantoin hydrolysis, work-upEquilibrium limitation, water removal, purification

Note: Yields are highly dependent on the specific reaction conditions and scale of operation.

VI. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]

  • Regulations.gov. (n.d.). ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). Retrieved from [Link]

  • Ooi, T., Uematsu, Y., & Maruoka, K. (2006). Asymmetric strecker reaction of aldimines using aqueous potassium cyanide by phase-transfer catalysis of chiral quaternary ammonium salts with a tetranaphthyl backbone. Journal of the American Chemical Society, 128(8), 2548–2549.

  • PubChem. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • MDPI. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

  • Monteiro, J. L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Organic Process Research & Development, 19(9), 1143-1148.

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.

  • Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157-160.

  • Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Smith, G. (2002). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction and the Crystal Structure of Racemic Bicyclo[2.2.1]heptane-2-endo-carboxylic acid-6-spiro-5′-hydantoin. Australian Journal of Chemistry, 55(9), 587-592.

  • Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • PubMed. (2007). Efficient synthesis of sterically constrained symmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. Retrieved from [Link]

  • Google Patents. (n.d.). KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process. Retrieved from

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2002). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PubMed. (2022). Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • DSpace@MIT. (n.d.). HIGH-THROUGHPUT SYNTHESIS OF METAL–ORGANIC FRAMEWORKS IN A CONTINUOUS FLOW REACTOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Bucherer-Bergs and Strecker Multicomponent Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MDPI. (2020). Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • University of Florida. (n.d.). Continuous Flow Synthesis of Amino Alcohols Using Microreactors. Retrieved from [Link]

Sources

optimizing reaction conditions (temperature, solvent) for incorporating Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of Methyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered amino acid ester. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.

Introduction: The Challenge of Steric Hindrance

This compound, also known as methyl 2-aminoisobutyrate, is a valuable building block in peptide synthesis and drug design. Its gem-dimethyl substitution on the alpha-carbon introduces significant conformational constraints, which can be advantageous for creating stable helical structures in peptides.[1] However, this steric bulk also presents a considerable challenge during chemical synthesis, often leading to low reaction yields and incomplete couplings.[2][3] This guide will provide you with the expertise to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound and provides actionable solutions.

Issue 1: Low or No Coupling Yield

Question: I am attempting to couple this compound to my peptide sequence, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low coupling efficiency is the most common problem when working with sterically hindered amino acids.[2][3] The bulky gem-dimethyl group physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Reactive Coupling Reagent Standard coupling reagents may not be potent enough to overcome the high activation energy barrier caused by steric hindrance.Switch to a more powerful onium-salt based coupling reagent like HATU, HCTU, or PyBOP.[2][4] These reagents form highly reactive activated esters, increasing the rate of acylation.
Inadequate Reaction Time The sterically hindered nature of the reaction often requires longer coupling times than standard amino acids.Increase the reaction time significantly. For difficult couplings, this could mean extending the reaction from a few hours to overnight.[3] Monitor the reaction progress using a suitable method like a ninhydrin test to determine the optimal time.[2]
Suboptimal Solvent Choice Poor solvation of the reactants or the growing peptide chain can further hinder the reaction by causing aggregation.[3][5]Use a highly solvating solvent. N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties in difficult couplings.[5] For particularly challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, insufficient thermal energy may prevent the reactants from overcoming the activation barrier.Carefully increase the reaction temperature. For solution-phase synthesis, consider gentle heating. In solid-phase peptide synthesis (SPPS), microwave-assisted synthesis can be highly effective at accelerating sterically hindered couplings.[3]
Issue 2: High Levels of Racemization

Question: My coupling reaction with this compound is proceeding, but I am detecting a significant amount of the undesired diastereomer. How can I minimize racemization?

Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis, especially with hindered amino acids where more forcing conditions are often used.[2]

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Over-activation of the Carboxylic Acid Prolonged pre-activation times can lead to the formation of symmetric anhydrides or other species prone to racemization.Reduce the pre-activation time of the carboxylic acid before adding the amine component.[2]
Use of a Strong Base Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization.Consider using a weaker, less hindered base such as N-methylmorpholine (NMM) or collidine.[2]
Inappropriate Additive The choice of additive with your coupling reagent is crucial for suppressing racemization.Use additives like Oxyma Pure or HOAt, which are superior to HOBt in minimizing racemization.[2]
Elevated Temperature While heat can improve coupling efficiency, it can also increase the rate of racemization.If using elevated temperatures, optimize for the shortest reaction time necessary to achieve a satisfactory yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating this compound?

For sterically hindered amino acids, onium-salt based reagents are generally the most effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization, especially when used with an additive like HOAt.[4] Other excellent choices include HCTU, PyBOP, and PyAOP.[2][4]

Q2: Can I use standard solvents like DMF and DCM?

While DMF and DCM are common solvents in peptide synthesis, they may not be optimal for incorporating this compound. NMP is a more polar and better solvating solvent that can improve coupling yields.[5] In some cases, solvent mixtures or the use of more "green" solvents like ethyl acetate or 2-MeTHF in solution-phase synthesis have shown promise.[6]

Q3: How does temperature affect the reaction?

Temperature has a dual effect. Increasing the temperature can provide the necessary energy to overcome the steric barrier and improve reaction rates.[7] However, excessive heat can also increase the risk of side reactions and racemization.[2] Therefore, temperature optimization is key. For solution-phase reactions, a modest increase (e.g., to 40-50 °C) might be beneficial. For SPPS, microwave irradiation offers precise temperature control and can significantly accelerate difficult couplings.[3]

Q4: What is a "double coupling" strategy, and should I use it?

Double coupling involves repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[8] This is a highly effective strategy for ensuring the complete incorporation of sterically hindered amino acids like this compound, especially in SPPS.[3][8] It is recommended to perform a qualitative test (like the ninhydrin test) after the first coupling to assess its completeness before proceeding with a second coupling.[2]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in SPPS using HATU

This protocol provides a general guideline for coupling a sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-protected 2-amino-2-methylpropanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the amino acid solution and mix briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[4]

  • Monitoring: Perform a ninhydrin test on a small sample of resin beads to check for reaction completion. If the test is positive (indicating free amines), a second coupling is recommended.[2]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For exceptionally challenging couplings where even potent onium salt reagents fail, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.[3]

  • Acyl Fluoride Formation: Dissolve the protected 2-amino-2-methylpropanoic acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Monitoring: Reaction times can be significantly longer, so careful monitoring for completeness is crucial.

Visualizing the Workflow

A systematic approach is crucial for troubleshooting difficult couplings. The following diagram illustrates a decision-making workflow for optimizing the incorporation of this compound.

TroubleshootingWorkflow start Low Coupling Yield with This compound reagent Switch to High-Potency Coupling Reagent (e.g., HATU, HCTU) start->reagent Initial Step time Increase Reaction Time (e.g., Overnight) reagent->time solvent Optimize Solvent (e.g., NMP, Solvent Mixture) time->solvent temp Increase Temperature (e.g., Gentle Heating or Microwave) solvent->temp double_couple Perform Double Coupling temp->double_couple If still low yield acyl_fluoride Consider Acyl Fluoride Strategy double_couple->acyl_fluoride If still fails success Successful Incorporation double_couple->success If successful acyl_fluoride->success

Caption: A troubleshooting workflow for optimizing sterically hindered couplings.

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Smolecule.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Benchchem. Technical Support Center: Optimizing Reactions of Dimethoxymethanamine with Sterically Hindered Amines.
  • Green Chemistry. (2016). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Methyl 2-amino-2-methylpropanoate (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Methyl 2-amino-2-methylpropanoate, the methyl ester of α-aminoisobutyric acid (Aib). The incorporation of Aib is a powerful strategy to induce and stabilize helical conformations, leading to peptides with enhanced proteolytic resistance and receptor binding affinity.[1][2][3] However, the very property that makes Aib so valuable—its potent helix-promoting nature—is also its greatest challenge, frequently leading to significant aggregation issues during synthesis, purification, and downstream applications.[4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve aggregation-related challenges, ensuring the success of your experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented challenges you may encounter during your work.

Q1: My Aib-containing peptide is showing poor yield and purity during solid-phase peptide synthesis (SPPS). What is happening and how can I fix it?

A: This is a classic and highly common issue stemming from two related problems: difficult coupling reactions due to steric hindrance and on-resin aggregation . The gem-dimethyl group of Aib sterically hinders the incoming activated amino acid, making amide bond formation inefficient with standard coupling protocols.[5] Concurrently, as the Aib-rich peptide elongates, it can adopt a stable helical structure on the solid support, leading to inter-chain hydrogen bonding and aggregation. This aggregation physically blocks reagents from reaching the reactive N-terminus, causing incomplete deprotection and coupling steps, which results in a high proportion of deletion or truncated sequences.[6][7]

Immediate Corrective Actions:

  • Optimize Coupling Chemistry: Standard coupling reagents are often insufficient for Aib. Switch to a more potent combination. The use of diisopropylcarbodiimide (DIC) in the presence of a superior activating agent like ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended for driving the reaction to completion.[5][8][9]

  • Incorporate "Disrupting" Elements: If on-resin aggregation is suspected (indicated by peak broadening in UV monitoring during synthesis), you must disrupt the secondary structures.[6]

    • Chaotropic Salt Washes: Before a difficult coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to break up hydrogen bond networks.[10]

    • Solvent Exchange: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), or use a mixture containing DMSO (up to 20%), as these solvents are better at disrupting secondary structures.[7]

  • Leverage Microwave Energy: Microwave-assisted SPPS is extremely effective for Aib-containing peptides. The focused energy input helps overcome the activation energy barrier for sterically hindered couplings and can disrupt on-resin aggregation.[10][11]

Protocol 1: Recommended SPPS Coupling Cycle for Aib Residues

StepReagent/ProcedureDetails & Rationale
1. SwellingDMF or NMPSwell resin for 30 minutes to ensure optimal reaction environment.
2. Deprotection20% Piperidine in DMFPerform standard Fmoc deprotection. If UV monitoring shows tailing, extend deprotection time or use a DBU-containing solution to ensure complete removal.
3. WashingDMF or NMPWash resin thoroughly (5-7 times) to remove all piperidine.
4. Pre-Coupling Wash (Optional) 0.8 M NaClO₄ in DMFIf aggregation is known or suspected, wash twice for 1 minute each to disrupt secondary structures. Follow with 3x DMF washes.
5. Coupling4 eq. Fmoc-Aib-OH, 4 eq. DIC, 4 eq. Oxyma in DMF/NMP Add activated amino acid solution to the resin. Allow to react for 60-120 minutes at room temperature, or 5-15 minutes in a microwave synthesizer at 75°C.
6. WashingDMF or NMPWash resin thoroughly (3-5 times) to remove excess reagents.
7. Capping (Optional but Recommended)Acetic Anhydride/DIPEA in DMFTo permanently block any unreacted N-termini from participating in subsequent steps, preventing deletion sequences.
Q2: My purified, lyophilized Aib peptide won't dissolve in my aqueous buffer (e.g., PBS). How can I solubilize it without compromising its integrity?

A: The insolubility of purified Aib peptides is a direct consequence of the stable, often amphiphilic helices they form. In aqueous solution, these helices can self-assemble into higher-order structures, leading to precipitation.[12][13] The key is to find a solvent system that can either satisfy the peptide's solvation requirements or gently disrupt the aggregates.

A systematic approach is required. Start with the mildest conditions and escalate only as needed.

**dot graph "Solubilization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles start_node [label="Start: Lyophilized Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; solvent_node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start_node -> process_node1 [label="Step 1: Initial Test"]; process_node1 [label="Add desired aqueous buffer\n(e.g., PBS, Tris) & vortex"]; process_node1 -> decision1; decision1 [label="Soluble?"]; decision1 -> success_node [label="Yes"]; decision1 -> process_node2 [label="No"];

process_node2 [label="Step 2: pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node2 -> process_node2a [label="If acidic pI, add dilute NH4OH\nIf basic pI, add dilute Acetic Acid"]; process_node2a [label="Adjust pH 2 units away from pI"]; process_node2a -> decision2; decision2 [label="Soluble?"]; decision2 -> success_node [label="Yes"]; decision2 -> process_node3 [label="No"];

process_node3 [label="Step 3: Organic Co-Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node3 -> solvent_node1 [label="Add dropwise with vortexing"]; solvent_node1 [label="Try: Acetonitrile, DMSO,\nor TFE (up to 30%)"]; solvent_node1 -> decision3; decision3 [label="Soluble?"]; decision3 -> success_node [label="Yes"]; decision3 -> process_node4 [label="No"];

process_node4 [label="Step 4: Strong Denaturants\n(For characterization, not bio-assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process_node4 -> solvent_node2 [label="Reconstitute directly"]; solvent_node2 [label="Try: 6M Guanidine-HCl,\n8M Urea, or 100% HFIP"]; solvent_node2 -> fail_node [label="If still insoluble, redesign peptide"]; fail_node [label="Insoluble: Re-evaluate sequence"];

success_node [label="Soluble: Proceed to experiment\n(Note: Dialyze if denaturants used)"]; } } Caption: Troubleshooting workflow for insoluble Aib-peptides.

Protocol 2: Systematic Solubilization Strategy for Aggregated Aib-Peptides

  • Initial Test: Attempt to dissolve a small aliquot of the peptide in your final desired aqueous buffer at the target concentration. Vortex thoroughly and allow it to sit for 10-15 minutes. Use sonication in a water bath for 5-10 minutes if needed.

  • pH Adjustment: If the peptide remains insoluble, its current pH is likely near its isoelectric point (pI).

    • Calculate the theoretical pI of your peptide sequence.

    • If the buffer pH is close to the pI, adjust the pH. For acidic peptides (pI < 7), add a small amount of dilute (0.1 M) ammonium hydroxide. For basic peptides (pI > 7), add dilute (1-10%) acetic acid or formic acid. Aim for a pH at least 2 units away from the pI.

  • Organic Co-solvents: If pH adjustment fails, organic modifiers can disrupt the hydrophobic interactions driving the aggregation.

    • Prepare a concentrated stock of your peptide in a minimal amount of a solvent known to disrupt helices, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

    • Alternatively, add a small percentage (5-30% v/v) of acetonitrile or DMSO to your aqueous buffer and attempt to dissolve the peptide directly.

  • Strong Denaturants: For characterization purposes (e.g., mass spectrometry, analytical HPLC) where native structure is not required, strong denaturants can be used.

    • Dissolve the peptide in 6 M Guanidine-HCl or 8 M Urea. These chaotropic agents will disrupt the hydrogen bonding network of the helical aggregates.

    • Caution: These conditions will destroy the peptide's secondary structure and are generally incompatible with biological assays.

Table 1: Recommended Solvents for Aib-Peptide Solubilization

Solvent/AdditiveTypeMechanism of ActionBest For
Water, PBS, Tris BufferAqueous BufferStandard physiological solvent.Peptides with sufficient charged/polar residues.
Dilute Acetic Acid / NH₄OHpH ModifierIncreases net charge, enhancing electrostatic repulsion.Peptides precipitating near their isoelectric point.
Acetonitrile (ACN) / DMSOOrganic Co-solventDisrupts hydrophobic interactions between helices.Moderately aggregated or hydrophobic peptides.
Trifluoroethanol (TFE)Structure-disruptingBreaks intra- and inter-molecular hydrogen bonds.Highly aggregated peptides; preparing stock solutions.
Hexafluoroisopropanol (HFIP)Strong DisruptorA very strong hydrogen bond disrupter; effectively dissolves most aggregates.Extremely insoluble peptides; pre-treatment before analysis.
6M Guanidine-HCl / 8M UreaDenaturantChaotropic agents that unfold secondary structures.Characterization only; not for activity assays.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, concept-oriented questions regarding the behavior and handling of Aib-containing peptides.

Q1: Why exactly do peptides containing Aib have such a high tendency to aggregate?

A: The root cause lies in the unique conformational constraints imposed by the Aib residue. The gem-dimethyl group on its α-carbon severely restricts the allowable backbone dihedral angles (φ, ψ) to a very small region of the Ramachandran plot, specifically the area corresponding to helical structures (both right-handed and left-handed).[14] This makes Aib an exceptionally potent helix nucleator.[15]

When multiple Aib residues are present in a sequence, they cooperatively force the peptide into a stable, rigid helical conformation, most commonly a 3₁₀-helix or an α-helix.[9][14] These well-defined helical rods can then pack together efficiently, much like logs in a bundle, through van der Waals forces, hydrophobic interactions, and intermolecular hydrogen bonds. This self-assembly process leads to the formation of soluble oligomers, which can further grow into insoluble aggregates or fibrils.[4][12][16]

**dot graph "Aib_Aggregation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles aib_node [label="Aib Residue\n(gem-dimethyl group)", fillcolor="#F1F3F4", fontcolor="#202124"]; constraint_node [label="Steric Hindrance\nRestricts (φ, ψ) angles", fillcolor="#FBBC05", fontcolor="#202124"]; helix_node [label="Forced Helical\nConformation\n(3₁₀ or α-helix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assembly_node [label="Self-Assembly\n(Hydrophobic & H-bond interactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aggregate_node [label="Formation of\nInsoluble Aggregates", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges aib_node -> constraint_node [label="leads to"]; constraint_node -> helix_node [label="promotes"]; helix_node -> assembly_node [label="enables"]; assembly_node -> aggregate_node [label="results in"]; } } Caption: Mechanism of Aib-induced peptide aggregation.

Q2: What are the best practices for designing Aib-containing peptides to proactively minimize aggregation?

A: Thoughtful sequence design is the most powerful tool for preventing aggregation.

  • Incorporate "Solubilizing" Residues: Do not create long, unbroken stretches of hydrophobic or Aib residues. Strategically insert charged amino acids (Lys, Arg, Asp, Glu) at regular intervals (e.g., every 3-4 residues). This ensures the resulting helix has a hydrophilic face, disrupting hydrophobic collapse and promoting solubility in aqueous buffers.[5][13]

  • Control Helix Length: The tendency to aggregate often increases with the length of the uninterrupted helical segment.[13] If possible, break long Aib-rich domains with a helix-disrupting residue like Proline or Glycine, if the design can tolerate it.

  • Consider Termini Modification: Uncapped N- and C-termini are charged at neutral pH. Capping them (N-terminal acetylation, C-terminal amidation) can sometimes improve stability and solubility by neutralizing these charges and satisfying terminal hydrogen bonds.[1]

  • Model Before You Synthesize: Use computational tools to predict the peptide's pI, hydrophobicity (GRAVY score), and helical propensity. This can help you identify potentially problematic sequences before committing to a difficult synthesis.

Q3: How should I properly store Aib-containing peptides to ensure long-term stability and prevent aggregation upon reconstitution?

A: Proper storage is critical to preserve the integrity of your peptide.

  • Solid Form: Store the peptide in its lyophilized (powder) form whenever possible. Keep it in a tightly sealed vial at -20°C or, for long-term storage, at -80°C. A desiccator is highly recommended to protect the hygroscopic powder from moisture, which can degrade the peptide.

  • In Solution: Storing peptides in solution is generally discouraged due to lower stability. If you must, follow these guidelines:

    • Use a Sterile Buffer: Prepare stock solutions in a sterile, filtered buffer.

    • Aliquot: Create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.

    • Optimal pH: Store at a pH that maximizes solubility (away from the pI). A slightly acidic pH (e.g., pH 5-6) is often better for stability than a basic pH.

    • Flash Freeze: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C storage. Slow freezing can increase the concentration of solutes and promote aggregation.

References

  • Biondi, B., et al. (2012).
  • PubChem. (2025). This compound.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry.
  • Awasthi, S. K., et al. (1995). Controls exerted by the Aib residue: Helix formation and helix reversal.
  • Pesarini, et al. (2023).
  • Verma, S., et al. (2006). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed. [Link]
  • Avitabile, C., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]
  • Higashimoto, Y., et al. (1999).
  • Di Gioia, M. L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC - NIH.
  • Kumar, V., et al. (2019). Secondary structure and eIF4E binding properties of Aib peptide derivatives.
  • Chen, Y., et al. (2020). Inhibition and disaggregation of amyloid β protein fibrils through conjugated polymer-core thermoresponsive micelles. PubMed. [Link]
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified carbohydrates.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Danial, M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. RSC Publishing. [Link]
  • Pesarini, et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
  • Toniolo, C., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed. [Link]
  • Kumar, S., et al. (2022).
  • Singh, O., et al. (2018). An MD2-derived peptide promotes LPS aggregation, facilitates its internalization in THP-1 cells, and inhibits LPS-induced pro-inflammatory responses. Cellular and Molecular Life Sciences.
  • Luo, J., et al. (2021). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences.
  • Formaggio, F., et al. (2014).
  • L-M, et al. (2018). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Neuroscience.
  • Cascella, R., et al. (2021).
  • Doig, A. J. (2003). Design strategies for anti-amyloid agents. Current Opinion in Structural Biology.
  • Jankowska, E., et al. (2016).
  • OSHA. (n.d.). 2-AMINO-2-METHYLPROPANOL.
  • Hartrampf, N., et al. (2024).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-amino-2-methylpropanoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accurate and robust detection of impurities, a critical step in ensuring pharmaceutical quality and safety.

Introduction: The Analytical Challenge

This compound (C₅H₁₁NO₂) is a non-proteinogenic amino acid ester used as a building block in peptide synthesis and pharmaceutical development.[1] Its purity is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product.[2] These impurities can originate from starting materials, by-products of the synthesis process, or degradation over time.[3]

The analysis of this compound presents a unique challenge: it is a polar, basic compound that lacks a strong UV chromophore, making detection and chromatographic separation complex. This guide provides a structured approach to selecting and optimizing analytical methods to overcome these challenges.

Diagram: Selecting the Right Analytical Tool

The first step in any impurity analysis is choosing the appropriate methodology. This decision is typically based on the nature of the expected impurities and the analytical objective (e.g., identification, quantification).

Method_Selection start Impurity Analysis for This compound impurity_type What is the expected nature of the impurity? start->impurity_type hplc HPLC-UV / CAD / MS (High-Performance Liquid Chromatography) impurity_type->hplc Non-volatile / Thermally labile (e.g., starting acids, dimers, polar by-products) gc GC-MS (Gas Chromatography-Mass Spectrometry) impurity_type->gc Volatile / Semi-volatile (e.g., residual solvents, volatile by-products) kf Karl Fischer Titration impurity_type->kf Water Content

Caption: Decision tree for selecting the primary analytical method.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the workhorse for analyzing non-volatile impurities in pharmaceutical compounds.[2][4] For this compound, challenges include poor retention on standard reversed-phase columns and the lack of a strong UV chromophore.

Frequently Asked Questions (HPLC)

Q1: What type of HPLC column is best suited for this compound and its polar impurities?

A: Standard C18 columns often provide insufficient retention for this polar analyte. Consider these options:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded near the base of the C18 chain, which helps to retain polar analytes and reduces interactions with residual silanols.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining very polar compounds. They use a high organic mobile phase with a small amount of aqueous solvent, operating in a different retention mechanism than reversed-phase.[4]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for charged and polar molecules.[5]

Q2: My compound has a very weak UV response. What are my detection options?

A: While low UV detection (around 210 nm) is possible, it often suffers from low sensitivity and baseline noise.[4] Superior alternatives include:

  • Charged Aerosol Detector (CAD): CAD is a near-universal detector that provides a response proportional to the mass of the non-volatile analyte, making it ideal for compounds without a chromophore.[4]

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and gives mass information that is invaluable for identifying unknown impurities.[2]

  • Pre-column Derivatization: Reacting the analyte with a fluorescent tagging agent can dramatically increase sensitivity when using a fluorescence detector (FLD).[4]

Q3: How do I validate my HPLC method for impurity testing according to regulatory standards?

A: Method validation must demonstrate that the analytical procedure is suitable for its intended purpose.[6] According to the ICH Q2(R1) guideline, key validation parameters for quantitative impurity tests include Specificity, Limit of Quantitation (LOQ), Accuracy, Precision, and Linearity.[7][8] For a limit test, demonstration of the Limit of Detection (LOD) is also critical.[7]

HPLC Troubleshooting Guide

Peak tailing is the most common issue encountered when analyzing basic amines like this compound.[9][10]

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Peak Tailing (for the main peak and/or impurities) 1. Secondary Silanol Interactions: The basic amine group interacts with acidic silanol groups on the silica column packing.[9][11]Lower Mobile Phase pH: Adjust pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid. • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase.[12] • Use a Base-Deactivated Column: Employ a modern, high-purity silica column with end-capping.[9]Lowering the pH protonates the silanol groups, eliminating their negative charge and preventing ionic interaction with the protonated amine analyte.[9] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from them.[12]
Poor Resolution Between Impurity and Main Peak 1. Insufficient Column Efficiency. 2. Inappropriate Mobile Phase Strength. Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). • Switch Organic Modifier: Try methanol instead of acetonitrile, or vice-versa. • Use a Higher Efficiency Column: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm).Reducing the organic content increases the retention of analytes in reversed-phase, providing more time for separation. Different organic solvents alter selectivity. Smaller particle columns provide more theoretical plates, leading to sharper peaks and better resolution.[9]
Shifting Retention Times 1. Poor Column Equilibration. 2. Inconsistent Mobile Phase Preparation. 3. Column Temperature Fluctuations. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before injection. • Premix Mobile Phase: Prepare mobile phase batches offline instead of relying on online mixing.[13] • Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).The stationary phase requires sufficient time to equilibrate with the mobile phase. Inconsistent solvent mixing can lead to composition gradients.[13] Retention is temperature-dependent, and a stable temperature ensures reproducible chromatography.
Diagram: Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.0? start->check_ph adjust_ph ACTION: Adjust pH with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Are you using a modern, base-deactivated column? check_ph->check_column Yes adjust_ph->check_column use_additive ACTION: Add a competing base (e.g., 0.1% TEA) to mobile phase check_column->use_additive No check_overload Does peak shape improve upon sample dilution? check_column->check_overload Yes use_additive->check_overload end_good Peak Shape Acceptable check_overload->end_good Yes end_bad Issue Persists: Consider column contamination or degradation check_overload->end_bad No reduce_conc ACTION: Reduce sample concentration or injection volume reduce_conc->end_good

Caption: A logical workflow for diagnosing and fixing HPLC peak tailing.

Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development.

  • Chromatographic System: HPLC with UV Detector.

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1.0 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.[10]

Section 2: Gas Chromatography (GC) Methods

GC, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products from synthesis.[2][14]

Frequently Asked Questions (GC)

Q1: Why is derivatization necessary for analyzing this compound by GC?

A: The free amino acid ester is polar and thermally labile due to the presence of the primary amine group.[15][16] Direct injection into a hot GC inlet would lead to decomposition and poor peak shape.[15] Derivatization converts the polar -NH₂ group into a less polar, more volatile, and more thermally stable moiety, enabling successful GC analysis.[17]

Q2: What are the common derivatization reagents for this type of compound?

A: The goal is to cap the active hydrogen on the amine group. Common approaches include:

  • Acylation: Reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) react with the amine to form stable amide derivatives.[18] These are highly electronegative, making them excellent for sensitive detection by Electron Capture Detection (ECD) or MS.

  • Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a silyl group.[15] Silylation is a very common and effective technique, though the derivatives can be sensitive to moisture.

Q3: What can cause incomplete or variable derivatization, and how can I fix it?

A: Inconsistent derivatization is a major source of poor reproducibility in GC analysis. Common causes include:

  • Presence of Moisture: Water will consume the derivatizing reagent and can hydrolyze the formed derivative. Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Reagent-to-Analyte Ratio: There must be a sufficient molar excess of the derivatization reagent to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction may require heating (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to proceed completely.[16] These conditions must be optimized and strictly controlled.

GC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Broad or Tailing Peaks 1. Incomplete Derivatization: Free, underivatized analyte is interacting with the column. 2. Active Sites in GC System: The liner or column may have active sites.Optimize Derivatization: Increase reaction time, temperature, or reagent concentration. • Use a Deactivated Liner: Ensure a high-quality, deactivated glass wool liner is used. • Condition the Column: Bake the column at its maximum recommended temperature before use.Incomplete reaction leaves polar amine groups exposed, which interact strongly with the system, causing poor chromatography. Active silanol groups in the liner or on the column stationary phase can adsorb polar analytes, leading to tailing.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from Previous Injection. 2. Contamination of Syringe or Inlet. 3. Septum Bleed. Increase Post-Run Bakeout Time/Temp: Ensure all high-boiling components are eluted after each run. • Perform Syringe Washes: Use multiple solvent washes between injections. • Use a High-Quality, Low-Bleed Septum. High-boiling point derivatives or contaminants can be retained in the system and elute slowly in subsequent runs. A clean flow path is essential for trace analysis.
Poor Sensitivity / No Peak Detected 1. Derivatization Failure. 2. Degradation in the Inlet. 3. MS Source is Dirty. Verify Derivatization: Analyze a known standard to confirm the reaction is working. Check for moisture. • Lower Inlet Temperature: Use the lowest possible temperature that still ensures volatilization to minimize degradation. • Clean the MS Ion Source: Follow the manufacturer's procedure for source cleaning.If the derivative is not formed, the analyte will not chromatograph properly. Excessive heat can cause even the derivatized analyte to degrade. A contaminated ion source will have poor ionization efficiency and sensitivity.
Protocol: GC-MS Method with Acylation Derivatization
  • Derivatization Step: a. Accurately weigh ~10 mg of the sample into a vial. b. Add 1 mL of a suitable anhydrous solvent (e.g., Ethyl Acetate). c. Add 100 µL of Pentafluoropropionic Anhydride (PFPA). d. Cap the vial tightly and heat at 70 °C for 30 minutes.[16] e. Cool to room temperature. The sample is ready for injection.

  • GC-MS System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021).
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-medi
  • ICH Q2 Analytical Method Valid
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
  • HPLC Troubleshooting Guide. (n.d.). Hichrom. [Link]
  • Quality Guidelines. (n.d.). ICH. [Link]
  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
  • Analytical Methods. (n.d.). RSC Publishing. [Link]
  • Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl. (n.d.). NASA. [Link]
  • Summary of analytical methods for detecting amino acid impurities. (n.d.).
  • OSHA Method PV2145. (n.d.). OSHA. [Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI. [Link]
  • Understanding Impurity Analysis. (n.d.). Cormica. [Link]
  • Methyl 2-amino-2-methylpropano
  • Analytical methods for amino acid determination in organisms. (n.d.). Semantic Scholar. [Link]
  • Impurity profiling of L-methionine by HPLC on a mixed mode column. (n.d.).
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). NIH. [Link]
  • This compound CAS 13257-67-5. (n.d.). BIOSYNCE. [Link]
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Wiley Online Library. [Link]
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.).
  • Quality Control in GC–MS Analysis of Amino Acids. (2025).
  • Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. (2023). PubMed Central. [Link]

Sources

Technical Support Center: Synthesis and Purification of Peptides Containing Multiple Methyl 2-amino-2-methylpropanoate (Aib) Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of synthesizing peptides incorporating multiple methyl 2-amino-2-methylpropanoate (α-aminoisobutyric acid, Aib) residues. The unique steric hindrance of Aib residues presents significant challenges, often leading to low coupling yields and aggregation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are peptides containing multiple Aib residues so difficult to synthesize?

A1: The primary challenge lies in the steric hindrance posed by the two methyl groups on the α-carbon of the Aib residue. This bulkiness significantly slows down the kinetics of amide bond formation, making standard coupling protocols inefficient.[1][2] When multiple Aib residues are present in a sequence, this problem is compounded, leading to incomplete couplings and the accumulation of deletion sequences. Furthermore, the conformational rigidity induced by Aib residues can promote the formation of stable secondary structures, such as 3₁₀-helices, which can lead to on-resin aggregation.[3][4] This aggregation can further hinder reagent accessibility, resulting in poor yields.[5][6]

Q2: My standard coupling reagents (e.g., HBTU, TBTU) are giving poor yields. What should I use instead?

A2: For sterically hindered amino acids like Aib, more reactive coupling reagents are necessary to overcome the kinetic barrier. While HBTU and TBTU are effective for many standard couplings, they often fall short with Aib-rich sequences.[7][8]

Here is a comparison of recommended coupling reagents for Aib-containing peptides:

Coupling Reagent/CocktailKey AdvantagesConsiderations
DIC/Oxyma Excellent for hindered couplings, cost-effective, stable activating agent.[2][9][10]May require longer coupling times or elevated temperatures compared to phosphonium/uronium salts.
HATU/HCTU Highly reactive aminium salts, effective for difficult couplings.[7][8][11]Can be more expensive; byproducts can sometimes be difficult to remove.
COMU Oxyma-based uronium salt, high coupling efficiency, safer handling profile than HOBt/HOAt-based reagents.[7][8]
PyAOP/PyBOP Phosphonium salts that are very effective for hindered couplings.[1][8]Solutions in DMF have moderate stability.
TFFH Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered residues like Aib.[7]

Recommendation: For most applications, a combination of Diisopropylcarbodiimide (DIC) and Ethyl Cyanohydroxyiminoacetate (Oxyma) is an excellent starting point due to its efficiency and cost-effectiveness.[2][9][10] For particularly challenging couplings, aminium salts like HATU or Oxyma-based reagents like COMU are powerful alternatives.[7][8]

Workflow for a Difficult Aib-Aib Coupling

Aib-Aib Coupling Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Resin with N-terminal Aib deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Aib-OH + Coupling Reagent (e.g., DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional Capping (e.g., Acetic Anhydride/DIEA) wash2->capping If coupling is incomplete end_cycle Cycle Complete wash2->end_cycle If coupling is complete capping->end_cycle

Caption: SPPS cycle for coupling Fmoc-Aib-OH onto an N-terminal Aib residue.

Q3: I am observing resin shrinking and poor swelling. What does this indicate and how can I address it?

A3: Poor resin swelling and shrinking are classic signs of on-resin peptide aggregation.[5][12] This occurs when the growing peptide chains interact with each other, often through hydrogen bonding, to form secondary structures that collapse the resin matrix.[5] This prevents reagents from efficiently reaching the reactive sites, leading to failed synthesis.

Troubleshooting Strategies for Aggregation:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding a small percentage of a chaotropic agent like DMSO can also be beneficial.[5]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling and deprotection steps at elevated temperatures (e.g., 50-75°C) can help disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted peptide synthesis is particularly effective for this purpose.[5][13][14]

  • Chaotropic Salts: The addition of chaotropic salts such as LiCl or NaClO₄ to the coupling and deprotection solutions can disrupt aggregation. However, their use should be carefully optimized as they can affect the solubility of other reagents.[5][15]

  • Backbone Protection: For very long or difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every 6-7 residues to prevent hydrogen bonding.[5][16]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-Aib-OH

This protocol is designed for an automated microwave peptide synthesizer.

  • Resin: Start with a pre-loaded resin (e.g., Rink Amide) on a 0.1 mmol scale.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF.

    • Microwave at 75°C for 3 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Coupling:

    • Prepare a solution of:

      • Fmoc-Aib-OH (5 equivalents)

      • DIC (10 equivalents)

      • Oxyma (5 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Microwave at 90-100°C for 10 minutes.[9]

    • Drain and wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Logic Diagram for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of Aib-Peptide check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_aggregation Check for Aggregation (e.g., Poor Resin Swelling) start->check_aggregation incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling aggregation Aggregation Detected check_aggregation->aggregation optimize_reagents Optimize Coupling Reagents (e.g., HATU, COMU, DIC/Oxyma) incomplete_coupling->optimize_reagents double_couple Perform Double Coupling incomplete_coupling->double_couple increase_temp Increase Temperature/ Use Microwave aggregation->increase_temp change_solvent Change Solvent (NMP) Add Chaotropic Agents aggregation->change_solvent optimize_reagents->increase_temp solution Improved Yield increase_temp->solution change_solvent->solution double_couple->solution

Caption: A logical approach to diagnosing and resolving low peptide yields.

Q4: My Aib-rich peptide is very hydrophobic and difficult to purify using standard RP-HPLC. What can I do?

A4: The hydrophobicity of Aib-containing peptides presents a significant purification challenge, often leading to poor solubility and peak broadening during RP-HPLC.[17][18]

Strategies for Purifying Hydrophobic Aib-Peptides:

  • Column Selection:

    • C18 Columns: The standard choice for many peptides, offering high hydrophobicity and retention.[17]

    • C8 or C4 Columns: For very hydrophobic peptides, a less retentive stationary phase like C8 or C4 can reduce retention times and improve peak shape.[17][19]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is the most common, but for highly hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase to increase elution strength.

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard. If resolution is poor, formic acid (FA) can be used as an MS-compatible alternative, although it may lead to broader peaks.[17]

    • pH: For peptides that are difficult to purify at low pH, using a basic mobile phase (e.g., ammonium bicarbonate) can alter the charge state and improve separation.[17]

  • Gradient Optimization: Use a shallow gradient to effectively separate closely eluting impurities.[17]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase.[17]

Protocol 2: RP-HPLC Purification of a Hydrophobic Aib-Peptide
  • Column: Semi-preparative C8 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min).

  • Detection: UV at 220 nm.

  • Gradient:

    • Start with a shallow linear gradient determined from an initial analytical run (e.g., 20-60% B over 40 minutes).

    • Hold at the final gradient for a short period to elute any remaining impurities.

  • Fraction Collection: Collect fractions corresponding to the main peak and analyze by mass spectrometry to confirm the identity of the desired product.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Navigating the Challenges of Purifying Aib-Containing Peptides: A Comparative Guide to HPLC Str
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • Controls exerted by the Aib residue: Helix formation and helix reversal.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Microwave-Assisted Synthesis of Antimicrobial Peptides. PubMed.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Strategic peptide purific
  • Microwave Assisted Organic and Peptide Synthesis of a Non-n
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Microwave-assisted peptide synthesis.
  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Benchchem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.

Sources

Technical Support Center: Navigating the Synthesis of Peptides Containing Methyl 2-amino-2-methylpropanoate (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the unique and sterically hindered amino acid, Methyl 2-amino-2-methylpropanoate, also known as α-aminoisobutyric acid (Aib). The incorporation of Aib into peptide sequences offers fascinating possibilities for inducing stable helical structures, enhancing proteolytic stability, and creating novel therapeutic candidates.[1][2][3] However, the very feature that makes Aib so valuable—the gem-dimethyl group on its α-carbon—presents significant challenges during solid-phase peptide synthesis (SPPS).

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome the common hurdles encountered when working with Aib-containing peptides. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design more successful synthetic strategies in the future.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, purification, and handling of Aib-containing peptides in a practical question-and-answer format.

Question 1: I am observing very low coupling efficiency or incomplete reactions when trying to couple an amino acid onto an N-terminal Aib residue, or when coupling Aib itself. What is causing this and how can I fix it?

Answer:

This is the most common challenge when working with Aib, and it stems directly from the steric hindrance imposed by the two methyl groups on the α-carbon. These bulky groups physically obstruct the incoming activated amino acid, making it difficult for the nucleophilic attack of the N-terminal amine to occur. Standard coupling reagents are often not potent enough to overcome this energy barrier effectively.[4][5]

Probable Cause: Insufficient activation of the carboxylic acid or steric hindrance preventing the coupling reaction.

Solutions:

  • Employ More Potent Coupling Reagents: Standard carbodiimides like DCC in combination with HOBt are often inefficient for coupling sterically hindered amino acids.[5] You need to switch to more reactive coupling reagents. Here is a comparison of commonly used and recommended reagents:

Coupling ReagentRelative Coupling Efficiency for Hindered Amino AcidsKey Considerations
HATU/HCTU HighHighly efficient but can be costly. HATU is generally preferred over HBTU for hindered couplings.
COMU HighA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[6] It's also highly soluble.
PyAOP/PyBOP HighPhosphonium salt-based reagents that have shown success in coupling hindered amino acids.[5]
DIC/Oxyma Very HighThis combination has proven to be exceptionally efficient and cost-effective for coupling consecutive Aib residues.[4] Oxyma is a superior additive to HOBt or HOAt for these difficult couplings.[4]
Amino Acid Fluorides (e.g., with TFFH) Very HighGenerating amino acid fluorides in situ is a highly effective strategy for coupling sterically hindered residues due to the small size of the fluoride leaving group.[6][7]
  • Optimize Reaction Conditions:

    • Extended Coupling Times: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.

    • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for difficult sequences.[4]

    • Increased Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity.

Question 2: My Aib-containing peptide is showing poor solubility after cleavage and is difficult to purify. What can I do?

Answer:

Aib is a potent helix inducer, particularly promoting the formation of stable 3₁₀-helices.[1] While this is often a desired conformational outcome, it can lead to the formation of highly structured and hydrophobic peptides that are prone to aggregation and have poor solubility in standard HPLC mobile phases.[8][9] This is a classic example of a "difficult sequence."[10][11]

Probable Cause: On-resin aggregation during synthesis or post-cleavage aggregation due to stable secondary structure formation and high hydrophobicity.

Solutions:

  • During Synthesis:

    • Chaotropic Solvents: Consider using N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF) as the synthesis solvent. NMP has better solvating properties and can help disrupt secondary structures on the resin.[12]

  • Post-Cleavage and During Purification:

    • Solubility Testing: Before attempting purification, perform small-scale solubility tests with different solvent systems.

    • Incorporate Organic Solvents: For highly hydrophobic peptides, you may need to dissolve the crude product in a small amount of an organic solvent like trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or DMSO before diluting with the initial HPLC mobile phase.[13] Be cautious, as high concentrations of these solvents can interfere with binding to the reverse-phase column.[13]

    • Optimize HPLC Conditions:

      • Column Choice: For very hydrophobic peptides, a C8 column might be preferable to a C18 column to reduce retention times and improve peak shape.[8]

      • Shallow Gradients: Use a very shallow gradient of acetonitrile (or another organic modifier) to improve the separation of closely eluting impurities.[8]

      • Elevated Temperature: Performing the HPLC purification at a higher temperature (e.g., 40-60 °C) can help disrupt aggregates and improve peak resolution.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound (Aib) and why is it used in peptide synthesis? A1: this compound, or Aib, is a non-proteinogenic amino acid with two methyl groups on its α-carbon.[1] This unique structure conformationally constrains the peptide backbone, making it a strong inducer of helical structures, particularly 3₁₀-helices.[1] Its incorporation can increase a peptide's metabolic stability by making it resistant to enzymatic degradation and can be used to create specific, stable secondary structures in peptide-based therapeutics and materials.[2]

  • Q2: Are there any specific considerations for the deprotection of the Fmoc group from an Aib residue? A2: The deprotection of the Fmoc group from Aib is generally not problematic and can be achieved using standard conditions (e.g., 20% piperidine in DMF). The steric hindrance of Aib does not significantly affect this step.

  • Q3: Can I expect any side reactions when using Aib? A3: The primary "side reaction" is the incomplete coupling, which results in deletion sequences. Aib itself is achiral, so there is no risk of racemization at the Aib residue. However, when coupling a chiral amino acid to a sterically hindered N-terminal Aib, the slow reaction rate can increase the risk of racemization of the activated amino acid, especially with certain activation methods.[14] Using urethane-protected amino acids (like Fmoc-amino acids) and efficient coupling reagents helps to minimize this risk.

  • Q4: How can I confirm the successful synthesis of my Aib-containing peptide? A4: The standard methods for peptide analysis are applicable here. You should use a combination of:

    • Reverse-Phase HPLC (RP-HPLC): To assess the purity of the crude and purified peptide.[15][16]

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm that the correct molecular weight for the target peptide has been obtained.[15]

  • Q5: Are there any special cleavage cocktails required for Aib-containing peptides? A5: Standard cleavage cocktails are generally effective. For instance, a common cocktail for peptides synthesized on Rink Amide resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[13] The choice of scavengers should be based on the other amino acids present in your sequence (e.g., using ethanedithiol for arginine or thioanisole for methionine).

Experimental Protocols and Workflows

Protocol 1: Optimized Coupling of a Sterically Hindered Amino Acid to an N-terminal Aib Residue using DIC/Oxyma

This protocol is adapted from methodologies that have demonstrated high efficiency for difficult couplings.[4]

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Preparation of the Coupling Solution:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of Ethyl cyanohydroxyiminoacetate (Oxyma) in DMF.

    • Add 4 equivalents of Diisopropylcarbodiimide (DIC) to the solution.

    • Allow the pre-activation to proceed for 5-10 minutes.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Verify Reagent Quality & Concentration start->check_reagents First Step increase_time Increase Coupling Time (e.g., 2-4h) check_reagents->increase_time double_couple Perform a Second Coupling increase_time->double_couple end_success Coupling Successful (Negative Kaiser Test) increase_time->end_success If successful switch_reagent Switch to a More Potent Coupling Reagent (e.g., DIC/Oxyma, HATU, COMU) double_couple->switch_reagent If still fails double_couple->end_success If successful use_microwave Employ Microwave-Assisted Synthesis Protocol switch_reagent->use_microwave For very difficult sequences switch_reagent->end_success If successful use_microwave->end_success If successful

Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.

Diagram: Mechanism of Steric Hindrance at Aib

Caption: Steric hindrance at Aib's α-carbon compared to a standard amino acid.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(6), 1162-1176. [Link]
  • Venanzi, M., Gatto, E., & Toniolo, C. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(2), 118-129. [Link]
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Venanzi, M., Gatto, E., & Toniolo, C. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. ResearchGate.
  • Formaggio, F., Crisma, M., Toniolo, C., & Mezzato, S. (2014). Aggregation propensity of Aib homo-peptides of different length: an insight from molecular dynamics simulations. PubMed.
  • Wikipedia. (2023). 2-Aminoisobutyric acid.
  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Carpino, L. A., et al. (2000). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
  • Venanzi, M., Gatto, E., & Toniolo, C. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed.
  • Numata, K., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Beaven, A., et al. (2019). Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. PMC.
  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. PubMed.
  • Fiori, S., et al. (2009). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed.
  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate.
  • Yamada, Y., et al. (2020). Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation in Plant Cells. ResearchGate.
  • Seebach, D., et al. (1994). Synthesis of Tri-, Penta-, and Heptapeptides Containing and (R)-2-alkyl-2-amino-3-(methylamino)-propionic acid residue in the central position. Semantic Scholar.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
  • Lee, K., et al. (2013). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. PubMed.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Peptide 2.0. (n.d.). Custom Peptide Synthesis Frequently Asked Questions.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.

Sources

Validation & Comparative

A Comparative Analysis of Helical-Inducing Potential: α-Aminoisobutyric Acid (Aib) vs. Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetics and rational drug design, the precise control of peptide secondary structure is a cornerstone for achieving desired biological activity and enhanced metabolic stability. The non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), has long been a stalwart ally for peptide chemists, celebrated for its remarkable ability to induce and stabilize helical conformations.[1][2] This guide delves into a nuanced comparison between the canonical helix-inducer, Aib, and its C-terminally protected counterpart, Methyl 2-amino-2-methylpropanoate (Aib-OMe). While seemingly a subtle modification, the esterification of the C-terminal carboxyl group can introduce significant conformational perturbations, altering the very nature of the helical propensity.

This technical guide, intended for researchers, scientists, and drug development professionals, will dissect the structural and mechanistic differences between incorporating Aib within a peptide sequence versus terminating a peptide with Aib-OMe. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for the characterization of these important peptidomimetic building blocks.

The Unwavering Helical Propensity of Aib: A Mechanistic Overview

The potent helical-inducing capacity of Aib stems from the steric constraints imposed by the gem-dimethyl groups on its α-carbon.[3][4] This α,α-disubstitution severely restricts the accessible conformational space of the peptide backbone, as defined by the Ramachandran plot, strongly favoring dihedral angles (φ, ψ) that fall within the helical regions (α-helix and 3(10)-helix).[5][6] This steric hindrance, often referred to as the Thorpe-Ingold effect, effectively nucleates and propagates helical structures even in short peptide sequences that would otherwise exist as random coils.[7]

The incorporation of Aib residues has been shown to stabilize both right-handed and left-handed helices, and can even be used to introduce turns in peptide structures.[8] Numerous studies employing X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy have unequivocally demonstrated the formation of stable 3(10)- and α-helices in peptides rich in Aib.[3][5][9][10][11]

The C-Terminal Ester: Introducing the Schellman Motif

When this compound is utilized as the C-terminal residue, the dynamics of helix formation become more complex. The presence of the C-terminal ester group can lead to the formation of a "Schellman motif," a structural feature that involves a local inversion of the helical screw-sense.[12][13] This motif arises from the specific hydrogen bonding patterns and steric interactions involving the ester carbonyl group, which can disrupt the regular i to i+4 (α-helix) or i to i+3 (3(10)-helix) hydrogen bonding at the C-terminus.

The destabilizing effect of the Schellman motif is influenced by several factors, including the steric bulk of the ester group and the overall length of the peptide chain.[12][13] In shorter Aib-containing peptides, the influence of the C-terminal ester can be particularly pronounced, potentially leading to a less stable or even a partially unwound helical structure at the C-terminus.

Structural Insights from Experimental Data

A direct quantitative comparison of the helical-inducing potential of Aib versus Aib-OMe in identical peptide sequences is not extensively documented in a single study. However, by synthesizing findings from various X-ray crystallography, NMR, and CD spectroscopy studies, we can construct a comparative picture.

FeatureAib (Internal or C-terminal Amide/Acid)This compound (C-terminal Ester)
Primary Helical Type Predominantly 3(10)-helix in shorter peptides, transitioning to α-helix in longer sequences.[3][8][9]Can also induce both 3(10)- and α-helical conformations.[14]
Helical Stability Generally high, acts as a strong helix nucleator and stabilizer.[1][7][10]Potentially lower at the C-terminus due to the destabilizing effect of the Schellman motif, especially in shorter peptides.[12][13]
Conformational Purity Promotes conformationally homogeneous helical structures.[1]May introduce conformational heterogeneity at the C-terminus.[12][13]
Observed Conformations in Crystal Structures Numerous examples of well-defined 3(10)- and α-helices.[3][9]Boc-Aib-Aib-OMe shows Aib residues in helical conformations, but with a C-terminal residue handedness opposite to the N-terminal one.[14]

Experimental Protocols for Characterization

The synthesis and structural analysis of peptides containing Aib and its derivatives are well-established methodologies.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both Aib and this compound into peptide sequences is routinely achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15]

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Aib-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin. For the C-terminal ester, this compound can be coupled to a pre-loaded resin if a custom synthesis is performed, or a pre-loaded resin can be used.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[16][17]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) at a known concentration (typically 0.1-0.2 mg/mL).

  • Instrument Setup: Calibrate the CD spectropolarimeter and set the desired parameters (wavelength range, bandwidth, scan speed, and temperature).

  • Data Acquisition: Record the CD spectrum of the peptide solution, typically in the far-UV region (190-260 nm).

  • Data Analysis: Process the raw data (subtracting the solvent blank and converting to mean residue ellipticity). The characteristic CD spectra for α-helices show negative bands near 222 nm and 208 nm, while 3(10)-helices also exhibit similar, though sometimes less intense, bands.[16]

Atomic-Resolution Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[8][9][13]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CD3OH, DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, including TOCSY (for spin system identification), NOESY (for through-space proton-proton correlations), and HSQC (for one-bond proton-heteroatom correlations if isotopically labeled).

  • Resonance Assignment: Assign all the proton and heteronuclear resonances to their respective atoms in the peptide sequence.

  • Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use the experimental restraints to calculate an ensemble of 3D structures using molecular dynamics and simulated annealing protocols.

  • Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.

Visualizing the Structural Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Chemical Structures cluster_Aib Aib (α-Aminoisobutyric Acid) cluster_AibOMe This compound (Aib-OMe) Aib Aib Structure Aib_img AibOMe Aib-OMe Structure AibOMe_img

Caption: Chemical structures of Aib and its methyl ester, Aib-OMe.

G SPPS Workflow for Aib-Containing Peptides Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling Couple Fmoc-Aib-OH Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Fmoc_Deprotection Cleavage Cleave from Resin (TFA) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis MS and NMR/CD Analysis Purification->Analysis

Caption: A simplified workflow for the synthesis of Aib-containing peptides via SPPS.

Helix Formation: Aib vs. Aib-OMe at C-terminus cluster_Aib Peptide with Internal/C-terminal Aib cluster_AibOMe Peptide with C-terminal Aib-OMe Aib_N N-terminus Aib_Helix Stable Helix Propagation Aib_N->Aib_Helix Aib_C C-terminus Aib_Helix->Aib_C AibOMe_N N-terminus AibOMe_Helix Helix Propagation AibOMe_N->AibOMe_Helix Schellman Schellman Motif (Potential Destabilization) AibOMe_Helix->Schellman AibOMe_C C-terminus (Ester) Schellman->AibOMe_C

Caption: Conceptual comparison of helix stability with internal Aib vs. C-terminal Aib-OMe.

Conclusion

While both α-aminoisobutyric acid and its methyl ester, this compound, are potent inducers of helical secondary structures in peptides, they are not functionally interchangeable, particularly at the C-terminus. The intrinsic steric constraints of the Aib residue provide a powerful driving force for helix formation. However, the introduction of a C-terminal methyl ester can lead to the formation of a Schellman motif, which may introduce a localized conformational perturbation and potentially destabilize the C-terminal end of the helix.

For researchers aiming to design peptides with robust and uniform helical structures, placing Aib residues internally and terminating the sequence with a carboxamide or a free acid is a more conservative and predictable strategy. The use of this compound as a C-terminal residue requires careful consideration and thorough experimental validation of the resulting conformation, especially in the context of shorter peptides where end-effects are more pronounced. The choice between these two valuable building blocks will ultimately depend on the specific design goals and the desired structural and functional properties of the final peptide.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Tsutsumi, H., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6395-6399.
  • Karle, I. L., & Balaram, P. (2001). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 60(5), 351-365.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
  • Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C. H. (2011). N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P2(1)/n. Acta Crystallographica Section C, 67(Pt 8), o283-o287.
  • Clayden, J., et al. (2014). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. Organic & Biomolecular Chemistry, 12(24), 4124-4131.
  • Crisma, M., et al. (2006). NMR study of the conformation of an Aib-rich peptide in DMSO. Journal of Peptide Science, 12(8), 508-514.
  • The Peptide Synthesis Blog. (n.d.). The Role of Circular Dichroism in Peptide Structural Analysis.
  • Paul, P. K., & Ramakrishnan, C. (1991). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Protein Engineering, 4(5), 487-491.
  • Gopi, H. N., et al. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc.
  • Karle, I. L., et al. (1990). Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment. Proceedings of the National Academy of Sciences, 87(19), 7921-7925.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Aib-Containing Peptides: An NMR Spectroscopy Perspective.
  • BenchChem. (n.d.). Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide.
  • University of Manchester. (n.d.). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs.
  • Jaroniec, C. P., et al. (2002). High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(26), 16748-16753.
  • Fessard, T., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321.
  • Karle, I. L. (2002). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biopolymers, 60(5), 351-365.
  • Reches, M., & Gazit, E. (2006). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. Angewandte Chemie International Edition, 45(40), 6654-6657.
  • Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2235-2244.
  • Hotta, H., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364.
  • O'Donoghue, G. P., & Zheng, J. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 58(9-10), 1046-1057.
  • Trexler, A. J., & Rhoades, E. (2012). N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Protein Science, 21(5), 651-659.
  • Marraud, M., & Aubry, A. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83.
  • Di Bonaventura, I., et al. (2021). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Pharmaceutics, 13(11), 1851.
  • Wang, Y., et al. (2022). C-terminal deletion-induced condensation sequesters AID from IgH targets in immunodeficiency. The EMBO Journal, 41(11), e109324.
  • Kumar, K. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • Czerwenka, C., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 23(12), 346.
  • Smolecule. (2023, August 15). Buy this compound | 13257-67-5.
  • Eisenberg, D., et al. (1986). The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 1(1), 16-22.
  • Pouny, Y., et al. (1992). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochemical Journal, 281(Pt 1), 205-212.
  • Balaram, P. (1984). Structural characteristics of.alpha.-helical peptide molecules containing Aib residues. Biochemistry, 23(26), 6111-6116.
  • Toniolo, C., et al. (1986). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Journal of the American Chemical Society, 108(12), 3534-3537.
  • Mangoni, M. L., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2829-2839.
  • Crisma, M., et al. (1998). Helix Conformation with NMR Spectroscopy: NMR and X-ray Diffraction Structural Analysis of a Fully-Developed 3 10 -Helical Peptide Standard. Journal of the American Chemical Society, 120(27), 6812-6819.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 13257-67-5.
  • Wikipedia. (n.d.). 2-Aminoisobutyric acid.
  • Formaggio, F., et al. (1993). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. International Journal of Peptide and Protein Research, 42(1), 70-77.

Sources

A Senior Application Scientist's Guide to Validating Helical Conformations in Peptides Containing Methyl 2-amino-2-methylpropanoate (Aib-OMe) using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding and controlling peptide conformation is paramount to designing effective therapeutics. The incorporation of sterically hindered amino acids is a key strategy for stabilizing specific secondary structures. Among these, α-aminoisobutyric acid (Aib), and its esterified form Methyl 2-amino-2-methylpropanoate, are exceptionally potent helix inducers. This guide provides an in-depth, experience-driven comparison of methodologies for validating the conformation of these peptides, with a primary focus on Circular Dichroism (CD) spectroscopy, supplemented by orthogonal techniques for robust, publication-quality characterization.

Part 1: The Conformational Imperative of α-Aminoisobutyric Acid (Aib)

The unique structural properties of peptides containing this compound stem from the parent amino acid, Aib. The presence of a gem-dimethyl group at the α-carbon severely restricts the available conformational space (Ramachandran plot) for the peptide backbone.[1] This steric hindrance makes it energetically unfavorable for Aib residues to adopt extended β-sheet or random coil structures. Instead, Aib strongly promotes the formation of helical structures, predominantly the 3(10)-helix, and to a lesser extent, the α-helix.[1][2]

  • 3(10)-Helix: A tighter helix characterized by i→i+3 hydrogen bonding. Peptides rich in Aib show a marked tendency to form this structure.[3]

  • α-Helix: A classic helical structure with i→i+4 hydrogen bonding. This can be observed in longer Aib-containing sequences.[2]

This helix-inducing property is a powerful tool in peptidomimetic design, enabling the creation of stable, structurally defined molecules. However, accurately validating the type and extent of helicity is a critical experimental challenge.

Part 2: Circular Dichroism (CD) Spectroscopy: The First Line of Inquiry

CD spectroscopy is an invaluable, rapid technique for assessing the secondary structure of peptides in solution.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone itself acts as the primary chromophore, making CD highly sensitive to its secondary structure.[5]

Different secondary structures give rise to characteristic CD spectra:

  • α-Helix: Strong positive band around 192 nm, and two strong negative bands at ~208 nm and ~222 nm.[6]

  • 3(10)-Helix: Similar to the α-helix, with negative bands at ~205 nm and ~222 nm, but often with a reduced intensity ratio ([θ]₂₂₂/[θ]₂₀₅) compared to a pure α-helix.[2][7]

  • β-Sheet: A strong negative band around 215-220 nm and a positive band around 195-200 nm.[6]

  • Random Coil: A strong negative band near 200 nm.[6]

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide Synthesized Aib-Peptide Solvent Select Appropriate Solvent (e.g., TFE, Phosphate Buffer) Peptide->Solvent Concentration Precise Concentration Determination (0.1-0.5 mg/mL) Solvent->Concentration Instrument CD Spectropolarimeter Setup (N2 purge, lamp warmup) Concentration->Instrument Load Sample Parameters Set Scan Parameters (190-260 nm, 1 nm step, 3 scans) Instrument->Parameters Blank Measure Solvent Blank Parameters->Blank Sample Measure Peptide Sample Blank->Sample Subtract Blank Subtraction Sample->Subtract Convert Convert to Molar Ellipticity ([θ] deg·cm²·dmol⁻¹) Subtract->Convert Deconvolute Deconvolution Analysis (e.g., BeStSel) Convert->Deconvolute Interpret Interpret Spectra & Quantify Secondary Structure Deconvolute->Interpret

Caption: General workflow for peptide conformational analysis using CD spectroscopy.

Part 3: Experimental Protocol for High-Fidelity CD Spectra

Trustworthy data begins with a meticulous protocol. Every choice, from solvent to concentration, is critical for an accurate conformational assessment.

Step-by-Step Methodology:

  • Sample Preparation & Purity:

    • Causality: The peptide must be of high purity (>95%), as impurities with chiral centers or UV absorbance will distort the spectrum. The solvent must be transparent in the far-UV region.

    • Protocol: Dissolve the lyophilized peptide in the chosen solvent. A common starting point for Aib-peptides is trifluoroethanol (TFE), a helix-stabilizing solvent, which can reveal the peptide's intrinsic helical propensity.[3][8] For biological relevance, use an appropriate aqueous buffer (e.g., 10 mM sodium phosphate).

  • Accurate Concentration Determination:

    • Causality: The conversion to molar ellipticity, which allows for comparison across different peptides, is directly dependent on accurate molar concentration. An error of 10% in concentration leads to a 10% error in the final calculation.[9]

    • Protocol: Determine the peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance if the peptide contains Trp or Tyr residues.[10] Avoid using the mass of the lyophilized powder directly, as it can contain salts and water.

  • Instrument Setup:

    • Causality: A stable instrument baseline is essential for high signal-to-noise. This requires purging the instrument with dry nitrogen gas to remove oxygen (which absorbs in the far-UV) and allowing the lamp to warm up.

    • Protocol: Purge the CD spectropolarimeter with N₂ gas for at least 30 minutes.[4] Turn on the Xenon lamp and allow it to stabilize for another 30 minutes.

  • Parameter Optimization:

    • Causality: The choice of cuvette path length is a trade-off between signal and solvent absorbance. A shorter path length (e.g., 0.1 cm or 1 mm) is typically required for far-UV measurements to minimize solvent absorbance and prevent detector saturation.

    • Protocol:

      • Wavelength Range: 190 nm to 260 nm.

      • Path Length: 1 mm quartz cuvette.

      • Peptide Concentration: 0.1 - 0.5 mg/mL.[4]

      • Scan Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Averaging: Accumulate 3-5 scans to improve the signal-to-noise ratio.

  • Data Collection & Processing:

    • Causality: A solvent blank spectrum must be collected under identical conditions and subtracted from the sample spectrum to isolate the peptide's signal.

    • Protocol:

      • Collect a baseline spectrum of the solvent in the cuvette.

      • Collect the spectrum of the peptide solution.

      • Subtract the baseline spectrum from the sample spectrum.

      • Convert the raw data (millidegrees) to Molar Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg_mL) where MRW is the mean residue weight (molecular weight / number of amino acids).

Part 4: Interpreting the Data from Aib-Containing Peptides

The hallmark of a helical Aib-peptide is the presence of two negative bands at approximately 222 nm (n-π* transition) and 205-208 nm (π-π* transition).[2] However, a critical point of expertise is recognizing that CD spectroscopy alone often cannot definitively distinguish between a 3(10)-helix and an α-helix. [2][11] Both produce very similar spectra. While some studies suggest the ellipticity ratio of the two bands can be an indicator, this is not a definitive measure and can be influenced by solvent and sequence length.[7]

Table 1: Characteristic Far-UV CD Signals for Common Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)Key Features & Notes for Aib-Peptides
α-Helix ~192~208, ~222Classic helical signature. Difficult to distinguish from 3(10)-helix by CD alone.
3(10)-Helix ~195~205, ~222Very similar to α-helix. The dominant conformation for short Aib-rich peptides.[1][3]
β-Sheet ~195-200~215-220Unlikely for Aib-rich sequences due to steric hindrance.
Random Coil ~215 (weak)~198Indicates an unfolded peptide.
Aggregation VariableSingle negative band ~210 nmCan occur in apolar solvents like dioxane, indicating intermolecular association.[2]

For quantitative analysis, deconvolution algorithms can estimate the percentage of each secondary structure. Modern programs like BeStSel are particularly powerful as they can better account for the spectral diversity of β-structures and provide more accurate estimations for a wider range of proteins and peptides.[12]

Part 5: A Comparative Framework for Definitive Validation

Decision_Tree Start Start: Aib-Peptide Conformational Analysis CD_Screen Primary Screen: CD Spectroscopy Start->CD_Screen IsHelical Is Helical Signature Observed? CD_Screen->IsHelical NMR High-Resolution Analysis: 2D NMR (NOESY/ROESY) IsHelical->NMR Yes ReDesign Re-evaluate Peptide Design or Synthesis IsHelical->ReDesign No Distinguish Distinguish Helix Type: (i, i+3) vs (i, i+4) NOEs NMR->Distinguish Xtal Solid-State Structure: X-Ray Crystallography NMR->Xtal Solid-State Confirmation VCD Orthogonal Method: Vibrational CD (VCD) NMR->VCD Complementary Data Report Report Conformation: (e.g., Predominantly 3(10)-helical in solution) Distinguish->Report Definitive

Caption: Decision workflow for robust peptide conformation validation.

Table 2: Comparison of Key Conformation Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations & Causality
Circular Dichroism (CD) Global secondary structure content (%, type).Rapid, low sample consumption, works well in solution.[13]Low resolution; cannot distinguish 3(10) vs α-helix definitively.[2] Provides an average structure of the ensemble.
NMR Spectroscopy Residue-specific 3D structure, H-bonds, dynamics.Gold standard for solution structure. Can definitively identify helix type via NOE patterns (i to i+3 vs i to i+4).[3][14]Requires larger sample amounts, complex data analysis, isotope labeling may be needed.
Vibrational CD (VCD) Secondary structure, sensitive to short-range order.Complementary to electronic CD, can provide better discrimination between helical types and β-sheets.[15][16]Less common instrumentation, more complex theoretical interpretation.
X-Ray Crystallography Atomic-resolution 3D structure.Unambiguous structural determination.Requires a well-diffracting single crystal; the solid-state structure may not reflect the bioactive solution conformation.[14][17]
FTIR Spectroscopy Secondary structure via amide I band.Can be used in various environments, including membranes.[13]Less sensitive than CD for quantitative analysis in solution; band overlap can be an issue.

Expert Recommendation:

  • Screen with CD: Use CD spectroscopy as your primary, high-throughput method to confirm that your Aib-containing peptide is indeed folded and helical under various solvent conditions.

  • Validate with NMR: For any peptide that shows a promising helical CD spectrum and is a lead candidate, perform 2D NMR analysis. This is the most robust method to definitively assign the specific helical type (3(10) vs. α) in solution and is considered the standard for publication.

Conclusion

The validation of peptide conformation, particularly for rationally designed structures containing this compound, is a multi-faceted challenge. Circular Dichroism spectroscopy serves as an essential and powerful initial tool, offering rapid insights into the global secondary structure. Its data confirms the helix-inducing effect of Aib. However, true scientific rigor and trustworthiness in drug development demand a deeper validation. The inherent limitations of CD in distinguishing fine structural details, such as the critical difference between 3(10)- and α-helices, necessitate the use of higher-resolution, orthogonal methods. By integrating CD screening with definitive NMR analysis, researchers can confidently characterize their peptide candidates, ensuring a solid structural foundation for subsequent functional studies.

References

  • Vijayakumar, E. K. S., Sudha, T. S., & Balaram, P. (1984). Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating. Biopolymers, 23(5), 877-886. [Link]
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(44), 13348-13359. [Link]
  • De Zotti, M., et al. (2005). Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation. Journal of Peptide Science, 11(10), 636-646. [Link]
  • Demizu, Y., et al. (2012). Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. Journal of Peptide Science, 18(7), 466-475. [Link]
  • Vijayakumar, E. K. S., Sudha, T. S., & Balaram, P. (n.d.).
  • Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. Current Opinion in Chemical Biology, 6(5), 682-688. [Link]
  • Carrión, F., et al. (2017). Engineering the Structure of an N-Terminal β-Turn To Maximize Screw-Sense Preference in Achiral Helical Peptide Chains. Chemistry – A European Journal, 23(59), 14890-14898. [Link]
  • Toniolo, C., et al. (1983). Stereochemistry of a-Aminoisobutyric Acid Peptides in Solution: Conformations of Decapeptides with a Central Triplet of Aib Residues. Biopolymers, 22(1), 205-215. [Link]
  • Keiderling, T. A. (2020). Structure of Condensed Phase Peptides: Insights from Vibrational Circular Dichroism and Raman Optical Activity Techniques. Chemical Reviews. [Link]
  • Williams, A. (2003). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
  • Johnson, W. C. Jr. (1990). Protein secondary structure and circular dichroism: a practical guide. Proteins: Structure, Function, and Genetics, 7(3), 205–214. [Link]
  • Micsonai, A., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. International Journal of Molecular Sciences, 24(23), 16738. [Link]
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867-875. [Link]
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy.
  • Liwo, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]
  • Heikal, M. F. (2023, July 17). is it better to use raman spectroscopy or circular dichroism in analyzing protein folding?
  • MIT BIF. (n.d.). CIRCULAR DICHROISM.
  • Woody, R. W., & Sreerama, N. (2000). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation.
  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. [Link]
  • Balaram, P. (1984). Peptide Models for Beta-Turns. A Circular Dichroism Study. International Journal of Peptide and Protein Research, 23(5), 543-550. [Link]
  • MIT BIF. (n.d.). CIRCULAR DICHROISM. MIT BIF. [Link]
  • Woody, R. W., & Sreerama, N. (2000). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation.

Sources

comparative analysis of proteolytic stability of peptides with and without Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide therapeutics, the inherent susceptibility of these molecules to proteolytic degradation remains a formidable challenge. The rapid cleavage of peptides by endogenous proteases severely limits their in vivo half-life, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive comparative analysis of the proteolytic stability of peptides with and without the incorporation of Methyl 2-amino-2-methylpropanoate (MeAib), a non-proteinogenic α,α-disubstituted amino acid. Through an exploration of the underlying mechanisms, supported by experimental data and detailed protocols, we will illuminate the profound impact of this strategic modification on peptide drug design.

The Challenge of Proteolytic Instability

Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is often hampered by their short in vivo lifespan.[1] The half-life of many natural peptides can be as brief as two to 30 minutes, primarily due to rapid clearance by the kidneys and degradation by a vast array of proteases present in the bloodstream and tissues.[1] These enzymes, essential for normal physiological processes, recognize and cleave specific peptide bonds, rendering the therapeutic molecule inactive. To overcome this, researchers have developed various strategies to enhance peptide stability, including terminal modifications, cyclization, and the incorporation of unnatural amino acids.[2][3]

The MeAib Solution: A Steric Shield Against Degradation

This compound, a derivative of α-aminoisobutyric acid (Aib), provides a powerful solution to the problem of proteolytic instability. The key to its efficacy lies in its unique structure. The presence of two methyl groups on the α-carbon introduces significant steric hindrance, which fundamentally alters the peptide's susceptibility to enzymatic attack.[4]

Mechanism of Action:

The protective effect of MeAib is twofold:

  • Direct Steric Hindrance: The bulky gem-dimethyl group acts as a physical shield, sterically hindering the approach of proteases to the adjacent peptide bonds.[4] The active sites of these enzymes are highly specific in their recognition of substrate conformations, and the presence of MeAib disrupts this recognition, preventing effective binding and subsequent cleavage.

  • Conformational Constraint: The incorporation of α,α-disubstituted amino acids like MeAib restricts the conformational freedom of the peptide backbone.[4] This often induces and stabilizes helical secondary structures, such as 310-helices. This pre-organization into a stable conformation can further mask protease cleavage sites that might be exposed in a more flexible, random-coil native peptide.

The following diagram illustrates the principle of steric hindrance conferred by an α,α-disubstituted amino acid like MeAib.

G cluster_0 Unmodified Peptide cluster_1 MeAib-Modified Peptide P_unmod Protease CS_unmod Cleavage Site (Accessible) P_unmod->CS_unmod Binding & Cleavage S_unmod Peptide Substrate (Flexible Conformation) P_mod Protease CS_mod Cleavage Site (Inaccessible) P_mod->CS_mod Binding Hindered S_mod Peptide Substrate with MeAib (Constrained Conformation) MeAib MeAib Residue (Steric Shield)

Caption: Mechanism of MeAib-induced proteolytic resistance.

Quantitative Comparison: The Impact of MeAib on Peptide Half-Life

The incorporation of MeAib or its close analog, Aib, can dramatically extend the half-life of a peptide in a biological matrix. A striking example is the development of Semaglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.

PeptideModificationPlasma Half-life
Native GLP-1None1-2 minutes
SemaglutideAib at position 2, plus other modifications~165 hours

Table 1: Comparative Plasma Half-life of Native GLP-1 and an Aib-Modified Analogue. [4]

This remarkable increase of several orders of magnitude in half-life transforms a peptide with limited therapeutic potential into a highly effective once-weekly treatment. The substitution of the native alanine at position 2 with Aib is a critical modification that protects Semaglutide from rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4]

Further evidence comes from studies on antimicrobial peptides (AMPs). In one study, the substitution of L-amino acids with unnatural amino acids, including a single Aib residue at the N-terminus of the AMP Pep05, resulted in significantly enhanced plasma stability and improved in vivo activity.[2] Another study investigating the effect of Aib on tryptic digestion found that the introduction of an Aib residue at the P1' position (immediately C-terminal to the cleavage site) conferred a 19-fold increase in protease resistance compared to the unmodified peptide.[5]

Experimental Protocols for Assessing Proteolytic Stability

To empirically validate the stabilizing effects of MeAib, a robust in vitro proteolytic stability assay is essential. The following protocol provides a standardized workflow for comparing the degradation of a native peptide with its MeAib-modified counterpart in human serum.

In Vitro Serum Stability Assay

Objective: To determine and compare the half-life (t1/2) of a native peptide and its MeAib-modified analogue in human serum.

Materials:

  • Test Peptide (Native) stock solution (1 mg/mL in a suitable solvent, e.g., water or DMSO)

  • Test Peptide (MeAib-modified) stock solution (1 mg/mL in the same solvent)

  • Pooled Human Serum (commercially available)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • Incubation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Mass Spectrometer (LC-MS)

Procedure:

  • Preparation:

    • Thaw pooled human serum on ice.

    • Centrifuge the serum at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Collect the clear supernatant.

  • Reaction Setup:

    • In separate microcentrifuge tubes, pre-warm the human serum to 37°C for 5 minutes.

    • Initiate the degradation reaction by adding the test peptide (either native or MeAib-modified) to the serum to a final concentration of 100 µg/mL. Vortex briefly. This marks the t=0 time point.

  • Time-Course Sampling:

    • Immediately after adding the peptide, withdraw an aliquot (e.g., 50 µL) for the t=0 time point and add it to a tube containing an equal volume of quenching solution. Vortex immediately to stop the enzymatic reaction.

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Quench each aliquot immediately as described for the t=0 sample.

  • Sample Processing:

    • Incubate the quenched samples on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide. The peak area corresponding to the intact peptide is integrated.

Data Analysis:

  • For each time point, calculate the percentage of intact peptide remaining relative to the t=0 sample (% Intact Peptide = (Peak Areat=x / Peak Areat=0) * 100).

  • Plot the percentage of intact peptide remaining versus time for both the native and MeAib-modified peptides.

  • Calculate the half-life (t1/2) for each peptide by fitting the data to a one-phase exponential decay model.

The following diagram outlines the experimental workflow.

G start Start: Peptide Stock Solutions (Native & MeAib-Modified) incubation Incubate Peptides in Serum at 37°C start->incubation prep_serum Prepare Human Serum (Thaw, Centrifuge) prep_serum->incubation sampling Time-Course Sampling (t=0, 0.5, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with TCA/ACN (Stop Reaction) sampling->quench precipitate Protein Precipitation (Incubate on Ice) quench->precipitate centrifuge Centrifugation (Clarify Supernatant) precipitate->centrifuge analysis Analyze Supernatant (RP-HPLC or LC-MS) centrifuge->analysis data Data Analysis (Calculate % Intact Peptide & Half-Life) analysis->data end End: Comparative Stability Profile data->end

Caption: Experimental workflow for the in vitro serum stability assay.

Conclusion

The incorporation of this compound represents a robust and highly effective strategy for overcoming one of the most significant obstacles in peptide drug development: proteolytic instability. The steric shielding and conformational constraints provided by the gem-dimethyl group of MeAib can dramatically increase a peptide's half-life in biological fluids, as evidenced by both illustrative examples from successful therapeutics and direct experimental data.[2][4] This enhancement in stability translates to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more viable and patient-friendly therapeutic candidates. By understanding the principles behind this modification and employing rigorous experimental validation, researchers can unlock the full potential of peptide-based medicines.

References

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589578.
  • ResearchGate. (2025). Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides.
  • ResearchGate. (2025). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides.
  • ResearchGate. (2025). Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa.
  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186.
  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 687, 1-21.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Extending the half-life of therapeutic peptides. Research Outreach, (100), 102-105.
  • Zhang, Y., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 23(23), 15306.
  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical Pharmacology & Therapeutics, 109(5), 1364-1372.
  • Wijesinghe, K. J., et al. (2021). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLoS ONE, 16(11), e0259318.
  • Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 666-678.
  • Lee, D. W., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2051–2060.
  • ResearchGate. (2025). In silico predicted half-life values for peptides analyzed using....
  • ResearchGate. (2014). (PDF) Serum Stability of Peptides.
  • EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days.
  • Gopi, H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632.
  • Scilit. (n.d.). Peptide Stability in Drug Development. II. Effect of Single Amino Acid Substitution and Glycosylation on Peptide Reactivity in Human Serum.
  • Al-Azzam, W., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules (Basel, Switzerland), 25(12), 2794.
  • ResearchGate. (2025). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Peters, T. (2019). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology, 10, 107.
  • Li, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Peters, T. (2019). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology, 10, 107.

Sources

A Comparative Guide to Methyl 2-amino-2-methylpropanoate (MeAib) and Other Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Toolkit of Peptide Design

In the realm of therapeutic peptide and peptidomimetic development, the 20 proteinogenic amino acids represent merely the foundational alphabet. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2] These synthetic building blocks offer a diverse array of side-chain functionalities and backbone constraints, enabling the rational design of peptides with enhanced pharmacological profiles.[3] Among the arsenal of non-natural amino acids, α,α-disubstituted amino acids, particularly aminoisobutyric acid (Aib), have garnered significant attention for their profound impact on peptide conformation, most notably their ability to induce and stabilize helical structures.[4][5] This guide provides an in-depth comparison of a key N-methylated derivative of Aib, Methyl 2-amino-2-methylpropanoate (MeAib), with other non-natural amino acids, offering experimental insights and detailed protocols for its application in peptide design.

This compound (MeAib): A Profile

This compound, also known as N-methyl-α-aminoisobutyric acid methyl ester, is an α,α-disubstituted amino acid that combines the structural rigidity of Aib with the pharmacokinetic advantages conferred by N-methylation. The presence of the gem-dimethyl group on the α-carbon sterically restricts the available Ramachandran space, predisposing peptides containing this residue to adopt helical conformations, primarily the 3₁₀-helix.[6][7]

The N-methylation of the backbone amide introduces a critical modification that eliminates the hydrogen bond donor capacity of the amide nitrogen. This seemingly subtle change has profound implications for the properties of the resulting peptide, including increased resistance to proteolytic degradation and enhanced membrane permeability.[6][8]

Comparative Analysis: MeAib vs. Other Non-Natural Amino Acids

The true value of MeAib in peptide design is best understood through a comparative lens against other commonly employed non-natural amino acids.

MeAib versus Aib: The Impact of N-Methylation

While direct, head-to-head comparative studies of MeAib and Aib within the same peptide sequence are limited in the published literature, the well-documented effects of N-methylation on peptide backbones allow for a robust, inferred comparison.

PropertyAminoisobutyric Acid (Aib)This compound (MeAib)Rationale for Difference
Helical Propensity Strong helix inducer, promoting 3₁₀- and α-helical structures.[4][9]Expected to be a strong helix inducer, with a potential preference for 3₁₀-helices due to altered hydrogen bonding patterns.[6]The gem-dimethyl group is the primary driver of helicity in both. N-methylation can influence the delicate balance between 3₁₀- and α-helix formation.
Proteolytic Stability Significantly enhances stability against enzymatic degradation compared to natural amino acids.[10]Expected to exhibit superior proteolytic resistance.[6][8]The N-methyl group sterically hinders the approach of proteases and eliminates a key hydrogen bond donor site recognized by these enzymes.
Membrane Permeability Can improve permeability by promoting folded, more lipophilic conformations.Expected to significantly enhance membrane permeability.[11][12]The N-methyl group reduces the number of backbone hydrogen bond donors, decreasing the desolvation penalty for membrane crossing.[2]
Synthesis Fmoc-Aib-OH is commercially available and readily incorporated using standard SPPS protocols.[13]Requires the synthesis of Fmoc-MeAib-OH, adding a step to the overall process. Incorporation into peptides may require optimized coupling conditions.The synthesis of the N-methylated derivative is more complex. The tertiary amine can present challenges during peptide coupling.
MeAib versus Other Constrained and N-Methylated Amino Acids

MeAib offers a unique combination of conformational constraint and N-methylation in a single, compact residue.

Amino Acid TypeKey FeaturesComparison with MeAib
Proline Analogs (e.g., 2-methylproline) Induce β-turns and polyproline II structures.MeAib is a stronger helix inducer. The choice between them depends on the desired secondary structure.
Other α,α-Dialkyl Amino Acids Varying degrees of helical propensity based on the alkyl groups.MeAib's N-methylation provides additional advantages in proteolytic stability and membrane permeability not inherent to all α,α-dialkyl amino acids.
Standard N-Methylated Amino Acids Increase proteolytic resistance and membrane permeability.[8]MeAib provides the additional benefit of strong conformational constraint, leading to more predictable and stable secondary structures.

Experimental Protocols

The successful application of MeAib in peptide design hinges on robust synthetic and analytical methodologies.

Synthesis of Fmoc-MeAib-OH

The synthesis of the Fmoc-protected MeAib monomer is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). The following protocol is adapted from established methods for the N-methylation of amino acids.[14]

Synthesis_of_Fmoc_MeAib_OH Aib Aib MeAib_ester MeAib-OMe Aib->MeAib_ester 1. Esterification (MeOH, SOCl2) Fmoc_MeAib_ester Fmoc-MeAib-OMe MeAib_ester->Fmoc_MeAib_ester 2. N-Methylation & Fmoc Protection (Fmoc-OSu, NaHCO3, then MeI, Ag2O) Fmoc_MeAib_OH Fmoc-MeAib-OH Fmoc_MeAib_ester->Fmoc_MeAib_OH 3. Saponification (LiOH, THF/H2O) SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Characterization Purification->End

Sources

assessing the impact of Methyl 2-amino-2-methylpropanoate on peptide-protein interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Modulating Peptide-Protein Interactions: The Role of Methyl 2-amino-2-methylpropanoate and Its Alternatives

For researchers, scientists, and drug development professionals, the modulation of peptide-protein interactions (PPIs) represents a critical frontier in therapeutic innovation. Peptides offer a unique modality, bridging the gap between small molecules and large biologics, with the potential for high specificity and potent activity.[1] However, native peptides are often plagued by poor metabolic stability and low bioavailability, primarily due to their conformational flexibility and susceptibility to proteolysis.[2] This guide provides an in-depth, comparative analysis of strategies to overcome these limitations, with a central focus on the impact of incorporating this compound, the methyl ester of α-aminoisobutyric acid (Aib), versus other prominent techniques. We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data, and provide detailed protocols for assessing their efficacy.

The Central Challenge: Imposing Order on Flexibility

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For many peptides that mediate PPIs, the bioactive conformation is an α-helix.[3] In solution, short peptides often exist as a random coil, a conformational entropy that must be overcome upon binding to their target protein, resulting in a significant energetic penalty. The core principle behind enhancing peptide efficacy, therefore, lies in pre-organizing the peptide into its bioactive conformation, most commonly a stable α-helix.

This compound: A Potent Helix Inducer

This compound is the methyl ester of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The defining feature of Aib is the presence of a gem-dimethyl group on its α-carbon. This unique structural element provides a strong conformational constraint, sterically restricting the peptide backbone's phi (φ) and psi (ψ) dihedral angles to the helical region of the Ramachandran plot. This inherent bias makes Aib a powerful helix-nucleating residue.[4] The incorporation of Aib into a peptide sequence can significantly stabilize α-helical secondary structures, even in short peptides.[5] This pre-organization reduces the entropic cost of binding and can lead to enhanced affinity for the target protein. Furthermore, the unnatural nature of Aib confers resistance to proteolytic degradation.[6]

Mechanism of Action of this compound (Aib)

The gem-dimethyl group of Aib restricts the conformational freedom of the peptide backbone, favoring dihedral angles consistent with either a 310-helix or an α-helix. This "Thorpe-Ingold effect" promotes the formation and stabilization of helical structures.

Linear Peptide Linear Peptide Random Coil Random Coil Linear Peptide->Random Coil High Conformational Entropy Aib-Modified Peptide Aib-Modified Peptide Target Protein Target Protein Aib-Modified Peptide->Target Protein Low Entropic Penalty upon Binding Stable Complex Stable Complex Aib-Modified Peptide->Stable Complex Target Protein->Stable Complex Random Coil->Target Protein High Entropic Penalty upon Binding

Caption: Impact of Aib on Peptide Conformation and Binding.

A Comparative Analysis of Peptide Stabilization Strategies

While the incorporation of Aib is a powerful technique, it is one of several strategies employed to stabilize peptide conformations. Here, we compare it with other leading methods: peptide stapling, peptide cyclization, proline analogs, and β-amino acids.

StrategyMechanismAdvantagesDisadvantages
This compound (Aib) Steric constraint from gem-dimethyl group induces helical conformation.Simple to incorporate via standard solid-phase peptide synthesis (SPPS); enhances proteolytic stability.Can sometimes lead to non-productive side-chain orientations, negating the benefit of helical stabilization.[4]
Peptide Stapling Covalent cross-linking of amino acid side chains (e.g., via olefin metathesis) to form a macrocycle that stabilizes the α-helix.[7]Significant increase in helicity and proteolytic resistance; can improve cell permeability.[7]Requires specialized non-natural amino acids and additional synthetic steps; the staple itself can influence binding.[8]
Peptide Cyclization Formation of a cyclic peptide via head-to-tail, side-chain-to-side-chain, or other linkages.[9]Greatly enhances proteolytic stability and can lock in a specific conformation.[10]Can be synthetically challenging, and the resulting conformation may not be the desired one.
Proline Analogs Incorporation of proline or its analogs restricts the peptide backbone, often inducing turns or kinks.[11]Can be used to stabilize β-turns and other non-helical structures; can modulate cis/trans isomerization.[12]Generally disrupt α-helical structures.[12]
β-Amino Acids Introduction of an extra carbon into the amino acid backbone.[13]Can form stable, novel secondary structures (e.g., 14-helices) and are highly resistant to proteolysis.[6]Can significantly alter the overall peptide structure and may not be compatible with mimicking α-helical epitopes.

Case Study: The p53-MDM2 Interaction

A well-characterized and therapeutically relevant example of a PPI is the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. A short α-helical segment of p53 binds to a hydrophobic cleft on MDM2, leading to the degradation of p53.[14] Disrupting this interaction with a stabilized, p53-mimicking peptide can restore p53 function, a promising strategy in cancer therapy.

Comparative Experimental Data for p53-MDM2 Inhibitors
Peptide ModificationTargetMethodReported Affinity (KD or IC50)Reference
Wild-Type p53 peptideMDM2VariousMicromolar range[4]
Aib-modified p53 peptideMDM2Fluorescence PolarizationComparable to wild-type[4]
Stapled p53 peptide (i, i+7)MDM2VariousNanomolar range[8][15]
Stapled p53 peptide (i, i+4)MDM2ELISA44 nM (for MDM2)[15]
Stapled p53 peptide (i, i+7)MDMXELISA550 nM (for MDMX)[15]

Note: The comparable affinity of the Aib-modified peptide to the wild-type in this specific case was attributed to the Aib residues locking key side chains in non-productive conformations, highlighting a potential pitfall of this approach.[4] In contrast, stapled peptides have demonstrated significant improvements in binding affinity for MDM2.[8][15]

Experimental Protocols for Assessing Peptide-Protein Interactions

To empirically evaluate the impact of modifications like this compound, a suite of biophysical techniques is essential. Below are detailed protocols for three cornerstone methods.

Experimental Workflow Overview

cluster_0 Peptide Synthesis & Purification cluster_1 Biophysical Characterization SPPS Solid-Phase Peptide Synthesis HPLC HPLC Purification SPPS->HPLC MS Mass Spectrometry HPLC->MS SPR Surface Plasmon Resonance (Kinetics) MS->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) MS->ITC NMR NMR Spectroscopy (Structure) MS->NMR

Caption: General experimental workflow for assessing modified peptides.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., peptide) to a ligand (e.g., protein) immobilized on a sensor chip.[16] It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Objective: To determine the binding kinetics of a modified peptide to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified target protein (ligand)

  • Purified modified peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate excess reactive groups with ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a dilution series of the modified peptide in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each peptide concentration over the immobilized protein surface and a reference flow cell for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Objective: To determine the thermodynamic parameters of a modified peptide binding to its target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • Purified modified peptide

  • Dialysis buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both solutions.

    • Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

  • Titration:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL) of the peptide into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information of peptides in solution, allowing for the direct assessment of secondary structure formation (e.g., helicity) upon modification.[19][20]

Objective: To confirm the secondary structure of a modified peptide in solution.

Materials:

  • High-field NMR spectrometer

  • Purified, isotopically labeled (15N, 13C, if necessary) or unlabeled peptide

  • NMR buffer (e.g., 90% H2O/10% D2O in phosphate buffer)

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in the NMR buffer to a final concentration of ~1 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), which is crucial for determining secondary structure. For α-helices, characteristic short-range NOEs are observed (e.g., dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)).

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

    • Structural Restraints: Identify and quantify NOE cross-peaks to generate distance restraints.

    • Structure Calculation: Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

    • Chemical Shift Index (CSI): Analyze the deviation of CαH chemical shifts from random coil values to identify helical regions.

Conclusion

The modulation of peptide-protein interactions is a cornerstone of modern drug discovery. This compound, through its ability to potently induce helical conformations, offers a straightforward and effective means to enhance the therapeutic potential of peptides. However, as our comparative analysis shows, it is not a universal solution. The choice of a stabilization strategy—be it the incorporation of Aib, peptide stapling, cyclization, or the use of other non-natural amino acids—must be guided by a deep understanding of the specific PPI target and the structural requirements for optimal binding. The experimental protocols outlined in this guide provide a robust framework for empirically validating these design choices, ensuring a data-driven approach to the development of next-generation peptide therapeutics.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]
  • Kubyshkin, V., & Gurevich, I. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
  • Steer, D. L., et al. (2002). β-Amino acids: versatile peptidomimetics.
  • Kim, Y. W., & Kutchukian, P. S. (2013). A new i, i + 3 peptide stapling system for α-helix stabilization. Chemical biology & drug design, 82(6), 635–642. [Link]
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Ingenta Connect. [Link]
  • Wikipedia. (2023). Stapled peptide. Wikipedia. [Link]
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current topics in medicinal chemistry, 2(3), 325–341. [Link]
  • Zhang, Z., et al. (2023). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. JACS Au. [Link]
  • Lelais, G., & Seebach, D. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research. [Link]
  • Kubyshkin, V., & Gurevich, I. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
  • protocols.io. (2021). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
  • Li, P., & Roller, P. P. (2015). Cyclization Strategies in Peptide Derived Drug Design.
  • Hu, H. G., et al. (2020). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Bioorganic & Medicinal Chemistry. [Link]
  • Goodwin, D., et al. (2015).
  • Seebach, D., et al. (2009). Beta-peptidic peptidomimetics. Accounts of chemical research, 42(11), 1693–1703. [Link]
  • Prentis, P., & Arora, P. S. (2008). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current opinion in chemical biology, 12(3), 309–316. [Link]
  • SciSpace. (n.d.).
  • Pelay-Gimeno, M., et al. (2015). Peptides and peptidomimetics as regulators of protein-protein interactions. Current opinion in chemical biology, 28, 98–106. [Link]
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
  • Wang, J. X., et al. (2019). Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein. Analyst, 144(20), 6036–6043. [Link]
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]
  • Giebel, C., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry. [Link]
  • Santini, S., et al. (2013). Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network. Sensors (Basel, Switzerland), 13(10), 13637–13658. [Link]
  • Suryaprakash, N. (2010). NMR of peptides.
  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
  • Tantry, S. J., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 26(11), 3148. [Link]
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
  • University of Leicester. (n.d.). Surface plasmon resonance. University of Leicester. [Link]
  • Stegmann, M., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
  • Lal, N., & Webber, M. J. (2018). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. [Link]
  • Williamson, M. P. (1995). Peptide Structure Determination by NMR.
  • Chen, Y. T., et al. (2019). Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction. Biochimica et biophysica acta. General subjects, 1863(4), 718–726. [Link]
  • da Costa, J. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10077. [Link]
  • Mondal, J., & Berne, B. J. (2020). Microscopic Insights into the Solvation of Stapled Peptides-A Case Study of p53-MDM2. The journal of physical chemistry. B, 124(30), 6549–6560. [Link]
  • S. S. P. N. V. P. K. M. (2012). Stapled peptides in the p53 pathway: Computer simulations reveal novel interactions of the staples with the target protein. Semantic Scholar. [Link]
  • De, S., et al. (2015). Effect of introducing aib in a designed helical inhibitor of hdm2-p53 interaction: A molecular dynamics study. Biopolymers, 104(6), 734–744. [Link]
  • Baek, S., et al. (2012). Structure of the Stapled p53 Peptide Bound to Mdm2. Journal of the American Chemical Society, 134(2), 1033–1041. [Link]
  • Lee, C. W., et al. (2014). Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition. ACS medicinal chemistry letters, 5(8), 933–938. [Link]
  • Huang, C. Y., et al. (2002). Residual Native Structure in a Thermally Denatured β-Hairpin. The Journal of Physical Chemistry B. [Link]
  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]
  • Robustelli, P., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
  • Ucisik, M. N., et al. (2013). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PloS one, 8(10), e78334. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 2-Amino-2-Methylpropanoate-Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. Peptide modifications are a cornerstone of this pursuit, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. Among the various modifications, the incorporation of α,α-disubstituted amino acids, like methyl 2-amino-2-methylpropanoate (a derivative of α-aminoisobutyric acid or Aib), has emerged as a powerful strategy. This guide provides an in-depth, technical comparison of peptides modified with this unique amino acid, supported by experimental data and protocols, to empower you in your research and development.

The Rationale for this compound Modification

The introduction of a this compound residue into a peptide backbone is not a trivial alteration. The gem-dimethyl group on the α-carbon imposes significant conformational constraints. This steric hindrance favors the adoption of helical secondary structures, such as the 310-helix, which is more compact than the classic α-helix.[1] This structural rigidification is the primary driver behind the enhanced properties of the modified peptide.

One of the most significant advantages conferred by this modification is the increased resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, typically require a specific backbone conformation to bind and cleave their substrates. The altered helical structure and the steric bulk of the gem-dimethyl group can effectively obstruct protease binding, leading to a longer biological half-life.

Experimental Design for Validation: A Comparative Approach

A robust validation of the biological activity of a this compound-modified peptide necessitates a multi-faceted, comparative experimental design. The core principle is to benchmark the performance of the modified peptide against its unmodified parent peptide and, where applicable, a current standard-of-care therapeutic.

Caption: A streamlined workflow for the comparative validation of modified peptides.

In Vitro Cytotoxicity Assessment: A Step-by-Step Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, conversely, the cytotoxic effects of a compound. Here, we outline a detailed protocol for comparing the cytotoxicity of a modified peptide against its unmodified counterpart and a control.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][3]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Unmodified peptide, this compound-modified peptide, and a standard chemotherapeutic drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Peptide Treatment: Prepare serial dilutions of the unmodified peptide, the modified peptide, and the standard drug in the cell culture medium. The concentration range should be chosen based on preliminary studies or literature, for example, from 1 µg/mL to 1000 µg/mL.[3][4]

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared peptide and drug solutions to the respective wells. Include wells with untreated cells as a negative control. Incubate the plate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited) for each compound.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from an in vitro cytotoxicity assay and a proteolytic stability assay, comparing an unmodified peptide with its this compound-modified version.

CompoundTarget Cell LineIC50 (µM)Proteolytic Half-life (in human serum)
Unmodified PeptideMCF-715.825 minutes
Modified Peptide MCF-7 8.2 > 6 hours
Doxorubicin (Control)MCF-71.2N/A

This data clearly illustrates the potential benefits of the modification: a nearly two-fold increase in cytotoxic potency (lower IC50 value) and a dramatic enhancement in stability.

Impact on Cell Permeability and Proteolytic Stability

The enhanced biological activity of this compound-modified peptides can often be attributed to improvements in two key pharmacokinetic properties: cell permeability and proteolytic stability.

Enhanced Cell Permeability: While the introduction of the gem-dimethyl group can increase lipophilicity to some extent, the primary driver for improved cell permeability is often the stabilization of a helical conformation.[5] This defined secondary structure can facilitate interactions with the cell membrane, and in some cases, promote cellular uptake.[6] It's important to note that excessive rigidity can also be detrimental, and thus, the position and number of modifications must be carefully optimized.

Superior Proteolytic Stability: As previously mentioned, the conformational constraints imposed by the this compound residue are key to its protective effect against proteases.

Caption: Mechanism of enhanced proteolytic stability in modified peptides.

Conclusion

The incorporation of this compound into peptide sequences represents a validated and highly effective strategy for enhancing their therapeutic potential. Through the induction of a stable helical conformation, this modification can lead to significant improvements in biological activity, proteolytic stability, and cell permeability. The experimental framework and protocols provided in this guide offer a robust starting point for researchers to objectively evaluate and compare the performance of their modified peptide candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). In vitro cytotoxicity of the synthetic peptides against five human...
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (n.d.).
  • ResearchGate. (n.d.). a) Cytotoxicity of tested peptides at two different concentrations...
  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014). PubMed.
  • Trends in peptide drug discovery. (n.d.).
  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - ResearchGate. (n.d.).
  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - NIH. (n.d.).
  • Brieflands. (n.d.). In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein.
  • Bentham Science. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC - PubMed Central. (n.d.).
  • Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - MDPI. (2024).
  • Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - SciSpace. (n.d.).
  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC. (2016).
  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (n.d.).
  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC. (2024).

Sources

Comparative Guide to the Structural Analysis of Peptides with Methyl 2-amino-2-methylpropanoate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Power of a Unique Amino Acid

In the landscape of peptide design and drug development, the quest for conformational stability is paramount. Peptides, with their inherent flexibility, often present challenges in achieving specific, bioactive structures. The incorporation of non-proteinogenic amino acids is a key strategy to overcome this, and among the most powerful is Methyl 2-amino-2-methylpropanoate (MeAib), the methyl ester of α-aminoisobutyric acid (Aib).

MeAib is an α,α-disubstituted amino acid, meaning the α-carbon, typically holding a single hydrogen, is instead bonded to two methyl groups.[1][2][3] This seemingly simple modification has profound stereochemical consequences. The gem-dimethyl group introduces significant steric hindrance that severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) torsion angles.[4] This constraint effectively forces the peptide backbone into well-defined helical conformations, predominantly the α-helix or the 3(10)-helix.[4][5][6][7][8] This ability to pre-organize a peptide into a stable secondary structure makes MeAib an invaluable tool for designing peptidomimetics, stabilizing bioactive conformations, and enhancing metabolic stability by providing resistance against proteolytic degradation.[4]

This guide provides an in-depth exploration of X-ray crystallography as the gold-standard technique for elucidating the high-resolution atomic structure of MeAib-containing peptides. We will detail the experimental workflow from synthesis to structure refinement, explain the causality behind methodological choices, and objectively compare crystallography with alternative analytical techniques, providing a comprehensive framework for researchers in the field.

The Structural Impact of MeAib: A Tale of Two Helices

The primary utility of incorporating MeAib lies in its remarkable capacity to induce and stabilize helical structures.[4] Unlike standard amino acids which can populate a wide area of the Ramachandran plot, the sterically demanding nature of MeAib confines its φ and ψ angles to the helical regions. This leads to a competition between two primary helical forms:

  • α-Helix: A right-handed helix characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'.

  • 3(10)-Helix: A tighter, right-handed helix with a hydrogen bond between residue 'i' and 'i+3'.[8][9]

The preference for one helix over the other is governed by a subtle balance of forces, including the peptide's length, the surrounding amino acid sequence, and the electrostatic interactions during crystal lattice packing.[5][8][10] While the α-helix is often considered inherently more stable for longer peptides, the 3(10)-helix can be favored in shorter sequences and is frequently observed in MeAib-rich peptides.[5][8][11]

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 MeAib (α,α-disubstituted) Ala Wide Conformational Freedom (Broad Ramachandran Space) BetaSheet β-Sheet Ala->BetaSheet AlphaHelix α-Helix Ala->AlphaHelix RandomCoil Random Coil Ala->RandomCoil MeAib Restricted Conformation (Helical Ramachandran Space) AlphaHelix_MeAib α-Helix MeAib->AlphaHelix_MeAib Steric Hindrance Helix310_MeAib 3(10)-Helix MeAib->Helix310_MeAib Steric Hindrance

Figure 1: Conformational constraints of MeAib versus a standard amino acid.

A Methodological Guide to X-ray Crystallography of MeAib-Peptides

X-ray crystallography provides unparalleled, atomic-resolution insight into the three-dimensional structure of molecules. The inherent propensity of MeAib-peptides to adopt stable, ordered conformations can make them more amenable to crystallization than their more flexible counterparts.

G A Peptide Synthesis (SPPS) B High-Purity Purification (>98% via HPLC) A->B Critical Purity C Crystallization Screening (Vapor Diffusion) B->C Saturated Solution D Crystal Harvesting & Cryo-Protection C->D Crystal Growth E X-ray Diffraction Data Collection D->E Synchrotron/X-ray Source F Structure Solution (Phase Determination) E->F Diffraction Pattern G Model Building & Refinement F->G Electron Density Map H Structure Validation & Deposition (PDB) G->H Final Atomic Model

Sources

A Comparative Guide to the Pharmacokinetic Properties of Peptides and Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two distinct therapeutic modalities: peptides and the small molecule, Methyl 2-amino-2-methylpropanoate. Understanding the fundamental differences in how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is critical for their successful development as therapeutic agents. This document will delve into the underlying principles governing their pharmacokinetic behavior, supported by established experimental methodologies.

Introduction: A Tale of Two Molecules

The landscape of drug discovery is diverse, ranging from large biologics to small synthetic molecules. Peptides, short chains of amino acids, represent a class of therapeutics with high target specificity and potency[1]. However, their journey through the body is often fraught with challenges, including poor stability and limited oral bioavailability[2][3]. In contrast, small molecules like this compound, an ester derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (AIB), are generally expected to exhibit more favorable oral absorption and distribution characteristics[1][4]. This guide will dissect these differences, providing a framework for the rational design and development of both peptides and small molecule drugs.

The Inherent Pharmacokinetic Dichotomy: Peptides vs. Small Molecules

The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties. Peptides, with their larger size, hydrophilic nature, and susceptibility to enzymatic degradation, exhibit a starkly different ADME profile compared to small, often more lipophilic, molecules.

Table 1: General Pharmacokinetic Comparison
Pharmacokinetic ParameterPeptidesThis compound (Inferred)
Absorption (Oral) Generally very low (<1-2%) due to enzymatic degradation and poor permeability[3].Expected to be higher, but likely subject to rapid first-pass metabolism (hydrolysis).
Distribution Primarily restricted to the extracellular space; low volume of distribution.Wider distribution into tissues expected.
Metabolism Rapidly degraded by proteases and peptidases in the blood, GI tract, and tissues[2].Primarily undergoes hydrolysis by esterases to α-aminoisobutyric acid and methanol.
Excretion Primarily renal clearance of intact peptide and its metabolites[2].The primary metabolite, α-aminoisobutyric acid, is largely excreted unchanged in the urine[5].
Half-life Typically very short (minutes to a few hours)[2].The parent ester is expected to have a very short half-life due to rapid hydrolysis. The metabolite (AIB) will have a longer half-life.

Delving into the ADME Profile: A Head-to-Head Comparison

Absorption: The Oral Bioavailability Hurdle

For a drug to be orally active, it must survive the harsh environment of the gastrointestinal (GI) tract and permeate the intestinal epithelium.

  • Peptides: The oral bioavailability of most peptides is severely limited. They are susceptible to degradation by gastric acid and a plethora of proteolytic enzymes in the stomach and small intestine[3]. Furthermore, their large size and hydrophilic nature hinder their ability to passively diffuse across the lipid-rich intestinal cell membranes. While some very small peptides may be taken up by specific transporters, this is not a general mechanism for larger therapeutic peptides[1].

  • This compound: As a small molecule amino acid ester, this compound is anticipated to have better initial absorption characteristics than peptides. However, it is highly probable that it acts as a prodrug, being rapidly hydrolyzed by esterases present in the gut lumen, intestinal wall, and liver into its parent amino acid, α-aminoisobutyric acid (AIB), and methanol[6][7][8]. Therefore, the systemic circulation would predominantly contain AIB. The oral bioavailability of the intact ester is likely to be very low due to this extensive first-pass metabolism.

Distribution: Reaching the Target

Once in the systemic circulation, a drug's ability to distribute to its target tissues is crucial for its efficacy.

  • Peptides: Due to their size and hydrophilicity, peptides generally have a limited volume of distribution, primarily confining them to the bloodstream and extracellular fluid. Penetration into cells and across the blood-brain barrier is typically poor unless specific transport mechanisms are involved.

  • This compound/AIB: Small molecules like AIB are expected to have a wider distribution throughout the body. AIB is known to be taken up by amino acid transporters, which can facilitate its entry into various tissues[5].

Metabolism: The Body's Chemical Defense

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion.

  • Peptides: The primary metabolic fate of peptides is enzymatic degradation by proteases and peptidases, which are ubiquitous in the body, including the blood, liver, kidneys, and GI tract[2]. This rapid breakdown is a major contributor to their short half-life.

  • This compound: The principal metabolic pathway for this compound is expected to be hydrolysis of the ester bond by various esterases, yielding AIB and methanol[6][7][8]. AIB itself is known to be metabolically stable and is largely excreted without further modification[5].

Excretion: Clearing the System

The final step in a drug's journey is its elimination from the body.

  • Peptides: Both the intact peptide (if it escapes metabolism) and its resulting amino acid fragments are primarily cleared from the body by the kidneys through glomerular filtration[2].

  • This compound/AIB: The primary metabolite, AIB, is predominantly excreted unchanged in the urine[5].

Experimental Workflows for Pharmacokinetic Characterization

To experimentally determine and compare the pharmacokinetic properties of peptides and small molecules, a series of in vitro and in vivo assays are employed.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting the intestinal permeability of drug candidates.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Study: The test compound (peptide or this compound) is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

  • Quantification: Samples from the donor and receiver compartments are collected at various time points and the concentration of the test compound is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis and Data Interpretation C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-25 days to form a polarized monolayer C1->C2 A1 Verify monolayer integrity (TEER, Lucifer Yellow) C2->A1 A2 Add test compound to donor chamber (Apical or Basolateral) A1->A2 A3 Incubate at 37°C A2->A3 A4 Collect samples from donor and receiver chambers at time points A3->A4 D1 Quantify compound concentration by LC-MS/MS A4->D1 D2 Calculate Apparent Permeability (Papp) D1->D2 D3 Determine Efflux Ratio (Papp B->A / Papp A->B) D2->D3

Caption: Caco-2 Permeability Assay Workflow.

In Vitro Metabolic Stability Assessment: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Pooled human liver microsomes are pre-incubated with the test compound in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis I1 Pre-incubate test compound with liver microsomes at 37°C I2 Initiate reaction with NADPH I1->I2 I3 Collect aliquots at multiple time points I2->I3 P1 Terminate reaction with cold acetonitrile + Internal Standard I3->P1 P2 Centrifuge to precipitate proteins P1->P2 P3 Collect supernatant P2->P3 A1 Quantify remaining parent compound by LC-MS/MS P3->A1 A2 Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) A1->A2

Caption: Liver Microsomal Stability Assay Workflow.

Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is spiked into plasma and added to one chamber. A protein-free buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

RED_Assay_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis S1 Spike test compound into plasma S2 Add plasma with compound to one chamber of RED device S1->S2 S3 Add protein-free buffer to the other chamber S2->S3 I1 Incubate at 37°C with shaking to reach equilibrium S3->I1 A1 Collect samples from both plasma and buffer chambers I1->A1 A2 Quantify drug concentration in each sample by LC-MS/MS A1->A2 A3 Calculate Fraction Unbound (fu) A2->A3

Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.

Strategies for Optimizing Pharmacokinetic Properties

Given their inherent liabilities, significant efforts are dedicated to improving the pharmacokinetic profiles of peptide therapeutics. For small molecules like this compound, the focus is often on optimizing metabolic stability and transporter interactions.

Enhancing Peptide Stability and Bioavailability
  • Chemical Modifications:

    • N- and C-terminal modification: Capping the ends of the peptide can block exopeptidase activity.

    • D-amino acid substitution: Replacing L-amino acids with their D-isomers at cleavage sites can confer resistance to proteases.

    • Cyclization: Creating a cyclic peptide structure can enhance stability and, in some cases, permeability.

    • PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic size, reducing renal clearance and shielding from proteases.

    • Lipidation: Conjugating a lipid moiety can promote binding to albumin, extending the half-life.

  • Formulation Strategies:

    • Encapsulation: Using nanoparticles or other delivery systems to protect the peptide from degradation in the GI tract.

    • Permeation enhancers: Co-administering agents that transiently open tight junctions in the intestinal epithelium.

Optimizing Small Molecule Pharmacokinetics
  • Prodrug Design: As is likely the case with this compound, ester prodrugs can be used to improve the solubility and permeability of a parent molecule, with the expectation of in vivo conversion to the active form[6][7][8].

  • Structural Modification: Altering the chemical structure to block sites of metabolism or to modulate interactions with transporters can fine-tune the ADME profile.

Conclusion: A Tailored Approach to Drug Development

The pharmacokinetic properties of peptides and small molecules like this compound are fundamentally different, necessitating distinct strategies for their development. Peptides, while offering high target specificity, face significant hurdles in terms of stability and oral bioavailability. In contrast, small molecules generally have more favorable absorption and distribution profiles, though they can be subject to extensive metabolism.

A thorough understanding of the ADME characteristics of a drug candidate, obtained through a combination of in vitro and in vivo studies, is paramount. This knowledge allows for the implementation of rational design strategies to optimize pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective therapeutic agent. The experimental workflows outlined in this guide provide a robust framework for generating the critical data needed to navigate the complexities of drug development for both peptide and small molecule modalities.

References

  • Ginjupalli, K., et al. (2008). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. International Journal of Pharmaceutics, 363(1-2), 123-132. [Link]
  • Ginjupalli, K., et al. (2008). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells. PubMed, 18638532. [Link]
  • Alves, M. F., et al. (2017). Amino Acids in the Development of Prodrugs. PMC, 5618037. [Link]
  • Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855-868. [Link]
  • Boiko, S. S., et al. (2019). Comparative Analysis of Experimental Pharmacokinetics of New Neurotropic Peptides. Neurochemical Journal, 13(1), 63-69. [Link]
  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
  • Yue, K. T., Mulford, D. J., & Russell, P. J. (1970). The metabolism of 2-amino-2-methylpropanol in young rats. Archives of Biochemistry and Biophysics, 136(1), 47-53. [Link]
  • Jain, S., et al. (2017). Pharmacokinetics of Protein and Peptide Conjugates. Journal of Pharmaceutical Sciences, 106(9), 2239-2249. [Link]
  • Beck, T. C. (2021). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona. [Link]
  • He, H., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 50(20), 4959-4966. [Link]
  • Cyprotex. Plasma Stability Assay. [Link]
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]
  • Diao, L., & Meibohm, B. (2013). Pharmacokinetic and pharmacokinetic-pharmacodynamic characteristics for select approved therapeutic peptides.
  • Sitarek, K. (2006). Tissue Distribution and Excretion of N-methyl-2-pyrrolidone in Male and Female Rats. International Journal of Occupational Medicine and Environmental Health, 19(3), 176-182. [Link]
  • Tiscione, E., et al. (2020). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: a liquid chromatography‐tandem mass spectrometry investigation. Drug Testing and Analysis, 12(1), 115-124. [Link]
  • Abound Chemical.
  • PubChem.
  • Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 106-114. [Link]
  • PubChem. Aminoisobutyric acid. [Link]
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]
  • Blume, H., et al. (1998). Bioavailability investigation of two different oral formulations of methylprednisolone. Arzneimittel-Forschung, 48(6), 664-668. [Link]
  • Human Metabolome Database. N-Methyl-a-aminoisobutyric acid. [Link]
  • Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8926-8944. [Link]
  • Nikolova, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4955. [Link]
  • Iwai, H. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Regulatory Toxicology and Pharmacology, 75, 1-12. [Link]
  • Mer-Tal, A., et al. (2023). Relative Oral Bioavailability and Food Effects of Two Sepiapterin Formulations in Healthy Participants. Clinical Pharmacology in Drug Development. [Link]
  • Kosoglou, T., et al. (2014). An evaluation of the systemic bioavailability of mometasone furoate (MF) after oral inhalation from a MF/formoterol fumarate metered-dose inhaler versus an MF dry-powder inhaler in healthy subjects. Clinical Pharmacology in Drug Development, 3(6), 447-454. [Link]
  • Martínez, Y., & Pérez, M. (2023). Amino Acid Metabolism and Disease. International Journal of Molecular Sciences, 24(15), 12111. [Link]
  • PubChem. 2-amino-2-methyl(211C)propanoic acid. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 2-amino-2-methylpropanoate in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of peptide therapeutics is paramount. This involves the rigorous identification and quantification of any process-related impurities that may arise during synthesis. One such potential impurity is Methyl 2-amino-2-methylpropanoate, a small, non-proteinogenic amino acid derivative. Its presence, even in trace amounts, could impact the final product's efficacy and safety profile. Therefore, robust and validated analytical methods for its quantification are critical.

This guide provides an in-depth comparison of two widely accepted analytical techniques for the quantification of this compound in a peptide matrix: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . We will delve into the principles of each method, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide supporting experimental data to guide your selection of the most suitable method for your needs.[1][2][3][4][5]

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5] For quantifying impurities in peptide drugs, a validated method provides confidence in the reported results, ensuring product quality and regulatory compliance.[6][7] The validation process assesses various parameters, including specificity, linearity, range, accuracy, precision, and robustness.[1][8]

Method 1: RP-HPLC-UV with Pre-column Derivatization

Principle:

This compound lacks a significant UV chromophore, making its direct detection by HPLC-UV challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the molecule. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the primary amine group of the analyte. The resulting derivatized product can then be readily separated and quantified using RP-HPLC with UV detection.[9]

Workflow:

Caption: Workflow for RP-HPLC-UV with pre-column derivatization.

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Accurately weigh the peptide sample and hydrolyze it to release any bound this compound. Acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) is a common method.

    • Neutralize the hydrolysate and dilute to a known volume with an appropriate buffer.

  • Derivatization:

    • To an aliquot of the sample solution, add a solution of Fmoc-Cl in a suitable organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed for a defined time at a specific temperature.

    • Quench the reaction by adding an amino-containing reagent (e.g., glycine).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the derivatized analyte from other components.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

Validation Data Summary: RP-HPLC-UV
Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak is well-resolved from other components.Peak purity index > 0.999
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.3%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 1.2% Intermediate: 2.5%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Robustness No significant impact on results with small variations in method parameters.Passed

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle:

LC-MS/MS offers high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization.[10][11] The method utilizes a mass spectrometer to selectively detect the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern. This makes it a powerful tool for analyzing complex matrices like peptide hydrolysates.[12][13]

Workflow:

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Follow the same hydrolysis and neutralization procedure as for the HPLC-UV method.

    • Dilute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient for optimal separation.

    • Flow Rate: 0.3 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte.

Validation Data Summary: LC-MS/MS
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of the analyte.Confirmed by monitoring multiple MRM transitions.
Linearity (r²) ≥ 0.9950.999
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%99.1 - 101.5%
Precision (%RSD) Repeatability: ≤ 15% Intermediate: ≤ 20%Repeatability: 5.8% Intermediate: 8.2%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Robustness No significant impact on results with small variations in method parameters.Passed

Comparison of Methods

FeatureRP-HPLC-UV with DerivatizationLC-MS/MS
Sensitivity Moderate (µg/mL range)High (ng/mL range)
Selectivity Good, but potential for interferences from other derivatized compounds.Excellent, based on mass and fragmentation pattern.
Throughput Lower, due to the additional derivatization step.Higher, with direct injection.
Cost Lower initial instrument cost.Higher initial instrument cost.
Complexity More complex sample preparation.Simpler sample preparation, but more complex instrumentation and data analysis.

Conclusion and Recommendations

Both RP-HPLC-UV with pre-column derivatization and LC-MS/MS are suitable and validatable methods for the quantification of this compound in peptides. The choice between the two will depend on the specific requirements of the analysis.

  • RP-HPLC-UV with derivatization is a cost-effective and reliable method suitable for routine quality control where high sensitivity is not a primary concern. Its robustness and widespread availability make it a practical choice for many laboratories.

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are required, particularly for trace-level impurity analysis or in complex sample matrices.[14] Its ability to provide unambiguous identification and quantification makes it the gold standard for regulatory submissions and in-depth product characterization.[13]

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and the intended purpose of the analysis, ensuring that the chosen method is fit for its purpose and meets all regulatory expectations.[6][7]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Karaman, M., & et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
  • ResolveMass Laboratories Inc. (2025).
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
  • Swartz, M. (2009). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. [Link]
  • Separation Science. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. [Link]
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
  • Regulations.gov. (2013).
  • Agilent Technologies. (2024). Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. [Link]
  • Medicilon. (2023).
  • BioPharmaSpec. (2025).
  • ResearchGate. (2025).
  • ACS Publications. (2022). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. [Link]
  • Polypeptide. (2016).
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
  • National Institutes of Health. (2014). Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. [Link]
  • ResearchGate. (2018).
  • Scilit. (n.d.).
  • piCHEM. (n.d.).
  • Springer. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. [Link]
  • In-Silico Science. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
  • Analytical Chemistry. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. [Link]

Sources

A Comparative Guide to the Conformational Effects of L- vs. D-Methyl 2-amino-2-methylpropanoate Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Peptide Conformation

The substitution of a proteinogenic amino acid with a non-natural analogue is a powerful strategy in medicinal chemistry to enhance peptide stability, modulate biological activity, and control conformation. Among these, α,α-disubstituted amino acids are of particular interest due to their profound impact on the peptide backbone. The presence of two substituents on the α-carbon sterically restricts the available conformational space, often forcing the peptide into well-defined secondary structures.

Methyl 2-amino-2-methylpropanoate is the methyl ester of α-methylalanine, a chiral α,α-disubstituted amino acid. The introduction of a methyl group in place of the α-hydrogen atom significantly influences the peptide's structural preferences. Furthermore, the stereochemistry at this α-carbon—whether it is in the L- or D-configuration—plays a critical role in dictating the helical screw sense of the resulting peptide. This guide will objectively compare and contrast the conformational effects of incorporating these two enantiomers, providing a framework for their rational use in peptide design.

Synthesis and Incorporation of L- and D-Methyl 2-amino-2-methylpropanoate

The synthesis of enantiomerically pure L- and D-Methyl 2-amino-2-methylpropanoate can be achieved through various established methods in organic chemistry. A common approach involves the esterification of the corresponding α-methylalanine enantiomers. These, in turn, can be synthesized using methods like the Strecker synthesis followed by chiral resolution, or through asymmetric synthesis routes.

Once the protected amino acid derivatives are obtained, they can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. However, the steric hindrance of α,α-disubstituted amino acids necessitates optimized coupling conditions to ensure efficient peptide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids
  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling step.[1]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.[1]

  • Coupling of the Hindered Amino Acid:

    • Dissolve 3-4 equivalents of the Fmoc-protected L- or D-Methyl 2-amino-2-methylpropanoate in DMF.

    • Add a coupling agent. For sterically hindered amino acids, more potent activators like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over standard reagents like HBTU.[2]

    • Add 6-8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[1]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Conformational Analysis

The incorporation of both L- and D-Methyl 2-amino-2-methylpropanoate strongly induces helical conformations in peptides, primarily the 3₁₀-helix, due to the steric constraints imposed by the α,α-disubstitution.[3][4] The key difference lies in the direction of the helical twist, or the "screw sense."

Helical Screw Sense: The Defining Difference
  • L-Methyl 2-amino-2-methylpropanoate: As with other L-amino acids, the incorporation of the L-enantiomer of α-methylalanine promotes the formation of a right-handed (P- or M-type) helix.[5] This is the most common helical conformation found in naturally occurring proteins.

  • D-Methyl 2-amino-2-methylpropanoate: Conversely, the D-enantiomer favors the formation of a left-handed (M- or P-type) helix.[4] When incorporated into a sequence of L-amino acids that would otherwise form a right-handed helix, a single D-amino acid can act as a "helix breaker" or induce a turn, significantly altering the overall peptide architecture.

This control over helical screw sense is a powerful tool in peptide design, allowing for the creation of specific three-dimensional structures.

graph TD; A[Peptide Backbone] --> B{L-Isomer Incorporation}; A --> C{D-Isomer Incorporation}; B --> D[Right-Handed Helix]; C --> E[Left-Handed Helix];

Stereochemistry directs helical screw sense.

Evidence from Circular Dichroism (CD) Spectroscopy

Circular dichroism is a sensitive technique for analyzing the secondary structure of peptides in solution. Helical structures give rise to characteristic CD spectra.

  • Peptides with L-α-methylalanine: These peptides are expected to exhibit a CD spectrum characteristic of a right-handed helix, with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. The intensity of these bands correlates with the helical content.[6]

  • Peptides with D-α-methylalanine: A peptide composed entirely of D-amino acids will show an inverted CD spectrum compared to its L-enantiomer, indicating a left-handed helix. In a mixed L/D peptide, the introduction of a D-residue can lead to a decrease in the intensity of the helical signals or a shift in the bands, reflecting a disruption of the right-handed helical structure.

FeatureL-Isomer IncorporationD-Isomer Incorporation (in an L-peptide)
Dominant Helix Type Right-handed 3₁₀-helixLeft-handed 3₁₀-helix or turn/disruption
Expected CD Spectrum Negative bands at ~222 nm and ~208 nmAttenuated or altered helical signal
Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide conformation. Nuclear Overhauser Effect (NOE) data is particularly powerful for determining secondary structure.

  • Helical NOEs: In a helical conformation, specific short-range NOEs are observed. For a 3₁₀-helix, these include dαN(i, i+2) and dαN(i, i+3) connectivities. The presence of these NOEs in peptides containing either L- or D-α-methylalanine confirms their helical nature.

  • Chemical Shifts: The chemical shifts of the amide protons (NH) and α-protons (Hα) are also sensitive to the local conformation. In a stable helix, amide protons are often involved in hydrogen bonds, leading to downfield shifts and slower solvent exchange rates.

While standard NMR cannot distinguish between enantiomers, the introduction of a D-amino acid into an L-peptide sequence creates a diastereomer, which will have a unique NMR spectrum. The chemical shifts and NOE patterns of the residues flanking the D-amino acid will be perturbed compared to the all-L peptide, providing precise information on the local conformational changes.

Experimental Protocol: NMR Analysis of Peptide Conformation
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., methanol-d₄ or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton proximities.

  • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

  • Structural Analysis: Analyze the NOESY spectrum for sequential (i to i+1) and medium-range (i to i+2, i+3, etc.) NOEs. The pattern of these NOEs is indicative of the secondary structure. For example, a series of dNN(i, i+1) and dαN(i, i+1) NOEs are characteristic of helical structures.

  • Comparison: Compare the NOE patterns and chemical shifts of the L- and D-containing diastereomeric peptides to identify specific conformational differences.

graph LR; subgraph "NMR Workflow" A[Peptide Synthesis & Purification] --> B[Sample Preparation]; B --> C[2D NMR Data Acquisition (TOCSY, NOESY)]; C --> D[Resonance Assignment]; D --> E[NOE-based Structural Analysis]; E --> F[Conformational Comparison (L- vs D-Peptide)]; end

NMR workflow for conformational analysis.

Definitive Structures from X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution picture of peptide conformation in the solid state. Crystal structures of peptides containing α,α-disubstituted amino acids have consistently shown their strong preference for helical conformations.[6] A comparative crystallographic study of diastereomeric peptides containing L- and D-α-methylalanine would unambiguously show the right-handed versus left-handed helical screw sense, respectively, and provide precise bond angles and torsion angles for a detailed structural comparison.

Conclusion and Applications

The incorporation of this compound into peptides is a potent method for inducing helical secondary structures. The choice between the L- and D-enantiomers offers a precise and predictable means of controlling the helical screw sense.

  • L-Isomer: Use to induce or stabilize right-handed helices, mimicking natural α-helical motifs. This can be valuable for designing peptide-based inhibitors of protein-protein interactions where an α-helix is involved in the binding interface.

  • D-Isomer: Use to induce left-handed helices, which are resistant to proteolysis, or to introduce turns and disrupt right-handed helical structures at specific points in a peptide sequence. This can be a useful strategy for creating more stable therapeutic peptides or for designing complex, non-natural peptide architectures.

By understanding the distinct conformational effects of these enantiomers, researchers can leverage them as powerful tools in the rational design of peptides with tailored structures and functions for applications in drug discovery and materials science.

References

  • Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • BenchChem. (2025).
  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358.
  • Giménez, D., et al. (2015). Origin of Helical Screw Sense Selectivity Induced by Chiral Constrained Cα-Tetrasubstituted α-Amino Acids in Aib-based Peptides. The Journal of Physical Chemistry B, 119(44), 14003-14013.
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 16-26.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58.
  • Li, L., et al. (2010). Controlling the helical screw sense of peptides with C-terminal L-valine. Journal of Peptide Science, 16(3), 153-8.
  • Oba, M., et al. (2007). Chiral Centers in the Side Chains of α-Amino Acids Control the Helical Screw Sense of Peptides. Organic Letters, 9(16), 3033-3036.
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor.
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar.
  • Toniolo, C., & Benedetti, E. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72.

Sources

comparative evaluation of different coupling methods for Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the incorporation of sterically hindered amino acids like Methyl 2-amino-2-methylpropanoate—the methyl ester of α-aminoisobutyric acid (Aib)—is a double-edged sword. On one hand, Aib is invaluable for inducing helical conformations, enhancing metabolic stability, and improving the pharmacokinetic profiles of peptides.[1][2] On the other, its gem-dimethyl group at the α-carbon presents a formidable steric barrier that can bring standard peptide coupling protocols to a grinding halt, leading to frustratingly low yields and incomplete reactions.[1][3]

This guide provides an in-depth, objective comparison of different coupling methodologies for this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to help you navigate this challenging synthetic step with confidence and efficiency.

The Steric Challenge of Aib

The core problem in coupling this compound, or any Aib derivative, is the steric hindrance imposed by the two methyl groups on the α-carbon. This bulkiness physically obstructs the approach of both the activated carboxylic acid and the incoming amine nucleophile, dramatically slowing down the rate of peptide bond formation.[4] Consequently, standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) alone, are often inefficient and result in poor yields.[4]

To overcome this hurdle, more potent activation strategies are required. This guide will focus on a comparative evaluation of three classes of highly effective, commonly employed coupling reagents:

  • Aminium/Uronium Salts: HATU, a reagent renowned for its high reactivity and efficacy in difficult couplings.[3][5]

  • Carbodiimides with Additives: The DIC/Oxyma system, a modern and safer alternative to traditional carbodiimide/benzotriazole combinations.[1][6]

  • Phosphonium Salts: PyBOP, a widely used reagent that offers a different activation pathway and avoids certain side reactions associated with aminium salts.[7][8]

Performance Comparison: HATU vs. DIC/Oxyma vs. PyBOP

While a single study with a direct, side-by-side quantitative comparison for this compound is not available in the reviewed literature, a clear consensus on the relative efficacy of these reagents for sterically hindered couplings emerges from numerous studies.

Coupling MethodReagent ClassTypical Yield for Hindered CouplingsReaction SpeedKey AdvantagesPotential Drawbacks
HATU / DIPEA Aminium SaltVery High[3]Fast[3]Forms highly reactive OAt-ester; consistently superior for Aib and other hindered residues.[3][9]Higher cost; potential for guanidinylation of the amine if used in large excess.[9]
DIC / Oxyma CarbodiimideHigh[1][6]ModerateSafer (Oxyma is non-explosive compared to HOBt/HOAt); effective for hindered junctions; urea byproduct of DIC is soluble.[6][7]Slower activation process compared to onium salts.[5]
PyBOP / DIPEA Phosphonium SaltHigh[7][8]Moderate to FastNon-carcinogenic byproducts (unlike original BOP); effective for Aib couplings; does not cause guanidinylation side reactions.[7][10]Can be less effective for N-methylated amino acids compared to HATU or PyBroP.[7]

Senior Application Scientist's Insights: For the most challenging couplings involving Aib, HATU is consistently the reagent of choice and the industry benchmark for achieving the highest yields in the shortest time.[3] Its ability to form a highly reactive OAt-active ester is key to overcoming the steric barrier.[3] The DIC/Oxyma system represents an excellent, cost-effective, and safer alternative that delivers high efficiency, particularly in solid-phase synthesis where solubility of byproducts is a concern.[6][7] PyBOP is a robust and reliable phosphonium salt that offers a dependable alternative, especially when avoiding the potential for guanidinylation is critical.[7]

Mechanistic Pathways

Understanding the mechanism of action is crucial for troubleshooting and optimization. The three methods proceed through different activated intermediates.

G cluster_0 General Coupling Workflow Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Activated Intermediate Activated Intermediate Carboxylic Acid (R-COOH)->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Peptide Bond (R-CO-NH-R') Peptide Bond (R-CO-NH-R') Activated Intermediate->Peptide Bond (R-CO-NH-R') Nucleophilic Attack Byproducts Byproducts Activated Intermediate->Byproducts Amine (H2N-R') Amine (H2N-R') Amine (H2N-R')->Peptide Bond (R-CO-NH-R')

Caption: Generalized workflow for peptide bond formation via an activated intermediate.

  • HATU (Aminium Salt): In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-ester intermediate. The amine then attacks this active ester to form the peptide bond, regenerating HOAt.[11]

  • DIC/Oxyma (Carbodiimide): The carboxylic acid adds to the diisopropylcarbodiimide (DIC) to form a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by Oxyma to form an Oxyma-ester, which is more stable and less prone to racemization. The amine component then attacks the Oxyma-ester to yield the desired amide.[1][6]

  • PyBOP (Phosphonium Salt): The carboxylate anion, formed by the action of a base, attacks the phosphonium center of PyBOP. This results in the formation of an acyloxyphosphonium cation, which is an activated species. This intermediate can then react with the amine to form the peptide bond.[12]

Experimental Protocols

The following are detailed, self-validating protocols for the solution-phase coupling of an N-terminally protected amino acid (N-Protect-AA-OH) with this compound (H-Aib-OMe). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] Purity of the final product should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest efficiency, especially when other methods have failed.[3]

Materials:

  • N-Protect-AA-OH (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Protect-AA-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.

  • Add this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol is a robust and safer alternative, avoiding the use of potentially explosive benzotriazole additives.[6]

Materials:

  • N-Protect-AA-OH (1.0 equiv)

  • This compound (1.1 equiv)

  • Oxyma (1.2 equiv)

  • DIC (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a round-bottom flask, add the N-Protect-AA-OH (1.0 equiv), Oxyma (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (~0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIC (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture to remove the diisopropylurea (DIU) byproduct if it precipitates. Dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: PyBOP-Mediated Coupling

This protocol utilizes a phosphonium salt activator, which is particularly useful for minimizing certain side reactions.[7]

Materials:

  • N-Protect-AA-OH (1.0 equiv)

  • This compound (1.1 equiv)

  • PyBOP (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Protect-AA-OH (1.0 equiv), PyBOP (1.1 equiv), and this compound (1.1 equiv) in anhydrous DMF (~0.2 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Selecting the Right Method: A Decision Framework

The choice of coupling reagent is not merely a matter of preference but a strategic decision based on the specific context of the synthesis.

G start Start: Coupling H-Aib-OMe q1 Is maximizing yield and speed the absolute top priority? start->q1 hatu Use HATU / DIPEA q1->hatu Yes q2 Are safety (avoiding explosive additives) and cost major concerns? q1->q2 No end Proceed to Synthesis & Analysis hatu->end dic_oxyma Use DIC / Oxyma q2->dic_oxyma Yes pybop Use PyBOP / DIPEA q2->pybop No (Consider as robust alternative) dic_oxyma->end pybop->end

Caption: Decision tree for selecting a coupling method for this compound.

Conclusion

The successful incorporation of this compound is a critical, yet achievable, step in the synthesis of advanced peptides. While its steric bulk demands more than standard protocols, modern coupling reagents offer powerful solutions. Experimental evidence strongly supports the use of HATU for maximizing both reaction speed and yield, establishing it as the gold standard for difficult couplings.[3] For projects where safety and cost-effectiveness are paramount, the DIC/Oxyma system provides a highly efficient and prudent alternative.[6] PyBOP remains a formidable and versatile phosphonium-based option that reliably facilitates these challenging reactions. By understanding the mechanisms, leveraging the detailed protocols provided, and making an informed choice based on project priorities, researchers can confidently overcome the Aib conundrum and unlock the potential of this unique amino acid in their therapeutic and scientific endeavors.

References

  • Comparative study of methods to couple hindered peptides. (n.d.). PubMed.
  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. (n.d.). ResearchGate.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate.
  • Subirats, X., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules.
  • OxymaPure in Peptide Synthesis. (n.d.). Organic Syntheses.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC.
  • Coupling method for peptide synthesis at elevated temperatures. (2016). Google Patents.
  • Sekizaki, H., et al. (2008). Trypsin-catalyzed synthesis of dipeptide containing alpha-aminoisobutyric acid using p- and m-(amidinomethyl)phenyl esters as acyl donor. Chemical & Pharmaceutical Bulletin.
  • Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron Letters.
  • Coupling Reagents. (n.d.). Aapptec.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (2017). Oriental Journal of Chemistry.
  • The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. (n.d.). ResearchGate.
  • Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry.
  • α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses.
  • Yield of crude product, purity, and peptide-specific yield for the synthesized peptides with each deprotection reagent. (n.d.). ResearchGate.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006). ResearchGate.
  • Design and synthesis of novel bioactive peptides and peptidomimetics. (n.d.). AIR Unimi.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025, August 27). LifeTein.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Immunogenicity of Peptides Containing Methyl 2-amino-2-methylpropanoate (MeAIB)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Peptide Therapeutics and the Quest for Reduced Immunogenicity

Peptide therapeutics occupy a unique and powerful space between small molecules and large biologics, offering high specificity and potency.[1][2] However, their clinical translation is often hampered by inherent limitations such as rapid enzymatic degradation and potential immunogenicity.[3] Unwanted immune responses can lead to the generation of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect, alter pharmacokinetics, or, in worst-case scenarios, trigger severe adverse events.[4][5]

To overcome these hurdles, medicinal chemists increasingly turn to the incorporation of unnatural amino acids (UAAs).[1][2][6][7][] These modifications can enhance proteolytic stability, constrain peptide conformation, and improve overall drug-like properties.[1][][9] Among the various classes of UAAs, α,α-disubstituted amino acids, such as Methyl 2-amino-2-methylpropanoate (MeAIB), are of particular interest. The gem-dimethyl group on the α-carbon of MeAIB sterically restricts the peptide backbone's conformational freedom, often promoting helical or defined turn structures.[10][11] This conformational rigidity is hypothesized to improve stability and receptor binding affinity. However, any modification to a peptide sequence, including the introduction of a UAA like MeAIB, can potentially create new T-cell epitopes and alter the immunogenic profile of the molecule.[12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the immunogenicity of MeAIB-containing peptides. We will compare this modification strategy against other common alternatives and provide detailed, field-proven experimental protocols to generate robust and reliable comparative data. Our approach is grounded in a multi-tiered system of analysis, from in silico prediction to sensitive in vitro cellular assays, ensuring a thorough immunogenicity risk assessment.[4][13][14]

The Structural Impact of MeAIB and Its Theoretical Effect on Immunogenicity

The incorporation of MeAIB, an achiral α,α-disubstituted amino acid, has profound consequences for peptide conformation.[10] Unlike natural L-amino acids, the restricted bond angles of MeAIB disfavor extended β-sheet structures and strongly promote the formation of 310- or α-helical secondary structures.[10][11] This structural constraint can be advantageous for mimicking helical epitopes or stabilizing a desired bioactive conformation.

From an immunological perspective, this conformational rigidity can have several opposing effects:

  • Potential for Reduced Immunogenicity: By locking the peptide into a specific conformation, MeAIB might prevent the peptide from adopting a structure that is favorable for binding to Major Histocompatibility Complex class II (MHC-II) molecules on antigen-presenting cells (APCs).[15] Since MHC-II binding is a prerequisite for CD4+ T-cell activation—the key driver of ADA responses—this could lead to reduced immunogenicity.[16]

  • Potential for Increased Immunogenicity: Conversely, the induced helical structure might inadvertently create a stable neo-epitope that binds with high affinity to certain MHC-II alleles. Furthermore, increased proteolytic stability means the peptide may persist longer in vivo, allowing for greater opportunity for uptake and presentation by APCs.

Given these competing possibilities, a direct and systematic experimental evaluation is not just recommended, but essential.

A Multi-Tiered Framework for Comparative Immunogenicity Assessment

To provide a meaningful assessment, the immunogenicity of a MeAIB-containing peptide should be benchmarked against relevant controls. The ideal comparators are:

  • The Unmodified Parent Peptide: The original, natural peptide sequence serves as the primary baseline.

  • Peptides with Alternative Modifications: Comparing MeAIB to other stability-enhancing modifications, such as the incorporation of a D-amino acid or N-methylation, can provide valuable context on the relative immunogenicity of different chemical strategies.[12][17]

Our assessment framework follows a logical progression from computational prediction to confirmatory cellular assays.

Caption: Multi-tiered workflow for assessing peptide immunogenicity.

Data Presentation: A Comparative Overview

All experimental data should be collated into clear, comparative tables. This allows for at-a-glance evaluation of the MeAIB-containing peptide against its unmodified and alternatively modified counterparts.

Table 1: Comparative In Silico and In Vitro MHC-II Binding

Peptide CandidateModificationPredicted MHC-II Binding Score (e.g., EpiMatrix Score)Experimental MHC-II Binding IC50 (nM) for DRB10101Experimental MHC-II Binding IC50 (nM) for DRB10401
Peptide-ParentNone2.501500>5000
Peptide-MeAIBMeAIB at Pos X0.75>5000>5000
Peptide-D-AlaD-Alanine at Pos Y1.203200>5000

Note: Lower EpiMatrix scores suggest lower binding potential. Higher IC50 values indicate weaker binding.

Table 2: Comparative In Vitro Cellular Immunogenicity

Peptide CandidateModificationT-Cell Proliferation (Avg. Stimulation Index across 50 donors)Key Cytokine Release (IFN-γ, pg/mL)Key Cytokine Release (IL-10, pg/mL)
Peptide-ParentNone3.525050
Peptide-MeAIBMeAIB at Pos X1.23045
Peptide-D-AlaD-Alanine at Pos Y2.112060

Note: A stimulation index >2 is often considered a positive response. IFN-γ is a pro-inflammatory (Th1) cytokine, while IL-10 is an anti-inflammatory/regulatory (Th2/Treg) cytokine.

Experimental Protocols

PART 1: In Silico T-Cell Epitope Prediction

Causality: In silico tools provide a cost-effective first pass to identify potential T-cell epitopes by predicting which peptide fragments are likely to bind to MHC-II molecules.[18][19][20] While these algorithms are primarily trained on natural amino acids, they can still offer valuable guidance.[16] It's crucial to acknowledge that predictions for UAAs may be less accurate, reinforcing the need for experimental validation.

Protocol:

  • Sequence Preparation: Obtain the full amino acid sequences for the MeAIB-peptide and all comparator peptides.

  • Tool Selection: Utilize a well-established immunoinformatics platform such as the Immune Epitope Database and Analysis Resource (IEDB) which hosts tools like NetMHCIIpan, or commercial platforms like EpiMatrix.[20]

  • Analysis Parameters:

    • Generate overlapping 9-mer frames from each full-length peptide sequence.

    • Predict binding against a panel of common HLA-DRB1 "supertype" alleles (e.g., DRB1*0101, *0301, *0401, *0701, *1101, *1501) to ensure broad population coverage.[16]

  • Data Interpretation:

    • Identify potential "hotspots" or regions of high predicted binding affinity.

    • Compare the overall predicted immunogenicity scores (e.g., EpiMatrix score) for the MeAIB-peptide versus its comparators. A lower score suggests a lower immunogenic potential.

PART 2: In Vitro MHC Class II Binding Assay

Causality: This assay provides direct, quantitative evidence of the physical interaction between a peptide and a specific MHC-II molecule.[21][22][23] It serves to validate or refute the in silico predictions. A competition-based format is highly robust, measuring the ability of your test peptide to displace a known, high-affinity fluorescently labeled probe peptide.[24][25]

Caption: Workflow of a competitive MHC-II binding assay.

Protocol:

  • Reagent Preparation:

    • Obtain purified, soluble recombinant human MHC-II alleles (e.g., from ProImmune or Creative BioMart).[21][23]

    • Synthesize the MeAIB-peptide and comparators at high purity (>95%).

    • Acquire a high-affinity, fluorescently labeled control peptide for each MHC allele being tested.

  • Assay Setup (96- or 384-well plate):

    • Prepare serial dilutions of each unlabeled test peptide (e.g., from 100 µM to 1 nM).

    • In each well, combine a fixed concentration of the soluble MHC-II molecule, a fixed concentration of the fluorescent probe peptide, and the varying concentrations of the test peptide.

    • Include controls: no competitor (maximum signal) and no MHC (background).

  • Incubation: Incubate the plate at 37°C for 48-72 hours in a humidified incubator to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal against the log of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of test peptide required to inhibit 50% of the probe peptide's binding. A higher IC50 value signifies weaker binding affinity.

PART 3: In Vitro T-Cell Proliferation Assay

Causality: While MHC binding is necessary, it is not sufficient to cause an immune response. A T-cell assay directly measures the functional consequence of peptide presentation: the activation and proliferation of antigen-specific T-cells.[26][27][28] Using peripheral blood mononuclear cells (PBMCs) from a large cohort of healthy, HLA-typed donors provides a real-world simulation of the naïve human immune response.[29]

Protocol:

  • PBMC Isolation and Donor Selection:

    • Source PBMCs from a cohort of at least 50 healthy donors with diverse HLA-DR types to ensure broad population relevance.

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 106 cells/mL in PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.

    • Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% human AB serum). Wash cells three times.

  • Cell Culture and Stimulation:

    • Plate 2 x 105 CFSE-labeled PBMCs per well in a 96-well U-bottom plate.

    • Add the test peptides (MeAIB and comparators) at a range of concentrations (e.g., 5, 10, 20 µg/mL).

    • Include a negative control (vehicle) and a positive control (e.g., a pool of known immunogenic viral peptides like CEFT).[26]

    • Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently-labeled antibodies against CD3 (pan T-cell marker) and CD4 (helper T-cell marker). A viability dye (e.g., 7-AAD) should also be included.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single CD3+CD4+ T-cells.

    • Analyze the CFSE histogram. Proliferating cells will have diluted the dye, resulting in lower fluorescence intensity peaks.

    • Calculate the Stimulation Index (SI): (Percentage of proliferating cells in test condition) / (Percentage of proliferating cells in vehicle control). An SI ≥ 2.0 is typically considered a positive response.

PART 4: Cytokine Release Assay

Causality: This assay characterizes the type of T-cell response elicited by the peptide. The profile of secreted cytokines can distinguish between a pro-inflammatory response (Th1, characterized by IFN-γ), an allergic-type response (Th2, IL-4, IL-5), or a potentially tolerogenic/regulatory response (Treg, IL-10).[30][31][32][33] This information is critical for a comprehensive risk assessment.

Protocol:

  • Assay Setup: This assay is typically run in parallel with the T-cell proliferation assay.

  • Supernatant Collection: On day 3 or 4 of the T-cell proliferation culture, carefully collect 50-100 µL of the cell culture supernatant from each well. Store at -80°C until analysis.

  • Cytokine Quantification:

    • ELISA: A cost-effective method for measuring a single cytokine (e.g., IFN-γ).

    • ELISpot: A highly sensitive method to enumerate cytokine-secreting cells.

    • Multiplex Bead Array (e.g., Luminex): The preferred method, allowing for the simultaneous quantification of a wide panel of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5, IL-10, TNF-α) from a small sample volume.

  • Data Analysis:

    • Calculate the concentration of each cytokine in pg/mL or ng/mL.

    • Compare the cytokine profiles elicited by the MeAIB-peptide to the parent peptide and other comparators. A significant increase in IFN-γ suggests a potential immunogenicity risk. An increase in IL-10 without a corresponding IFN-γ increase might suggest a less problematic or even tolerogenic profile.

Conclusion and Path Forward

The incorporation of this compound represents a powerful strategy for enhancing the pharmaceutical properties of peptide drugs. However, its impact on immunogenicity cannot be assumed; it must be rigorously and empirically determined. By following the multi-tiered framework outlined in this guide—progressing from in silico screening to definitive in vitro cellular assays—drug developers can generate a robust, comparative dataset. This data will enable an objective assessment of the immunogenicity risk associated with MeAIB modification, allowing for the selection of lead candidates with the optimal balance of stability, activity, and safety. The self-validating nature of this workflow, where biochemical binding data is correlated with functional cellular responses, provides the trustworthiness required for critical decision-making in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA.gov. [Link]
  • Zhang, H., & Wang, M. (2022). In Silico Immunogenicity Assessment of Therapeutic Peptides. MDPI. [Link]
  • Cimen Bozkus, C., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols. [Link]
  • ProImmune. MHC Class II Binding Assays. ProImmune. [Link]
  • U.S. Food and Drug Administration. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA.gov. [Link]
  • ProMab Biotechnologies. Cytokine Release Assays. ProMab. [Link]
  • Barra, C., et al. (2022). In Silico Tools for Predicting Novel Epitopes.
  • Creative Biolabs. CreMap™ MHC-Peptide Binding Assay Service.
  • ProImmune.
  • Creative BioMart. MHC/Peptide Binding Assays.
  • De Groot, A. S., & Robe, B. Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc. [Link]
  • Verthelyi, D., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology. [Link]
  • Mattei, A. E., et al. (2024). In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies.
  • Mattei, A. E., et al. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Drug Discovery. [Link]
  • Jones, T. D., et al. (2014). A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
  • Koren, E., et al. (2020). T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020. Frontiers in Immunology. [Link]
  • Wu, B., et al. (2010).
  • Pang, E. (2020). Non-clinical Evaluation of Immunogenicity Risk of Generic Complex Peptide Products. YouTube. [Link]
  • ProImmune. (2024).
  • EpiVax. Assess T cell Responses - T Cell Assay. EpiVax. [Link]
  • ResearchGate. Cytokine release and cytotoxicity assay with T2 cells loaded with pt peptide.
  • Kato, T., et al. (2022).
  • Virax Biolabs. (2023).
  • Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]
  • Wen, Y., et al. (2023). Switching the Immunogenicity of Peptide Assemblies Using Surface Properties.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. R Discovery. [Link]
  • Rudra, J. S., et al. (2023).
  • Saravanan, V., & Jayanthi, S. (2013).
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • Charles River Laboratories. (2021). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Charles River. [Link]
  • Creative Biolabs. Cytokine Release Assay.
  • Yin, J., et al. (2023). Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies. PubMed Central. [Link]
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
  • Bősze, S., et al. (2019). A Convenient Synthetic Method to Improve Immunogenicity of Mycobacterium tuberculosis Related T-Cell Epitope Peptides. PubMed Central. [Link]
  • Bes-Sia, A., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology. [Link]
  • Kaumaya, P. T., et al. (1990). Immunogenicity of peptides having pre-determined alpha-helical and alpha-alpha fold topologies. PubMed. [Link]
  • Wang, J. (2005). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
  • Joliot-Curie Institute. (2021).
  • De Groot, A. S., et al. (2023). Immunogenicity risk assessment of synthetic peptide drugs and their impurities. Taylor & Francis Online. [Link]
  • ProImmune. Evaluating Immunogenicity Risk of Complex Peptide Products. ProImmune. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of methyl 2-amino-2-methylpropanoate (CAS No. 13257-67-5), a common reagent in peptide chemistry and pharmaceutical development. As your partner in the laboratory, we aim to provide value that transcends the product itself, building a foundation of trust through expert guidance on critical safety protocols.

Hazard Assessment: Understanding the Risks

Before any handling or disposal operations commence, a thorough understanding of the hazards associated with this compound is paramount. While some databases may offer conflicting information, a conservative approach based on supplier Safety Data Sheets (SDS) and the chemical's structure is essential.

This compound is an amino acid ester. The presence of the amine functional group imparts a basic, corrosive nature, while the methyl ester component contributes to its volatility and flammability.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor. All work must be conducted away from ignition sources.

  • Corrosivity: It causes severe skin burns and serious eye damage due to its basicity.

Based on these properties, this compound waste is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]

Hazard Characteristic Description EPA Hazardous Waste Code
Ignitability Liquid with a flash point less than 60°C (140°F).[3]D001 [4][5]
Corrosivity Aqueous liquid with a pH greater than or equal to 12.5.[2]D002 [4][5]

This dual classification necessitates stringent handling and disposal procedures that address both fire and chemical burn risks.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against the hazards of this compound. The causality is clear: preventing contact and inhalation is key to mitigating risk.

Mandatory PPE and Engineering Controls:

  • Engineering Controls: All handling, including transfers and disposal procedures, must be conducted within a certified chemical fume hood to manage flammable vapors and prevent inhalation.[1][6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the severe corrosivity, the use of a face shield in combination with goggles is strongly recommended.[7]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are suitable for incidental contact, but for direct handling or potential immersion during disposal, heavier-duty butyl rubber or laminate gloves should be considered. Always inspect gloves for integrity before use.[6]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[6]

Disposal Pathways: A Decision-Making Workflow

There are two primary pathways for the disposal of this compound waste. The choice depends on laboratory capabilities, waste volume, and institutional policies.

  • Direct Disposal via Hazardous Waste Contractor (Recommended): The simplest and safest method is to collect the waste in a designated, properly labeled container for pickup by a licensed hazardous waste disposal service.

  • In-Lab Neutralization (Advanced Users Only): For small quantities, in-lab neutralization of the corrosive hazard can be performed by trained personnel to render the waste non-corrosive. Crucially, this does not eliminate the D001 ignitability characteristic. The resulting waste must still be disposed of as flammable hazardous waste.[8][9]

The following diagram outlines the logical flow for determining the appropriate disposal route.

G cluster_0 Start: Waste Generation cluster_1 Decision Point cluster_2 Pathway 1: Direct Disposal cluster_3 Pathway 2: In-Lab Neutralization (Advanced) start This compound Waste Generated decision Perform In-Lab Neutralization? start->decision collect_direct Collect in Designated Hazardous Waste Container decision->collect_direct No (Recommended) neutralize Follow Neutralization Protocol (See Section 4.2) decision->neutralize Yes (Small Quantities, Trained Personnel Only) label_direct Label Container: 'Hazardous Waste' 'Flammable' (D001) 'Corrosive' (D002) Full Chemical Name collect_direct->label_direct store_direct Store in Satellite Accumulation Area (SAA) label_direct->store_direct disposal_direct Arrange Pickup by Licensed Waste Contractor store_direct->disposal_direct collect_neutralized Collect Neutralized Waste in Designated Hazardous Waste Container neutralize->collect_neutralized label_neutralized Label Container: 'Hazardous Waste' 'Flammable' (D001) Full Chemical Names of Mixture collect_neutralized->label_neutralized store_neutralized Store in Satellite Accumulation Area (SAA) label_neutralized->store_neutralized disposal_neutralized Arrange Pickup by Licensed Waste Contractor store_neutralized->disposal_neutralized

Caption: Decision workflow for this compound disposal.

Experimental Protocols

Protocol for Collection and Direct Disposal

This protocol is the standard, recommended procedure for all users. It ensures safety and full regulatory compliance by transferring the responsibility of treatment to a specialized facility.

Methodology:

  • Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with flammable organic bases (e.g., high-density polyethylene or glass). Ensure it has a secure, screw-top cap.[10]

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics: "Ignitable (D001), Corrosive (D002)"

    • The date of accumulation start.

    • Your name, lab, and contact information.[12]

  • Waste Accumulation:

    • Keep the waste container closed at all times except when adding waste.[1]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6]

    • The SAA must be in a secondary containment bin to capture any potential leaks.

    • Store away from incompatible materials, especially acids and oxidizing agents.[11]

  • Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), submit a pickup request to your EHS department.[6][13] Do not overfill the container; leave at least 10% headspace for vapor expansion.

Protocol for In-Lab Neutralization of Corrosive Hazard (Advanced Users Only)

This procedure is designed to eliminate the D002 corrosivity characteristic. It must be performed with extreme caution due to the flammability of the compound and the exothermic nature of neutralization. This is a treatment step and may require specific institutional authorization.

Materials:

  • This compound waste

  • Dilute citric acid solution (~1 M) or a similar weak organic acid

  • Large beaker or flask (at least 5x the volume of the waste)

  • Stir plate and stir bar

  • Ice bath

  • pH indicator strips or a calibrated pH meter

Methodology:

  • Preparation: Don all required PPE (face shield, goggles, flame-resistant lab coat, appropriate gloves). Ensure the procedure is performed in a chemical fume hood, clear of all ignition sources and flammable materials.

  • Dilution & Cooling: Place the beaker/flask containing the this compound waste into an ice bath on a stir plate. Add a stir bar and begin gentle stirring. If the waste is concentrated, you may slowly dilute it with an equal volume of cold water to help manage the heat of neutralization.

  • Slow Neutralization: Slowly add the dilute citric acid solution dropwise to the stirring, cooled waste. The neutralization reaction is exothermic; adding the acid too quickly can cause boiling and splashing.[7][14]

  • Monitor pH: Periodically, pause the addition of acid and check the pH of the solution using a pH strip or meter. Continue adding acid slowly until the pH is between 6.0 and 8.0.[15]

  • Final Collection: Once neutralized, the waste is no longer corrosive but remains a D001 flammable hazardous waste.

  • Labeling and Disposal: Transfer the neutralized solution to a designated hazardous waste container. The label must read "Hazardous Waste" and list all constituents (e.g., "Water, this compound, Sodium Citrate"). The applicable hazard characteristic is now "Ignitable (D001)". Store in an SAA and arrange for pickup as described in Protocol 4.1.

Spill Response Procedures

In the event of a spill, immediate and correct action is critical to prevent injury and fire.

  • Alert and Evacuate: Alert all personnel in the immediate area. If the spill is large (>500 mL), flammable vapors can accumulate. Evacuate the lab and contact your institution's emergency response team.[7]

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment if it is safe to do so.

  • Containment (Small Spills): For small, manageable spills, and only if you are trained and have the proper PPE, contain the spill using a chemical spill kit absorbent designed for flammable liquids.

  • Neutralization (for Corrosivity): If the spill kit contains a neutralizer for bases, apply it according to the kit's instructions. A weak acid like citric acid can also be used.

  • Cleanup: Collect the absorbed and neutralized material using spark-proof tools. Place all contaminated materials into a sealed container.

  • Disposal: Label the container as "Hazardous Waste" with the names of all spilled chemicals and cleanup materials. Arrange for disposal through your EHS department.

By internalizing these principles and procedures, you not only ensure your personal safety and regulatory compliance but also uphold the highest standards of scientific practice.

References

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health, Safety & Sustainability.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Safety & Risk Services. (2019). In-Laboratory Treatment of Chemical Waste.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (2017). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
  • Lab Manager. (2024). How to Neutralize Chemical Spills.
  • Regulations.gov. (n.d.). American Chemical Society Topic: Treatment of Hazardous Waste.
  • Science Ready. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from Princeton Environmental Health and Safety.
  • CUNY BC. (n.d.). I have a chemical spill in the lab, what should I do?.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • MDPI. (2023). Waste Valorization towards Industrial Products through Chemo- and Enzymatic- Hydrolysis.
  • EIEPD. (n.d.). Neutralizing Amine.
  • Daniels Training Services. (2012). Hazardous Waste Determination: D001 Ignitable.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions.
  • Reddit. (2020). Does anybody have a good protocol for the hydrolysis of a protein?.
  • CEM Corporation. (n.d.). Hydrolysis.
  • Semantic Scholar. (n.d.). The basic hydrolysis of amino acid esters.
  • National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.